molecular formula C21H46N+ B1193908 Stearyltrimethylammonium CAS No. 15461-40-2

Stearyltrimethylammonium

Número de catálogo: B1193908
Número CAS: 15461-40-2
Peso molecular: 312.6 g/mol
Clave InChI: PDSVZUAJOIQXRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Stearyltrimethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C21H46N+ and its molecular weight is 312.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

15461-40-2

Fórmula molecular

C21H46N+

Peso molecular

312.6 g/mol

Nombre IUPAC

trimethyl(octadecyl)azanium

InChI

InChI=1S/C21H46N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h5-21H2,1-4H3/q+1

Clave InChI

PDSVZUAJOIQXRK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C

SMILES canónico

CCCCCCCCCCCCCCCCCC[N+](C)(C)C

Otros números CAS

15461-40-2

Números CAS relacionados

112-03-8 (chloride)
1120-02-1 (bromide)
18684-11-2 (methylsulfate)
18684-11-2 (monomesylate)
73636-95-0 (tetrafluoroborate(1-))
78480-18-9 (1-methylethylsulfate)

Sinónimos

stearyltrimethylammonium
stearyltrimethylammonium 1-methylethylsulfate
stearyltrimethylammonium acetate
stearyltrimethylammonium bromide
stearyltrimethylammonium chloride
stearyltrimethylammonium dimethylphosphate
stearyltrimethylammonium iodide
stearyltrimethylammonium methylsulfate
stearyltrimethylammonium monomesylate
stearyltrimethylammonium mononitrate
stearyltrimethylammonium monoperchlorate
stearyltrimethylammonium octadecanoate
stearyltrimethylammonium tetrafluoroborate(1-)
STMA-C

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of Stearyltrimethylammonium chloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a wide range of applications in industrial and pharmaceutical fields. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications with a focus on its relevance to drug development. Detailed data is presented in tabular format for easy reference, and key processes are visualized using logical diagrams.

Chemical Structure and Identification

This compound chloride is a quaternary ammonium salt characterized by a long C18 alkyl chain (stearyl group) attached to a positively charged nitrogen atom, which is further bonded to three methyl groups. The positive charge is balanced by a chloride anion. This amphiphilic structure, with a hydrophobic tail and a hydrophilic head, is the basis for its surfactant properties.

The chemical structure can be represented as:

[CH₃(CH₂)₁₇N(CH₃)₃]⁺Cl⁻

Table 1: Chemical Identifiers for this compound Chloride

IdentifierValueCitation
IUPAC Name N,N,N-trimethyl-1-octadecanaminium chloride[1][2]
CAS Number 112-03-8[1][2]
Molecular Formula C₂₁H₄₆ClN[1][2]
Canonical SMILES CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)C.[Cl-][3]
InChIKey VBIIFPGSPJYLRR-UHFFFAOYSA-M[1][2]

Physicochemical Properties

The physical and chemical properties of STAC are crucial for its application in various formulations. It typically appears as a white to off-white powder or waxy solid.[4]

Table 2: Physicochemical Data of this compound Chloride

PropertyValueCitation
Molecular Weight 348.05 g/mol [1][5]
Melting Point 95-104 °C[1]
Boiling Point 235-249 °C[1]
Solubility in Water 49 mg/L at 25 °C[1]
log Pow (Octanol/Water) 3.61 at 25 °C[1]
Critical Micelle Concentration (CMC) 125 mmol L⁻¹ (in equimolar water/ethanol)[6]

Synthesis and Characterization

Synthesis Protocol: Menshutkin Reaction

This compound chloride is commercially synthesized via the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[4]

General Procedure:

  • Reactants: The primary reactants are N,N-dimethyloctadecylamine (stearyl dimethylamine) and methyl chloride. Isopropanol is often used as a solvent.[7]

  • Reaction Conditions: The reaction is typically carried out in a pressurized reactor at an elevated temperature (e.g., 50°C) and pressure (e.g., 0.5 MPa).[7] A small amount of a base, such as sodium hydroxide, can be used as a catalyst.[7]

  • Reaction Process: N,N-dimethyloctadecylamine is charged into the reactor with the solvent. The reactor is purged with an inert gas like nitrogen. Methyl chloride is then introduced in a slight excess. The mixture is heated and stirred for several hours to ensure complete reaction.

  • Purification: After the reaction is complete, the product is typically purified by desalination and may be diluted with water to the desired concentration.[7]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification N,N-dimethyloctadecylamine N,N-dimethyloctadecylamine Pressurized Reactor (50°C, 0.5 MPa) Pressurized Reactor (50°C, 0.5 MPa) N,N-dimethyloctadecylamine->Pressurized Reactor (50°C, 0.5 MPa) Methyl Chloride Methyl Chloride Methyl Chloride->Pressurized Reactor (50°C, 0.5 MPa) Isopropanol (Solvent) Isopropanol (Solvent) Isopropanol (Solvent)->Pressurized Reactor (50°C, 0.5 MPa) NaOH (Catalyst) NaOH (Catalyst) NaOH (Catalyst)->Pressurized Reactor (50°C, 0.5 MPa) Inert Atmosphere (Nitrogen) Inert Atmosphere (Nitrogen) Pressurized Reactor (50°C, 0.5 MPa)->Inert Atmosphere (Nitrogen) Stirring (4h) Stirring (4h) Inert Atmosphere (Nitrogen)->Stirring (4h) Desalination Desalination Stirring (4h)->Desalination Dilution with Water Dilution with Water Desalination->Dilution with Water Product Product Dilution with Water->Product

Synthesis Workflow for this compound Chloride.

Analytical Characterization

The identity and purity of synthesized STAC can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight and identify impurities.

  • Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the product.

Applications in Drug Development

While not a primary active pharmaceutical ingredient (API), the unique properties of STAC make it a valuable excipient and catalyst in pharmaceutical research and development.

Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic).[8] Quaternary ammonium salts like STAC can act as phase-transfer catalysts. The lipophilic stearyl group allows the molecule to be soluble in the organic phase, while the cationic head can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase where the reaction can occur.[8] This can lead to increased reaction rates, higher yields, and milder reaction conditions.[9]

PhaseTransferCatalysis cluster_phases Immiscible Phases Aqueous Phase Aqueous Phase Organic Phase Organic Phase Anionic Reactant (Nu⁻) Anionic Reactant (Nu⁻) Ion Pair Formation Anionic Reactant (Nu⁻)->Ion Pair Formation in Aqueous Phase STAC (Q⁺R₄) STAC (Q⁺R₄) STAC (Q⁺R₄)->Ion Pair Formation Organic Substrate (RX) Organic Substrate (RX) Reaction Organic Substrate (RX)->Reaction Product (RNu) Product (RNu) Ion Pair (Q⁺Nu⁻) Ion Pair (Q⁺Nu⁻) Ion Pair Formation->Ion Pair (Q⁺Nu⁻) Transfers to Organic Phase Ion Pair (Q⁺Nu⁻)->Reaction in Organic Phase Reaction->STAC (Q⁺R₄) Regenerated Reaction->Product (RNu)

Mechanism of Phase-Transfer Catalysis using STAC.

Drug Delivery Systems

The surfactant properties of STAC make it a candidate for use in various drug delivery systems. Surfactants are known to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] They can form micelles that encapsulate hydrophobic drug molecules, increasing their concentration in aqueous environments. Furthermore, the cationic nature of STAC can facilitate interaction with negatively charged biological membranes, potentially enhancing drug absorption.[11]

Biological Activity and Toxicology

Antimicrobial Mechanism of Action

Quaternary ammonium compounds, including STAC, exhibit broad-spectrum antimicrobial activity. The primary mechanism of action involves the disruption of the cell membrane of microorganisms.[12] The positively charged headgroup of the STAC molecule interacts with the negatively charged components of the bacterial or fungal cell membrane. The long hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[12][13]

AntimicrobialMechanism STAC STAC Electrostatic Interaction STAC->Electrostatic Interaction Positive charge of STAC interacts with negative charge of membrane Bacterial Cell Membrane Bacterial Cell Membrane Bacterial Cell Membrane->Electrostatic Interaction Membrane Penetration Electrostatic Interaction->Membrane Penetration Hydrophobic tail inserts into lipid bilayer Membrane Disruption Membrane Penetration->Membrane Disruption Loss of membrane integrity Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Leakage of cellular contents

Antimicrobial Mechanism of this compound Chloride.

Toxicology Profile

It is important to consider the toxicological profile of STAC, especially in the context of drug development.

Table 3: Toxicological Data for this compound Chloride

TestSpeciesRouteValueCitation
LD₅₀ Rat (female)Oral702.5 mg/kg[1]
LD₅₀ Rabbit (male)Dermal1300 mg/kg[1]
LC₅₀ (96h) Danio rerio (Zebrafish)-0.064 mg/L[1]
EC₅₀ (48h) Daphnia magna (Water flea)-0.037 mg/L[1]
EC₅₀ (96h) Pseudokirchneriella subcapitata (Green algae)-0.11 mg/L[1]

STAC can cause skin and eye irritation and is harmful if swallowed.[14] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound chloride is a well-characterized quaternary ammonium compound with significant potential in various scientific and industrial applications. For drug development professionals, its utility as a phase-transfer catalyst and its potential role in drug delivery systems are of particular interest. A thorough understanding of its chemical structure, physicochemical properties, and toxicological profile is essential for its safe and effective application in research and formulation development. Further investigation into its specific interactions with biological systems will continue to expand its potential applications in the pharmaceutical field.

References

Stearyltrimethylammonium bromide molecular formula and weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stearyltrimethylammonium Bromide for Researchers and Drug Development Professionals

Introduction

This compound bromide (STAB), also known as octadecyltrimethylammonium bromide, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2][3] Its amphipathic nature, comprising a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group, allows it to be utilized in a wide array of applications. This technical guide provides a comprehensive overview of STAB's molecular characteristics, physicochemical properties, synthesis, and its applications in research and drug development, complete with experimental considerations.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound Bromide are detailed below.

IdentifierValue
Molecular Formula C21H46BrN[1][4][5][6]
Molecular Weight 392.5 g/mol [1][4]
CAS Number 1120-02-1[1][5][6]

Physicochemical Properties

STAB is typically a white to almost white powder or crystalline solid.[2][3] It is soluble in water.[1][5] Key physicochemical properties are summarized in the table below.

PropertyValue
Appearance White or yellowish solid (paste) or white powder.[1][2][3]
Melting Point ~250 °C (decomposes)[1][5]
Water Solubility Soluble[1][5]
Stability Stable under normal conditions, but is hygroscopic and sensitive to moisture.[1]
Incompatibilities Strong oxidizing agents.[1]
HLB Value 15.8[1]

Synthesis

The synthesis of this compound Bromide is typically achieved through the quaternization of a tertiary amine with an alkyl halide. A common method involves the reaction of stearyl bromide with trimethylamine.

G cluster_reactants Reactants cluster_process Process cluster_product Product stearyl_bromide Stearyl Bromide (C18H37Br) reaction Reaction (Quaternization) stearyl_bromide->reaction trimethylamine Trimethylamine ((CH3)3N) trimethylamine->reaction stab This compound Bromide (C21H46BrN) reaction->stab G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A API and Polymer Selection B STAB as Stabilizer A->B C Nanoparticle Fabrication B->C D Physicochemical Characterization (Size, Zeta Potential) C->D E Drug Loading & Encapsulation Efficiency D->E F In Vitro Drug Release E->F G Cell Viability Assays F->G H In Vivo Studies G->H

References

An In-depth Technical Guide to the Synthesis of High-Purity Stearyltrimethylammonium Chloride (STAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stearyltrimethylammonium chloride (STAC), also known as octadecyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound with the chemical formula C₂₁H₄₆ClN and CAS number 112-03-8.[1][2][3] As a cationic surfactant, STAC possesses excellent emulsifying, conditioning, antistatic, and antimicrobial properties.[4][5][6] These characteristics make it an invaluable ingredient in a wide range of industries, including personal care (hair conditioners, creams), textiles (fabric softeners), and industrial applications (asphalt emulsifiers, phase transfer catalysts).[5][7][8] This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity STAC for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The predominant industrial method for synthesizing STAC is through the quaternization of a tertiary amine, a classic nucleophilic substitution process known as the Menshutkin reaction.[7] The most common route involves the reaction of stearylamine (octadecylamine) with an excess of a methylating agent, typically methyl chloride, under elevated temperature and pressure.

Synthesis_Pathway Stearylamine Stearylamine (Octadecylamine) Catalyst Catalyst (e.g., NaOH) Solvent (e.g., Isopropanol) Heat, Pressure Stearylamine->Catalyst MethylChloride Methyl Chloride (3 eq.) CH₃Cl MethylChloride->Catalyst STAC This compound Chloride (STAC) Catalyst->STAC Quaternization

Caption: Primary synthesis route for STAC via the Menshutkin reaction.

An alternative, though less direct, pathway involves starting from N,N-dimethyloctadecylamine, which is then quaternized with one equivalent of methyl chloride.[1] This guide will focus on the more fundamental synthesis from stearylamine.

Experimental Protocols

Protocol 1: Industrial Synthesis of this compound Chloride

This protocol describes a common industrial method for the batch production of STAC in a pressurized environment.

Materials:

  • Stearylamine (Octadecylamine)

  • Isopropanol (or Ethanol)

  • Sodium Hydroxide (B78521) (catalyst)

  • Methyl Chloride (gas)

  • Nitrogen (inert gas)

Apparatus:

  • High-pressure autoclave reactor equipped with a mechanical stirrer, heating mantle, thermocouple, pressure gauge, and gas inlet/outlet ports.

  • Scrubber system for waste gas.

Procedure:

  • Reactor Charging: The autoclave is charged with octadecyl tertiary amine and a suitable solvent, such as isopropanol.[7] A small amount of sodium hydroxide is added as a catalyst to facilitate the reaction.[7]

  • Inerting: The reactor is sealed and the air inside is purged by flushing with nitrogen gas to create an inert atmosphere.[7]

  • Heating: The reaction mixture is heated to the target temperature, typically in the range of 60-80°C, while stirring.[4] Some protocols may use a slightly lower temperature of 50°C at the start.[7]

  • Pressurization: Gaseous methyl chloride is introduced into the reactor. A slight excess (e.g., 1% by mass) is used to ensure complete conversion of the amine.[7] The pressure is raised and maintained at approximately 0.5 MPa.[7]

  • Reaction: The reaction is allowed to proceed for several hours (e.g., 4 hours) under constant temperature, pressure, and stirring to ensure uniform mixing.[4][7]

  • Cooling and Depressurization: Upon completion, the heating is stopped, and the reactor is allowed to cool. Any unreacted methyl chloride is carefully vented through a scrubber system.

  • Product Isolation: The crude product mixture is discharged from the reactor. The initial isolation often involves cooling the mixture to induce precipitation, followed by filtration and washing to remove the bulk of the solvent and unreacted starting materials.[4]

Protocol 2: Purification of Crude STAC

High purity is critical for many applications. The crude product from the synthesis typically contains unreacted amine, salts, and solvent. The following methods can be employed for purification.

A. Recrystallization

  • Dissolution: The crude STAC solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695).[4][9]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.[9]

  • Hot Filtration: The hot solution is filtered through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.[9]

  • Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then potentially in an ice bath, to promote the formation of high-purity crystals.

  • Isolation and Washing: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove residual impurities from the mother liquor.

B. Trituration (for removal of residual amine) This method is effective for removing non-polar impurities like unreacted stearylamine from the polar quaternary ammonium salt.

  • Suspension: The crude solid is placed in a flask and a solvent in which STAC is insoluble but the amine impurity is soluble (e.g., cold diethyl ether or hexane) is added.[9]

  • Stirring: The resulting suspension is stirred vigorously for 15-30 minutes.[9]

  • Filtration: The solid is collected by filtration, leaving the dissolved impurities in the filtrate.[9]

  • Washing: The purified solid on the filter is washed with a fresh portion of the cold solvent.[9]

C. Drying Given the potentially hygroscopic nature of quaternary ammonium salts, thorough drying is essential.

  • The purified, crystalline STAC is placed in a vacuum oven.

  • The product is dried under high vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved, ensuring the removal of all residual solvents and moisture.[9]

Data Presentation

Table 1: Summary of Reaction Parameters
ParameterConditionRationaleSource(s)
Reactants Stearylamine, Methyl ChloridePrimary amine and methylating agent for quaternization.[7]
Solvent Isopropanol, Ethanol, WaterPolar solvents to facilitate the reaction of the amine salt.[4][7]
Catalyst Sodium HydroxideA small amount can act as a catalyst.[7]
Temperature 60 - 80°CIncreases reaction rate. Higher temperatures risk decomposition.[4]
Pressure ~0.5 MPaMaintains methyl chloride in the reaction phase.[7]
Reaction Time ~4 hoursSufficient time for the reaction to proceed to completion.[7]
Purification Recrystallization, Column ChromatographyTo remove impurities and achieve high purity.[4]
Table 2: Physical and Chemical Properties of STAC
PropertyValueSource(s)
Appearance White to light yellow solid or powder.[4][6]
Molecular Formula C₂₁H₄₆ClN[1][2]
Molecular Weight 348.05 g/mol [2][3]
Melting Point Approx. 60-70°C (Range: 95-104°C also reported)[4][10]
Boiling Point > 200°C[4]
Solubility Soluble in water and organic solvents like ethanol and acetone.[4]
Purity (Commercial) >98.0%

Analytical Characterization Workflow

Confirming the purity and identity of the final STAC product is a critical step. A multi-technique approach is recommended.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare STAC solution in appropriate solvent GCMS GC-MS Prep->GCMS NMR NMR (¹H, ¹³C) Prep->NMR Titration Two-Phase Titration Prep->Titration IR FT-IR Prep->IR Purity Purity Assessment (e.g., >99%) GCMS->Purity Identity Structural Confirmation NMR->Identity Titration->Purity IR->Identity Final High-Purity STAC Certificate of Analysis Purity->Final Identity->Final

Caption: A typical analytical workflow for the characterization of synthesized STAC.

  • Purity Assessment: The percentage purity of quaternary ammonium compounds is often determined by two-phase titration. Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be developed and validated for the determination and quantification of STAC.[11]

  • Structural Confirmation: Spectroscopic methods are essential for confirming the chemical structure.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of the stearyl chain and the trimethylammonium headgroup.

    • Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for C-H stretches from the alkyl chain and C-N vibrations.

  • Monitoring Reaction: During the synthesis, techniques like Thin Layer Chromatography (TLC) or NMR can be used to monitor the disappearance of the starting amine and the appearance of the product.[9]

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Stearyltrimethylammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium salts, a class of quaternary ammonium (B1175870) compounds (QACs), are cationic surfactants widely utilized across various industries, including cosmetics, drug delivery, and material science.[1][2][3] These amphiphilic molecules consist of a long hydrophobic stearyl (C18) alkyl chain and a hydrophilic quaternary ammonium head group. The most common salts are this compound Chloride (STAC) and this compound Bromide (STAB), which exhibit excellent emulsifying, anti-static, conditioning, and antimicrobial properties.[1][4] This guide provides an in-depth overview of their core physical and chemical properties, experimental determination protocols, and functional characteristics relevant to research and development.

Core Physical and Chemical Properties

The properties of this compound (STMA) salts are primarily defined by their long alkyl chain and the nature of their counter-ion (Chloride or Bromide). Quantitative data for these compounds are summarized in Table 1 for easy comparison.

Table 1: Physical and Chemical Properties of this compound Salts

PropertyThis compound Chloride (STAC)This compound Bromide (STAB)
Synonyms Octadecyltrimethylammonium chloride, STAC[5]Octadecyltrimethylammonium bromide, STAB[1]
CAS Number 112-03-8[5][6]1120-02-1[7][8]
Molecular Formula C₂₁H₄₆ClN[6][9]C₂₁H₄₆BrN[7][8]
Molecular Weight 348.06 g/mol [6][9]392.50 g/mol [7][10]
Appearance Almost white powder[4][9]White to off-white powder, crystals, or chunks[1][2][7]
Melting Point 80°C[9]~250°C (decomposes)[1][7][8]
Boiling Point 249°C[9]Not available
Density 0.91 g/cm³ (at 20°C)[9]Not available
Water Solubility Soluble (1.759 mg/L at 25°C)[9]Soluble[7][8]
HLB Value 15.7[9]15.8[7]
Surface Tension 34 x 10⁻³ N/m (0.1% solution)[9]Not explicitly found, but behavior is similar to other cationic surfactants
Stability Good chemical stability; heat and light resistant[4][7]Stable, but hygroscopic[7]
Reactivity Incompatible with strong oxidizing agents[7]Incompatible with strong oxidizing agents[7]

Surfactant Behavior and Micellization

A key characteristic of STMA salts is their ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[11] Below the CMC, surfactant molecules exist primarily as monomers, which preferentially adsorb at interfaces, leading to a significant reduction in surface tension.[11] Once the interface is saturated, any additional surfactant molecules aggregate to form micelles, with the hydrophobic stearyl tails forming the core and the hydrophilic trimethylammonium heads forming the outer shell.[11][12] After reaching the CMC, properties like surface tension and conductivity change much more slowly with increasing surfactant concentration.[11]

experimental_workflow_cmc start Start prep Prepare Surfactant Solutions (Series of Concentrations) start->prep measure Measure Physical Property (e.g., Surface Tension, Conductivity) prep->measure plot Plot Property vs. Log(Concentration) measure->plot analyze Identify Inflection Point (Intersection of two linear fits) plot->analyze cmc Determine CMC analyze->cmc end End cmc->end

References

Stearyltrimethylammonium chloride safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Stearyltrimethylammonium chloride (STAC). The information is compiled from various safety data sheets and standardized experimental guidelines to ensure a high level of technical detail and accuracy for professionals in research and development.

Chemical and Physical Properties

This compound chloride is a quaternary ammonium (B1175870) salt widely used as a cationic surfactant.[1] Its properties make it suitable for applications such as an antistatic agent, emulsifier, and disinfectant.[2][3]

PropertyValueReference
Synonyms Octadecyltrimethylammonium chloride, Trimethylstearylammonium chloride[4]
CAS Number 112-03-8[1]
Molecular Formula C21H46ClN[5]
Appearance White to off-white powder or waxy solid[1][2][4]
Melting Point 104 °C (range: 95-104 °C)[4]
Boiling Point 249 °C[4][6]
Water Solubility 49 mg/L at 25 °C[4]
log Pow (Octanol/Water Partition Coefficient) 3.61 at 25 °C[4]
Vapor Pressure < 0 Pa at 20 °C[4]
Density 0.91 g/cm³ at 20 °C[4]

Hazard Identification and Classification

STAC is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Skin Corrosion/IrritationSub-category 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Source:[4][7][8]

Signal Word: Danger[4][7]

Hazard Pictograms:

  • Corrosion

  • Skull and Crossbones

  • Health Hazard

  • Environment

Toxicological Data

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral702.5 mg/kg bw[9]
LD50Rabbit (male)Dermal1300 mg/kg bw[9]
LC50 (96 h)Danio rerio (Zebra fish)-0.064 mg/L[9]
EC50 (48 h)Daphnia magna-0.037 mg/L[9]
EC50 (96 h)Pseudokirchneriella subcapitata (Green algae)-0.11 mg/L[9]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with STAC.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound chloride.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for STAC Handling Handling Handling this compound Chloride Engineering Ensure Adequate Ventilation (e.g., Fume Hood) Handling->Engineering Primary Control Eyes Eye/Face Protection (Tightly fitting safety goggles, EN 166) Handling->Eyes Skin Skin Protection (Impervious clothing, chemical resistant gloves e.g., EN 374) Handling->Skin Respiratory Respiratory Protection (Full-face respirator if exposure limits are exceeded) Handling->Respiratory If necessary

Caption: Recommended Personal Protective Equipment for handling STAC.

Safe Handling Practices
  • Avoid contact with skin and eyes.[4][10]

  • Avoid formation of dust and aerosols.[4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4][10]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke when using this product.[4]

  • Use in a well-ventilated area.[4][10]

  • Avoid release to the environment.[4][7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep container tightly closed.[7]

  • Store locked up.[4][7]

  • Store away from incompatible materials and foodstuff containers.[4]

Emergency Procedures

The following flowchart details the appropriate first-aid measures in case of exposure to this compound chloride.

First_Aid_Flowchart cluster_first_aid First-Aid Measures for STAC Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Remove_Clothing Take off contaminated clothing immediately Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Get_Medical_Help Get immediate medical attention Move_Fresh_Air->Get_Medical_Help Remove_Clothing->Get_Medical_Help Rinse_Eyes->Get_Medical_Help Do_Not_Induce_Vomiting Do NOT induce vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Get_Medical_Help

Caption: First-aid procedures for STAC exposure.

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Avoid dust formation and remove all sources of ignition.[4] Collect the spillage and dispose of it in a suitable, closed container.[4]

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Wear a self-contained breathing apparatus if necessary.[4]

Experimental Protocols for Ecotoxicity Testing

The following are summaries of the standardized OECD guidelines for the ecotoxicity tests cited in Section 3.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[6][11][12][13]

  • Test Organism: A suitable fish species, such as Danio rerio (Zebra fish), is selected.[6][8]

  • Test Conditions:

    • The fish are exposed to at least five concentrations of the test substance in a geometric series.[12][13]

    • A control group is maintained in water without the test substance.[6]

    • The test is conducted for 96 hours under controlled temperature and lighting conditions.[6]

    • The test can be static (no renewal of the test solution) or semi-static (the test solution is renewed at regular intervals).[6]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[6][12]

  • Endpoint: The LC50 value at 96 hours is calculated using appropriate statistical methods.[13]

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[3][4][5][7][14]

  • Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.[4][5]

  • Test Conditions:

    • The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[3][4]

    • A control group is maintained in the same conditions without the test substance.[7]

    • The test is performed under controlled temperature and light cycles.[4]

  • Observations: Immobilization (the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.[5][7]

  • Endpoint: The EC50 value at 48 hours is determined.[3][4]

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[2][10][15][16][17]

  • Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.[2][15]

  • Test Conditions:

    • The algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium.[2][16]

    • The test is typically run for 72 hours under continuous illumination and constant temperature.[2][15]

  • Observations: Algal growth is measured at least every 24 hours by determining cell concentration or another measure of biomass.[10]

  • Endpoint: The EC50 value, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is calculated.[10]

The following diagram illustrates the general workflow for these ecotoxicity tests.

Ecotoxicity_Workflow cluster_ecotox General Ecotoxicity Testing Workflow Start Start: Select Test Guideline (e.g., OECD 201, 202, 203) Range_Finding Range-Finding Test (Determine appropriate concentration range) Start->Range_Finding Definitive_Test Definitive Test (Expose organisms to at least 5 concentrations and a control) Range_Finding->Definitive_Test Data_Collection Data Collection (Record observations at specified intervals) Definitive_Test->Data_Collection Analysis Statistical Analysis (Calculate LC50/EC50) Data_Collection->Analysis Report Final Report Analysis->Report

Caption: General workflow for ecotoxicity testing.

References

Solubility of Stearyltrimethylammonium Chloride (STAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyltrimethylammonium chloride (STAC) in aqueous and organic media. STAC, a quaternary ammonium (B1175870) compound, is a cationic surfactant widely utilized in cosmetics, drug delivery systems, and as an antiseptic agent. A thorough understanding of its solubility is critical for formulation development, optimizing efficacy, and ensuring product stability.

Data Presentation: Solubility of STAC

The solubility of this compound chloride is dictated by its amphiphilic nature, possessing a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group. This structure leads to complex solubility behavior, particularly in aqueous solutions where it can form micelles.

SolventTemperature (°C)SolubilityNotes
Water 251.759 mg/LThis value likely represents the solubility of individual STAC molecules (monomers) before micelle formation.
Water 2549 mg/L (at pH 7)This value is reported as the Critical Micelle Concentration (CMC). Above this concentration, STAC monomers aggregate to form micelles, leading to a significant increase in apparent solubility.
Ethanol (B145695) 25SolubleQuantitative data is not readily available in the cited literature. As a polar protic solvent, ethanol is expected to be a good solvent for STAC.[1]
Methanol (B129727) 25SolubleQuantitative data is not readily available in the cited literature. Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate STAC.
Acetone 25SolubleQuantitative data is not readily available in the cited literature. Acetone, a polar aprotic solvent, is also reported to dissolve STAC.
Isopropanol 25SolubleQuantitative data is not readily available in the cited literature.

Note on Aqueous Solubility Discrepancy: The significant difference between the two reported aqueous solubility values at the same temperature highlights the importance of the critical micelle concentration (CMC) for surfactants. The lower value (1.759 mg/L) likely represents the true solubility of the STAC monomer, while the higher value (49 mg/L) indicates the concentration at which micelles form, which can solubilize a greater amount of the surfactant within their hydrophobic cores. For practical applications in formulations, the CMC is often the more relevant parameter.

Experimental Protocols

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. The choice of method depends on the expected solubility of the substance.

1. Flask Method (for solubilities > 10⁻² g/L)

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined analytically.

  • Apparatus:

    • Constant temperature water bath or shaker.

    • Glass flasks with stoppers.

    • Centrifuge (if necessary).

    • Analytical instrumentation appropriate for quantifying STAC (e.g., HPLC, titration).

  • Procedure:

    • Add an excess amount of STAC to a flask containing deionized water.

    • Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

    • After equilibration, cease agitation and allow the solution to stand for at least 24 hours at the same temperature to allow for the separation of undissolved material.

    • If necessary, centrifuge the solution to aid in the separation of the solid phase.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of STAC in the aliquot using a validated analytical method.

    • Repeat the determination until at least three consecutive measurements show no significant trend.

2. Column Elution Method (for solubilities < 10⁻² g/L)

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.

  • Apparatus:

    • Jacketed glass column with a constant temperature water circulator.

    • Metering pump for precise flow control.

    • Inert support material (e.g., glass beads, silica (B1680970) gel).

    • Fraction collector.

    • Analytical instrumentation.

  • Procedure:

    • Coat the inert support material with an excess of STAC.

    • Pack the coated support material into the column.

    • Pump deionized water through the column at a low flow rate to ensure equilibrium is reached.

    • Collect fractions of the eluate.

    • Analyze the concentration of STAC in each fraction.

    • Continue until the concentration of STAC in the eluate is constant. The plateau concentration represents the water solubility.

Determination of Solubility in Organic Solvents

While a specific standardized guideline for surfactant solubility in organic solvents is not as universally cited as OECD 105 for water, a general and robust gravimetric method can be employed.

  • Principle: A saturated solution of STAC in the chosen organic solvent is prepared by equilibration. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining STAC is determined.

  • Apparatus:

    • Constant temperature shaker or incubator.

    • Vials or flasks with solvent-resistant caps.

    • Syringe filters (if necessary).

    • Analytical balance.

    • Oven or vacuum desiccator.

  • Procedure:

    • Add an excess amount of STAC to a vial containing the organic solvent of interest (e.g., ethanol, acetone).

    • Seal the vial and place it in a constant temperature shaker for an extended period (e.g., 48-72 hours) to ensure equilibrium.

    • After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant. If necessary, use a syringe filter to remove any suspended particles.

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of STAC.

    • Once the solvent is completely removed, weigh the container with the dried STAC residue.

    • The solubility can be calculated as grams of STAC per 100 mL or 100 g of the solvent.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the solubility of this compound chloride.

STAC_Amphiphilic_Nature cluster_STAC This compound Chloride (STAC) Molecule cluster_Solvent Interaction with Solvents Head Hydrophilic Head (Quaternary Ammonium) Tail Hydrophobic Tail (Stearyl Chain, C18) Water Water (Polar) Head->Water Attraction Oil Organic Solvent (Non-polar/Less Polar) Head->Oil Repulsion Tail->Water Repulsion Tail->Oil Attraction Solubility_Determination_Workflow arrow arrow Start Start: Determine Solubility ChooseSolvent Choose Solvent (Aqueous or Organic) Start->ChooseSolvent PrepSystem Prepare System (Excess Solute in Solvent) ChooseSolvent->PrepSystem Equilibrate Equilibrate at Constant Temperature PrepSystem->Equilibrate Separate Separate Saturated Solution from Undissolved Solid Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Data Calculate->End

References

Stearyltrimethylammonium: A Technical Guide to a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stearyltrimethylammonium, commonly found as this compound Chloride (STAC) or Octadecyltrimethylammonium Chloride (OTAC), is unequivocally a cationic surfactant . Its classification stems from the molecular structure, which features a positively charged quaternary ammonium (B1175870) group as its hydrophilic head. This comprehensive guide delves into the core technical aspects of this versatile compound, presenting its physicochemical properties, detailed experimental protocols, and key applications relevant to research and pharmaceutical development.

Core Concepts: Structure and Mechanism of Action

This compound's surfactant properties are dictated by its amphiphilic nature. The molecule consists of two primary moieties:

  • A long, 18-carbon alkyl chain (the stearyl group) which forms a nonpolar, hydrophobic "tail."

  • A trimethylammonium group, which is a quaternary ammonium salt, forming a polar, positively charged, hydrophilic "head."

This structure drives the molecule to align at interfaces, such as oil-water or air-water, reducing surface tension. The cationic nature of the head group is crucial; it electrostatically interacts with and adsorbs onto negatively charged surfaces, a key mechanism for its function as a conditioning agent, emulsifier, and dispersant.[1]

Physicochemical and Surfactant Properties

Quantitative data for this compound chloride (STAC) are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of this compound Chloride

PropertyValueReference(s)
Chemical Formula C₂₁H₄₆ClN[2]
Molecular Weight 348.05 g/mol [2]
Appearance White to off-white crystalline solid or waxy powder[1]
Melting Point ~60-70 °C[1]
Boiling Point >200 °C[1]
Density ~1.0 g/cm³ (at 20 °C)[1]
Solubility Soluble in water and organic solvents like ethanol (B145695) and acetone (B3395972)[1]

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration above which surfactant monomers self-assemble into micelles.[3] This is a fundamental property for applications involving solubilization and the formation of stable emulsions.

Table 2: Surfactant Properties of this compound Chloride (OTAC)

PropertyValueConditionsReference(s)
Critical Micelle Concentration (CMC) 1 mMIn aqueous solution at 25 °C[1]

The process of micellization is a key logical relationship in surfactant science. Below the CMC, surfactant molecules exist as individual monomers. As the concentration increases to the CMC, these monomers aggregate to form spherical or cylindrical structures, shielding their hydrophobic tails from the aqueous environment.

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 m2 m3 m4 micelle m5 label_monomers Monomers label_micelle Micelle

Diagram of micelle formation above the CMC.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis of this compound chloride and a common application.

Synthesis of this compound Chloride

The industrial synthesis of STAC is often achieved via the Menshutkin reaction, which involves the quaternization of a tertiary amine.[1]

Synthesis_Workflow Reactants Stearylamine Trimethylammonium Chloride Solvent (e.g., Ethanol) ReactionVessel Reaction Vessel Reactants->ReactionVessel Heating Heat (60-80°C) Stirring ReactionVessel->Heating Cooling Cooling Heating->Cooling Reaction Complete Separation Separation (Filtration, Washing) Cooling->Separation Purification Purification (Recrystallization or Column Chromatography) Separation->Purification Product Pure this compound Chloride (STAC) Purification->Product

Workflow for the synthesis of STAC.

Objective: To synthesize this compound chloride from stearylamine and trimethylammonium chloride.

Materials:

  • Stearylamine (Octadecylamine)

  • Trimethylammonium chloride

  • Ethanol (or other suitable polar solvent)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., acetone)

Procedure:

  • Preparation: In a round-bottom flask, dissolve stearylamine in a suitable volume of ethanol.

  • Addition of Reagents: Add a stoichiometric equivalent of trimethylammonium chloride to the solution.

  • Reaction: Heat the mixture to a reflux temperature of 60-80°C with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

  • Separation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like acetone to obtain the final, pure this compound chloride.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Application: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)

The strong van der Waals forces between carbon nanotubes cause them to agglomerate into bundles, hindering their application. Cationic surfactants like STAC are effective at dispersing these bundles in aqueous solutions.[4]

CNT_Dispersion_Workflow Start Start: MWCNTs Powder STAC Deionized Water Mixing Mix MWCNTs and STAC in Deionized Water Start->Mixing Sonication Ultrasonication (Probe or Bath) Mixing->Sonication Initial Mixture Centrifugation Centrifugation (to remove large bundles) Sonication->Centrifugation Dispersed Sample Decanting Decant Supernatant Centrifugation->Decanting Result Stable Aqueous Dispersion of Individualized MWCNTs Decanting->Result

Experimental workflow for MWCNT dispersion.

Objective: To prepare a stable aqueous dispersion of MWCNTs using STAC as a dispersing agent.

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound chloride (STAC)

  • Deionized water

  • Ultrasonicator (probe type recommended for higher energy)

  • Centrifuge

Procedure:

  • Preparation of Surfactant Solution: Prepare an aqueous solution of STAC. A typical starting concentration is above its CMC (e.g., 5-10 mM).

  • Addition of CNTs: Add a specific weight of MWCNTs to the STAC solution. A common weight ratio of surfactant to CNTs is 10:1, but this may require optimization.[5]

  • Dispersion by Sonication: Immerse the vial containing the mixture in a cooling bath (to prevent overheating) and apply high-energy ultrasonication. A probe sonicator is generally more effective than a bath sonicator. Sonication times can range from 30 minutes to several hours. This step provides the energy needed to overcome the van der Waals forces between the nanotubes.

  • Removal of Aggregates: After sonication, centrifuge the dispersion at a moderate speed (e.g., 5,000-10,000 g) for 30-60 minutes. This will pellet any remaining large bundles and catalyst impurities.

  • Collection of Dispersion: Carefully decant the supernatant, which contains the well-dispersed, individualized MWCNTs stabilized by STAC. The quality of the dispersion can be assessed by techniques like UV-Vis spectroscopy.

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of specialized applications:

  • Hair and Skin Conditioning: In cosmetics, its positive charge allows it to adsorb onto the negatively charged surfaces of hair and skin, providing conditioning, softening, and antistatic effects.[1]

  • Fabric Softeners: Similar to its role in hair care, it is used in the textile industry as a fabric softener and antistatic agent.[1]

  • Emulsifier and Dispersant: It is an effective emulsifier for creating stable oil-in-water emulsions and for dispersing materials like MWCNTs or in asphalt (B605645) formulations.[1][4]

  • Biocide and Disinfectant: Quaternary ammonium compounds, including STAC, exhibit antimicrobial properties and are used as disinfectants.

  • Phase Transfer Catalyst: In organic synthesis, it can facilitate the reaction between reactants located in different immiscible phases.

  • Drug Delivery: As a cationic lipid, it is a component of interest for formulating lipid-based drug delivery systems, such as nanoparticles or liposomes. These cationic systems can interact with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated therapeutic agents.

References

Stearyltrimethylammonium: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyltrimethylammonium, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in industrial, cosmetic, and pharmaceutical formulations. This technical guide provides a comprehensive overview of its natural occurrence, or lack thereof, and delves into its primary synthetic routes. Detailed experimental protocols for its laboratory synthesis are provided, alongside a compilation of its key physicochemical properties. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Natural Occurrence

This compound chloride is a synthetic compound and is not known to occur in nature.[1] While other quaternary ammonium compounds are found in biological systems, this compound salts are exclusively produced through chemical synthesis.

Synthetic Routes

The principal method for the synthesis of this compound chloride is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of this compound chloride, the synthesis starts from stearylamine (octadecylamine), a long-chain primary amine.

The overall synthetic pathway can be described in two main steps:

  • Formation of the Tertiary Amine: Stearylamine is first converted to N,N-dimethylstearylamine.

  • Quaternization: The resulting N,N-dimethylstearylamine is then reacted with a methylating agent, typically methyl chloride, to yield the final product, this compound chloride.

A more direct, one-pot synthesis from stearylamine and a methylating agent is also industrially practiced, though it requires careful control of reaction conditions to achieve high yields of the quaternary ammonium salt.

Synthesis_of_Stearyltrimethylammonium_Chloride Stearylamine Stearylamine (Octadecylamine) Dimethylstearylamine N,N-Dimethylstearylamine Stearylamine->Dimethylstearylamine Methylation STAC This compound Chloride Dimethylstearylamine->STAC Quaternization (Menshutkin Reaction) Methylating_Agent Methylating Agent (e.g., Methyl Chloride) Methylating_Agent->STAC Catalyst Catalyst (e.g., NaOH) Catalyst->STAC

A simplified diagram of the primary synthetic route to this compound Chloride.

Experimental Protocols

Laboratory Scale Synthesis of this compound Chloride

This protocol describes a typical laboratory-scale synthesis of this compound chloride from stearylamine.

Materials:

  • Stearylamine (Octadecylamine)

  • Trimethylammonium chloride

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Sodium hydroxide (B78521) (catalyst, optional)

  • Methyl chloride (gas or solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearylamine in the chosen solvent.

  • Add trimethylammonium chloride to the solution. A slight molar excess of the methylating agent is often used.

  • If using a catalyst, add a small amount of sodium hydroxide.

  • Heat the reaction mixture to a temperature between 60-80°C.[2]

  • Maintain the reaction at this temperature with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to obtain a product of high purity.[2]

Industrial Scale Synthesis (Illustrative)

On an industrial scale, the synthesis is often carried out in a pressure reactor (autoclave).

Procedure Outline:

  • Octadecyl tertiary amine is charged into the autoclave along with a suitable solvent like isopropanol.

  • A small amount of sodium hydroxide is added as a catalyst.

  • The reactor is purged with an inert gas, such as nitrogen, to remove air.

  • The temperature is raised to approximately 50°C.

  • A slight excess (e.g., 1% by mass) of methyl chloride is introduced into the reactor.

  • The reaction is allowed to proceed under pressure (e.g., 0.5 MPa) for a set period, typically around 4 hours.

  • After the reaction is complete, the product is worked up, which may include desalination and dilution to the desired concentration.

Quantitative Data

The following table summarizes key physicochemical properties of this compound chloride.

PropertyValueReference
Molecular Formula C₂₁H₄₆ClN[1]
Molecular Weight 348.05 g/mol [3]
Appearance White to off-white crystalline solid or waxy powder[1]
Melting Point ~60-70 °C[2]
Boiling Point >200 °C[2]
Solubility Soluble in water and many organic solvents (e.g., ethanol, acetone)[2]
Density ~1.0 g/cm³ (at 20°C)[2]

Conclusion

This compound chloride is a synthetically derived quaternary ammonium compound with significant utility in various scientific and industrial fields. Its synthesis is primarily achieved through the well-established Menshutkin reaction, a versatile method for the preparation of quaternary ammonium salts. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this important cationic surfactant. Further optimization of synthetic conditions and in-depth characterization are crucial for tailoring its properties for specific applications in drug development and other advanced technologies.

References

Thermal Stability and Decomposition of Stearyltrimethylammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium salts, particularly this compound Chloride (STAC) and this compound Bromide (STAB), are cationic surfactants with a broad range of applications. They are utilized as conditioning agents in personal care products, fabric softeners, phase transfer catalysts, and biocides. In the pharmaceutical industry, their properties are leveraged for drug delivery systems and as excipients. A thorough understanding of the thermal stability and decomposition pathways of these compounds is critical for ensuring product quality, safety, and stability during manufacturing, storage, and application.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its stability under thermal stress, outlining key experimental protocols for its analysis, and discussing its primary decomposition mechanisms.

Core Data on Thermal Properties

While specific comprehensive datasets for the thermal decomposition of pure this compound are not widely available in public literature, data from related long-chain quaternary ammonium (B1175870) compounds and general knowledge of their thermal behavior provide valuable insights. The thermal stability is influenced by factors such as the nature of the counter-ion and the purity of the compound.

PropertyValue/Range (Typical for Long-Chain Quaternary Ammonium Salts)Notes
Melting Point Varies with counter-ion and purity.The melting point is a key indicator of purity and can influence the physical state at processing temperatures.
Decomposition Onset (TGA) ~155 - 250 °CThe onset of decomposition can be influenced by the presence of impurities or catalytic sites on surfaces. Longer alkyl chains may decrease the initial decomposition temperature.[1][2]
Decomposition Products Alkenes, tertiary amines, alkyl halides.The primary decomposition pathways are Hofmann elimination and nucleophilic substitution, leading to a mixture of volatile and non-volatile products.[1][2]

Thermal Decomposition Pathways

The thermal degradation of this compound primarily proceeds through two main competitive pathways: Hofmann elimination and nucleophilic substitution. The predominant mechanism can be influenced by the temperature, the nature of the counter-ion, and the surrounding chemical environment.

Hofmann Elimination

This is a well-established decomposition route for quaternary ammonium salts containing at least one beta-hydrogen on an alkyl substituent. The counter-ion (e.g., chloride or bromide) acts as a base, abstracting a proton from the beta-carbon of the stearyl group, leading to the formation of an alkene (1-octadecene), a tertiary amine (trimethylamine), and the corresponding hydrogen halide.[1][2]

Hofmann_Elimination This compound This compound Cation [CH3(CH2)16CH2-N+(CH3)3] heat Heat This compound->heat products Decomposition Products heat->products Hofmann Elimination octadecene 1-Octadecene [CH3(CH2)15CH=CH2] products->octadecene trimethylamine Trimethylamine [N(CH3)3] products->trimethylamine h_halide Hydrogen Halide (e.g., HCl or HBr) products->h_halide

Caption: Hofmann elimination of this compound.

Nucleophilic Substitution (S N 2)

In this pathway, the counter-ion acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom. This results in the displacement of a neutral tertiary amine. For this compound, nucleophilic attack can occur on either the methyl groups or the stearyl group.

  • Attack on a methyl group: This is generally the more favored S N 2 pathway due to less steric hindrance. It yields methyl halide and stearyldimethylamine.

  • Attack on the stearyl group: This is less likely due to the steric bulk of the long alkyl chain but would produce stearyl halide and trimethylamine.

Nucleophilic_Substitution cluster_start Reactants cluster_products Products This compound This compound Cation [CH3(CH2)17-N+(CH3)3] heat Heat This compound->heat halide Halide Anion (X⁻) halide->heat methyl_halide Methyl Halide [CH3X] heat->methyl_halide Attack on Methyl (Major) stearyldimethylamine Stearyldimethylamine [CH3(CH2)17N(CH3)2] heat->stearyldimethylamine stearyl_halide Stearyl Halide [CH3(CH2)17X] heat->stearyl_halide Attack on Stearyl (Minor) trimethylamine Trimethylamine [N(CH3)3] heat->trimethylamine

Caption: Nucleophilic substitution pathways for this compound.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).

Experimental Workflow:

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in alumina (B75360)/platinum pan) start->sample_prep instrument_setup Instrument Setup (Inert atmosphere, e.g., N2 at 20-50 mL/min) sample_prep->instrument_setup temp_program Temperature Program (e.g., Ramp from 25°C to 600°C at 10°C/min) instrument_setup->temp_program data_acq Data Acquisition (Mass vs. Temperature/Time) temp_program->data_acq data_analysis Data Analysis (Determine onset temperature, mass loss steps) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound salt into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Experimental Workflow:

DSC_Workflow start Start sample_prep Sample Preparation (2-5 mg in a sealed aluminum pan) start->sample_prep instrument_setup Instrument Setup (Place sample and reference pans in DSC cell) sample_prep->instrument_setup temp_program Temperature Program (e.g., Ramp at 10°C/min under N2 purge) instrument_setup->temp_program data_acq Data Acquisition (Heat flow vs. Temperature) temp_program->data_acq data_analysis Data Analysis (Identify melting peaks, phase transitions, decomposition exotherms/endotherms) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen purge).

  • Data Analysis: Monitor the heat flow to the sample relative to the reference. Endothermic events (e.g., melting) and exothermic events (e.g., some decompositions) are recorded as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Experimental Workflow:

PyGCMS_Workflow start Start sample_prep Sample Preparation (Place a small amount of sample in pyrolysis tube) start->sample_prep pyrolysis Pyrolysis (Rapid heating to a set temperature, e.g., 300-600°C) sample_prep->pyrolysis separation GC Separation (Separation of volatile decomposition products) pyrolysis->separation detection MS Detection (Mass spectrometric analysis of separated components) separation->detection data_analysis Data Analysis (Identify peaks by comparing mass spectra to libraries) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the this compound salt is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., in the range of the decomposition temperature observed by TGA).

  • GC-MS Analysis: The volatile pyrolysis products are swept into the gas chromatograph for separation and then into the mass spectrometer for identification.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to the different decomposition products. The mass spectrum of each peak is used to identify the chemical structure of the product, often by comparison with spectral libraries.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use across various industries. While stable under ambient conditions, it undergoes decomposition at elevated temperatures primarily through Hofmann elimination and nucleophilic substitution pathways. The onset of this decomposition typically occurs in the range of 155-250 °C. For professionals in research, development, and quality control, a comprehensive understanding of these thermal properties, investigated through techniques like TGA, DSC, and Py-GC-MS, is essential for formulation development, process optimization, and ensuring the long-term stability of products containing this versatile cationic surfactant.

References

Methodological & Application

Application Notes and Protocols for Stearyltrimethylammonium-Mediated Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) surfactant, serves as a crucial capping and shape-directing agent in the synthesis of gold nanoparticles (AuNPs). Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables the formation of micelles in aqueous solutions. These micelles play a pivotal role in controlling the nucleation and growth of AuNPs, allowing for the synthesis of various morphologies, including nanospheres, nanorods, and nanocubes. The positively charged headgroup of STAC interacts with the gold surface, providing colloidal stability by preventing aggregation through electrostatic repulsion. While protocols often cite the use of similar surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), the principles and procedures are readily adaptable for STAC due to their structural and chemical similarities.

Key Applications of STAC-Capped Gold Nanoparticles

The unique physicochemical properties of STAC-capped AuNPs make them highly valuable for a range of applications in research and drug development:

  • Drug Delivery: The positive surface charge of STAC-capped AuNPs can facilitate interaction with negatively charged cell membranes.[1] While surface modification is often necessary to enhance biocompatibility and reduce potential cytotoxicity, these nanoparticles serve as a versatile platform for targeted drug delivery.

  • Biosensing: The ability to conjugate biomolecules to the nanoparticle surface enables the development of highly sensitive and selective biosensors.

  • Photothermal Therapy: Anisotropic AuNPs, such as nanorods, exhibit strong surface plasmon resonance in the near-infrared (NIR) region, making them effective agents for the photothermal ablation of tumors.

  • Surface-Enhanced Raman Spectroscopy (SERS): The sharp features of anisotropic gold nanoparticles, often synthesized using cationic surfactants like STAC, can significantly enhance Raman signals, allowing for the detection of molecules at trace levels.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from seed-mediated synthesis protocols adaptable for STAC, primarily based on established methods using CTAB and CTAC.

Table 1: Synthesis of Spherical Gold Nanoparticles

ParameterSeed SolutionGrowth SolutionResulting Nanoparticle Size
Gold Precursor 0.25 mM HAuCl₄0.25 mM HAuCl₄5 - 15 nm diameter
Surfactant 0.1 M STAC (adapted)0.1 M STAC (adapted)-
Reducing Agent 0.6 mL of 10 mM ice-cold NaBH₄0.064 M Ascorbic Acid-
Temperature Room Temperature30 °C-
Seed Volume -0.04 mL-
Reference Adapted from[1][2]Adapted from[1][2][2]

Table 2: Synthesis of Gold Nanorods

ParameterSeed SolutionGrowth SolutionResulting Nanoparticle Aspect Ratio
Gold Precursor 0.25 mM HAuCl₄0.5 mM HAuCl₄2.5 - 4.6
Surfactant 0.1 M STAC (adapted)0.1 M STAC (adapted)-
Additive -0.048 M AgNO₃-
Reducing Agent 0.6 mL of 10 mM ice-cold NaBH₄0.0788 M Ascorbic Acid-
Temperature 25 °C30 °C-
Seed Volume -12 µL-
Reference Adapted from[3][4]Adapted from[3][4][4]

Table 3: Synthesis of Gold Nanocubes

ParameterSeed SolutionGrowth SolutionResulting Nanoparticle Edge Length
Gold Precursor 0.25 mM HAuCl₄0.25 mM HAuCl₄30 - 75 nm
Surfactant 0.1 M STAC (adapted)0.08 M STAC (adapted)-
Additive -0.002 M NaBr-
Reducing Agent 0.6 mL of 10 mM ice-cold NaBH₄0.04 M Ascorbic Acid-
Temperature 25 °C30 °C-
Seed Volume -0.01 mL-
Reference Adapted from[5]Adapted from[5][5]

Experimental Protocols

The following protocols are based on the well-established seed-mediated growth method, adapted for the use of this compound Chloride (STAC).

Protocol 1: Synthesis of Spherical Gold Nanoparticles

This protocol details a seed-mediated approach to synthesize spherical gold nanoparticles with controlled diameters.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound chloride (STAC)

  • Sodium borohydride (B1222165) (NaBH₄)

  • L-Ascorbic acid

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.1 M STAC solution in DI water.

    • In a flask, mix 0.25 mL of 10 mM HAuCl₄ with 10 mL of 0.1 M STAC solution.

    • While stirring vigorously, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.

    • The solution color will change from yellow to brownish-yellow.

    • Continue stirring for 2 minutes and then age the seed solution at 30°C for at least 30 minutes before use.

  • Growth Solution and Nanoparticle Growth:

    • Prepare a growth solution by mixing 10 mL of 0.1 M STAC, 0.25 mL of 10 mM HAuCl₄, and 0.075 mL of 64 mM ascorbic acid in a flask.

    • Gently stir the growth solution.

    • Add 0.04 mL of the aged seed solution to the growth solution.

    • The solution color will gradually change, indicating nanoparticle growth. The final size can be controlled by adjusting the seed-to-gold ion ratio.[2]

Workflow for Spherical Gold Nanoparticle Synthesis

Spherical_AuNP_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Stage seed_mix Mix HAuCl₄ and STAC seed_reduce Add ice-cold NaBH₄ seed_mix->seed_reduce seed_age Age solution at 30°C seed_reduce->seed_age add_seed Add Seed Solution seed_age->add_seed Introduce Seeds growth_mix Prepare Growth Solution (HAuCl₄, STAC, Ascorbic Acid) growth_mix->add_seed growth Nanoparticle Growth add_seed->growth final_product final_product growth->final_product Spherical AuNPs

Caption: Workflow for spherical gold nanoparticle synthesis.

Protocol 2: Synthesis of Gold Nanorods

This protocol describes the synthesis of rod-shaped gold nanoparticles with tunable aspect ratios.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound chloride (STAC)

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.1 M STAC solution.

    • To 1 mL of 0.1 M STAC, add 25 µL of 10 mM HAuCl₄.

    • Add 60 µL of ice-cold 10 mM NaBH₄ while stirring. The solution will turn light brown.

  • Growth Solution and Nanorod Growth:

    • In a separate container, prepare the growth solution by adding 5 mL of 0.1 M STAC, 250 µL of 10 mM HAuCl₄, and 48 µL of 10 mM AgNO₃.

    • Add 100 µL of 1 M HCl to the growth solution.

    • Add 40 µL of 0.1 M ascorbic acid, which will turn the solution colorless.

    • Finally, inject 12 µL of the seed solution into the growth solution.

    • The solution will gradually change color as the nanorods form. Do not stir the solution after seed injection.

    • Allow the reaction to proceed for several hours at 30°C.

Workflow for Gold Nanorod Synthesis

Nanorod_AuNP_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Stage seed_mix Mix HAuCl₄ and STAC seed_reduce Add ice-cold NaBH₄ seed_mix->seed_reduce add_seed Add Seed Solution seed_reduce->add_seed Introduce Seeds growth_mix Prepare Growth Solution (HAuCl₄, STAC, AgNO₃, HCl, Ascorbic Acid) growth_mix->add_seed growth Anisotropic Growth add_seed->growth final_product final_product growth->final_product Gold Nanorods

Caption: Workflow for gold nanorod synthesis.

Protocol 3: Synthesis of Gold Nanocubes

This protocol outlines the synthesis of cube-shaped gold nanoparticles.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound chloride (STAC)

  • Sodium bromide (NaBr)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Follow the same procedure as in Protocol 1 for preparing the seed solution.

    • Incubate the seeds for 1 hour at room temperature (21°C).

  • Growth Solution and Nanocube Growth:

    • Prepare a growth solution consisting of 9.625 mL of 0.08 M STAC, 250 µL of 10 mM HAuCl₄, 125 µL of 0.02 M NaBr, and 250 µL of 0.04 M ascorbic acid.

    • Add 10 µL of the seed solution to the growth solution at 30°C with gentle shaking for 10 seconds.

    • Allow the reaction to proceed for 8 minutes, during which the solution color will turn red/pink.

    • Centrifuge the solution to collect the nanocubes and redisperse them in DI water.

Workflow for Gold Nanocube Synthesis

Nanocube_AuNP_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Stage seed_mix Mix HAuCl₄ and STAC seed_reduce Add ice-cold NaBH₄ seed_mix->seed_reduce seed_age Age solution at 21°C seed_reduce->seed_age add_seed Add Seed Solution seed_age->add_seed Introduce Seeds growth_mix Prepare Growth Solution (HAuCl₄, STAC, NaBr, Ascorbic Acid) growth_mix->add_seed growth Facet-Specific Growth add_seed->growth final_product final_product growth->final_product Gold Nanocubes

Caption: Workflow for gold nanocube synthesis.

References

Stearyltrimethylammonium Chloride (STAC) as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly valuable in industrial and pharmaceutical applications as it often leads to higher yields, milder reaction conditions, reduced use of hazardous organic solvents, and simplified workup procedures, aligning with the principles of Green Chemistry.

Stearyltrimethylammonium chloride (STAC) is a quaternary ammonium (B1175870) salt that can function as an effective phase transfer catalyst. Its structure, featuring a hydrophilic quaternary ammonium head and a long lipophilic stearyl (C18) tail, makes it particularly suitable for transporting anions from an aqueous or solid phase into an organic medium where the reaction with an organic substrate occurs. This document provides detailed application notes, experimental protocols, and quantitative data for the use of STAC and structurally similar long-chain quaternary ammonium salts as phase transfer catalysts in key organic transformations.

Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis with a quaternary ammonium salt like STAC involves the formation of an ion pair between the catalyst's cation (Q+) and the reactant anion (Y-). This lipophilic ion pair is soluble in the organic phase, allowing the anion to be transported from the aqueous or solid phase to the organic phase where it can react with the organic substrate (RX). After the reaction, the catalyst cation pairs with the leaving group anion (X-) and returns to the aqueous or solid phase to repeat the catalytic cycle.

PTC_Mechanism aq_reagent M⁺Y⁻ (Inorganic Reagent) aq_catalyst Q⁺Cl⁻ (STAC) aq_reagent->aq_catalyst aq_product M⁺Cl⁻ (Byproduct) aq_catalyst->aq_product org_catalyst_active Q⁺Y⁻ (Active Catalyst) aq_catalyst->org_catalyst_active Anion Exchange at Interface org_substrate R-X (Organic Substrate) org_product R-Y (Product) org_substrate->org_product org_catalyst_spent Q⁺X⁻ org_product->org_catalyst_spent org_catalyst_active->org_product Reaction org_catalyst_spent->aq_catalyst Return to Aqueous Phase

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

Due to its amphiphilic nature, STAC is particularly useful in reactions where a long alkyl chain can enhance solubility in the organic phase or interact favorably at the interface of two phases. Key applications include nucleophilic substitution reactions such as Williamson ether synthesis and C-alkylation of active methylene (B1212753) compounds, as well as the generation of carbenes for cyclopropanation reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis is highly effective in promoting this reaction, especially when using solid bases like potassium hydroxide (B78521).

Quantitative Data Summary for Williamson Ether Synthesis using Long-Chain Quaternary Ammonium Catalysts

Disclaimer: The following data is compiled from studies using structurally similar long-chain quaternary ammonium phase transfer catalysts. These values should serve as a starting point for optimization when using STAC.

Alcohol/PhenolAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Octanoln-Butyl bromide550% aq. NaOHToluene (B28343)80492
PhenolBenzyl chloride2Solid KOHDichloromethane40295
4-NitrophenolEthyl iodide5Solid K₂CO₃Acetonitrile60688
1-NaphtholEpichlorohydrin1050% aq. NaOHToluene301>90

Experimental Protocol: Synthesis of n-Octyl Phenyl Ether

This protocol describes a general procedure for the Williamson ether synthesis using a phase transfer catalyst like STAC.

Materials:

  • Phenol (1.0 eq.)

  • n-Octyl bromide (1.1 eq.)

  • This compound chloride (STAC) (0.05 eq.)

  • Potassium hydroxide (solid, powdered) (2.0 eq.)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium hydroxide, and toluene.

  • Add STAC to the vigorously stirred mixture.

  • Add n-octyl bromide dropwise to the reaction mixture.

  • Heat the mixture to 90°C and maintain vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Williamson_Ether_Synthesis_Workflow start Start reactants Combine Phenol, KOH, Toluene, and STAC start->reactants add_alkyl_halide Add n-Octyl Bromide reactants->add_alkyl_halide heat_stir Heat to 90°C and Stir (Monitor by TLC) add_alkyl_halide->heat_stir workup Cool, Add Water, Separate Layers heat_stir->workup extract Extract Aqueous Layer with Toluene workup->extract dry_concentrate Combine Organic Layers, Dry, and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for Williamson ether synthesis.

C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing active methylene groups (e.g., malonic esters, β-ketoesters) is a fundamental carbon-carbon bond-forming reaction. Phase transfer catalysis provides a mild and efficient method for this transformation, often with high selectivity for mono-alkylation.

Quantitative Data Summary for C-Alkylation using Long-Chain Quaternary Ammonium Catalysts

Disclaimer: The following data is compiled from studies using structurally similar long-chain quaternary ammonium phase transfer catalysts. These values should serve as a starting point for optimization when using STAC.

SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonaten-Butyl bromide5Solid K₂CO₃Acetonitrile70590
PhenylacetonitrileBenzyl chloride250% aq. NaOHToluene25195
Ethyl acetoacetateAllyl bromide10Solid KOHDichloromethane40385
1,3-IndandioneMethyl iodide550% aq. NaOHBenzene30292

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol provides a general method for the C-alkylation of diethyl malonate under solid-liquid phase transfer catalysis conditions.

Materials:

  • Diethyl malonate (1.0 eq.)

  • n-Butyl bromide (1.1 eq.)

  • This compound chloride (STAC) (0.05 eq.)

  • Anhydrous potassium carbonate (powdered) (2.0 eq.)

  • Acetonitrile

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate, anhydrous potassium carbonate, and acetonitrile.

  • Add STAC to the vigorously stirred suspension.

  • Add n-butyl bromide to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and stir for 3-5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Dichlorocyclopropanation of Olefins

The addition of dichlorocarbene (B158193) to olefins is a classic method for the synthesis of gem-dichlorocyclopropanes, which are valuable synthetic intermediates. Dichlorocarbene can be conveniently generated in situ from chloroform (B151607) and a strong base under phase transfer catalysis conditions.

Quantitative Data Summary for Dichlorocyclopropanation using Long-Chain Quaternary Ammonium Catalysts

Disclaimer: The following data is compiled from studies using structurally similar long-chain quaternary ammonium phase transfer catalysts. These values should serve as a starting point for optimization when using STAC.

OlefinCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Styrene (B11656)250% aq. NaOHChloroform40485
Cyclohexene550% aq. NaOHChloroform50678
1-Octene3Solid KOHChloroform25870
Indene250% aq. NaOHChloroform30390

Experimental Protocol: Synthesis of 1,1-Dichloro-2-phenylcyclopropane

This protocol outlines a general procedure for the dichlorocyclopropanation of styrene.

Materials:

  • Styrene (1.0 eq.)

  • Chloroform (serves as reactant and solvent)

  • This compound chloride (STAC) (0.02 eq.)

  • 50% aqueous sodium hydroxide solution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place styrene and STAC in chloroform.

  • Cool the mixture to 10-15°C in an ice bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, pour the reaction mixture into water.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).

  • Combine the organic layers, wash with water until neutral, then wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure to remove the excess chloroform.

  • Purify the crude product by vacuum distillation.

Dichlorocyclopropanation_Logic cluster_generation Dichlorocarbene Generation cluster_addition Addition to Olefin chloroform CHCl₃ carbene :CCl₂ chloroform->carbene base NaOH (aq) base->carbene catalyst STAC (Q⁺Cl⁻) catalyst->carbene facilitates product Dichlorocyclopropane carbene->product olefin Styrene olefin->product

Caption: Logical relationship in dichlorocyclopropanation.

Conclusion

This compound chloride is a promising phase transfer catalyst for a variety of organic transformations. Its long alkyl chain may offer advantages in specific applications, particularly in reactions involving nonpolar organic phases or solid-liquid interfaces. The provided protocols and data, while often based on structurally similar catalysts, offer a solid foundation for researchers and drug development professionals to explore the utility of STAC in their synthetic endeavors. As with any catalytic system, optimization of reaction parameters such as catalyst loading, solvent, temperature, and stirring rate is crucial for achieving the best results.

Application Notes: Fungal Genomic DNA Extraction Using Stearyltrimethylammonium Bromide (STAB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality genomic DNA from fungi is a critical first step for a wide range of molecular applications, including polymerase chain reaction (PCR), DNA sequencing, and genomic library construction. Fungal cells, however, present a significant challenge due to their rigid cell walls, which are composed of chitin, glucans, and other polysaccharides. These polysaccharides can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The Stearyltrimethylammonium bromide (STAB) method is a robust and effective protocol designed to overcome these challenges. STAB, a cationic detergent, efficiently lyses cell membranes and forms complexes with proteins and polysaccharides, facilitating their removal and enabling the isolation of pure, high-molecular-weight DNA.

Principle of the Method

The STAB DNA extraction method leverages the chemical properties of this cationic detergent. In a high-salt buffer, STAB binds to DNA, keeping it in solution while precipitating most polysaccharides. The detergent also aids in the denaturation and removal of proteins. Subsequent purification steps using organic solvents like chloroform:isoamyl alcohol further remove protein and lipid contaminants. Finally, the DNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695), washed to remove residual salts and STAB, and resuspended in a suitable buffer.

Quantitative Data Summary

The following table summarizes typical quantitative outcomes for fungal DNA extraction using a STAB-based method, adapted from similar CTAB protocols. The yield and purity can vary depending on the fungal species, the age of the culture, and the starting material.

ParameterValue/RangeFungal Species ExampleSource
DNA Yield (µg/g of mycelium) 210 - 301Aspergillus niger, Bipolaris cyanodontis[1]
239 - 250Fusarium oxysporum, Penicillium spp.[1]
DNA Concentration (ng/µL) > 100General Fungi[2]
DNA Purity (A260/A280 ratio) 1.67 - 1.92Aspergillus flavus, Bipolaris cyanodontis[1]
2.01 - 2.10Fusarium oxysporum, Penicillium spp.[1]
DNA Integrity (Average Fragment Size) > 30 kbGeneral Fungi[2]

Experimental Protocol

This protocol details a step-by-step methodology for the extraction of genomic DNA from fungal mycelium using STAB.

Materials and Reagents:

  • Fungal mycelium (fresh or frozen)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • 2.0 mL microcentrifuge tubes

  • Water bath or heat block

  • Microcentrifuge

  • STAB Extraction Buffer (2% (w/v) STAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL) (optional)

  • Chloroform:Isoamyl alcohol (24:1, v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

Procedure:

I. Sample Preparation and Cell Lysis

  • Pre-chill a sterile mortar and pestle with liquid nitrogen.

  • Weigh approximately 100-200 mg of fresh or frozen fungal mycelium.

  • Place the mycelium in the mortar and add liquid nitrogen. Grind the tissue to a fine powder.[3]

  • Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.

  • Add 800 µL of pre-warmed (65°C) STAB Extraction Buffer and 10 µL of Proteinase K (20 mg/mL).

  • Vortex briefly to ensure thorough mixing.

  • Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tube every 10-15 minutes to aid lysis.[3]

II. Purification

  • Cool the tube to room temperature.

  • Add an equal volume (approximately 800 µL) of chloroform:isoamyl alcohol (24:1).[4]

  • Mix by inverting the tube for 5-10 minutes until an emulsion is formed.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4] The mixture will separate into three phases: an upper aqueous phase (containing DNA), a middle interphase, and a lower organic phase.

  • Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

III. DNA Precipitation

  • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

  • Mix gently by inversion until a white, thread-like DNA precipitate is visible.

  • Incubate at -20°C for at least 30 minutes to enhance precipitation.

  • Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.

IV. DNA Washing and Resuspension

  • Carefully decant the supernatant without disturbing the DNA pellet.

  • Add 1 mL of ice-cold 70% ethanol to wash the pellet, removing residual salts and STAB.[4]

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature. Avoid over-drying, as it can make the DNA difficult to dissolve.[4]

  • Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

  • Optional: To remove RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Store the purified genomic DNA at -20°C for long-term storage.

Experimental Workflow Diagram

Fungal_DNA_Extraction_Workflow Figure 1: Fungal DNA Extraction Workflow using STAB start Start: Fungal Mycelium (~100-200mg) grind Grind in Liquid Nitrogen start->grind lysis Add STAB Buffer & Proteinase K Incubate at 65°C for 30-60 min grind->lysis purification Add Chloroform:Isoamyl Alcohol (24:1) Centrifuge for 10 min lysis->purification collect_aqueous Collect Aqueous Phase purification->collect_aqueous precipitation Add Ice-Cold Isopropanol Centrifuge for 20 min collect_aqueous->precipitation wash Wash Pellet with 70% Ethanol Centrifuge for 5 min precipitation->wash resuspend Air Dry Pellet & Resuspend in TE Buffer wash->resuspend end_node End: Purified Genomic DNA resuspend->end_node

Caption: Workflow for fungal gDNA isolation using the STAB method.

References

Application of Stearyltrimethylammonium Chloride (STAC) in Enhanced Oil Recovery Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stearyltrimethylammonium chloride (STAC), a cationic surfactant with an 18-carbon alkyl chain, presents significant potential for enhanced oil recovery (EOR) applications. Its amphiphilic nature allows it to alter the fluid-fluid and rock-fluid interactions within oil reservoirs, leading to the mobilization of trapped crude oil. The primary mechanisms by which STAC enhances oil recovery are the reduction of interfacial tension (IFT) between oil and water and the alteration of reservoir rock wettability from oil-wet to water-wet conditions. This document provides a comprehensive overview of the application of STAC in EOR experiments, including detailed protocols for key evaluation methods and a summary of relevant performance data. While direct experimental data for STAC in EOR is limited in publicly available literature, this note incorporates data from close structural analogs, such as Cetyltrimethylammonium Bromide (CTAB, C16) and other long-chain quaternary ammonium (B1175870) surfactants, to provide a representative understanding of its potential performance.

Mechanism of Action

The effectiveness of this compound Chloride in enhancing oil recovery stems from two primary physicochemical phenomena:

  • Interfacial Tension (IFT) Reduction: STAC molecules adsorb at the oil-water interface, reducing the cohesive energy between the two phases. This reduction in IFT lowers the capillary forces that trap oil droplets within the pore throats of the reservoir rock, allowing them to be mobilized and displaced by the injected fluid.[1]

  • Wettability Alteration: A significant portion of the world's oil reservoirs, particularly carbonate formations, are oil-wet or mixed-wet. This means that the crude oil preferentially adheres to the rock surface, making it difficult to displace with water. As a cationic surfactant, the positively charged headgroup of STAC can interact with the typically negatively charged surfaces of sandstone and carbonate rocks (especially in the presence of adsorbed crude oil components), leading to a reversal of wettability towards a more water-wet state.[2][3] This change allows the injected water to spontaneously imbibe into the rock matrix, displacing the oil.

Quantitative Data Summary

The following tables summarize key performance indicators for STAC and its analogs in EOR applications. It is important to note that the performance of any surfactant is highly dependent on specific reservoir conditions such as temperature, brine salinity, crude oil composition, and rock mineralogy.

Table 1: Interfacial Tension (IFT) Reduction

Surfactant (Analog)Concentration (ppm)Brine Salinity (ppm)Temperature (°C)Initial IFT (mN/m)Final IFT (mN/m)Reference
Cationic Dendrimer2000100,00070275.0[4]
Cationic Dendrimer200050,00070274.1[4]
Cationic Dendrimer200010,00070273.2[4]

Table 2: Wettability Alteration (Contact Angle)

Surfactant (Analog)Rock TypeInitial Contact Angle (°)Final Contact Angle (°)Concentration (ppm)Reference
CTABCarbonate12542.6500
Cationic DendrimerSandstoneOil-wet10.9 - 34.62000[4]

Table 3: Oil Recovery from Core Flooding Experiments

Surfactant System (Analog)Rock TypeIncremental Oil Recovery (% of Residual Oil)Reference
Cationic Dendrimer SurfactantSandstone29.09[4]
Polymer-SurfactantSandstone42.19[5]
Surfactant/PolymerSandstone14.1[5]

Table 4: Adsorption on Reservoir Rock

Surfactant (Analog)Rock TypeMaximum Adsorption (mg/g)ConditionsReference
CTABCarbonate1.89350 ppm initial concentration[6]
Cationic SurfactantsSandstone with Carbonate Cements-Cationic LSS showed favorable wettability alteration[7]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effectiveness of this compound Chloride for enhanced oil recovery.

Interfacial Tension (IFT) Measurement

Objective: To determine the IFT between STAC solutions and crude oil at various concentrations and reservoir conditions.

Method: Pendant Drop Tensiometry

  • Apparatus: High-pressure, high-temperature pendant drop tensiometer equipped with a camera and image analysis software.

  • Materials:

    • Crude oil from the target reservoir.

    • Synthetic brine matching the reservoir's formation water composition.

    • This compound Chloride (STAC) solutions of varying concentrations (e.g., 100, 500, 1000, 2000 ppm) prepared in the synthetic brine.

  • Procedure:

    • Thoroughly clean the tensiometer cell, needle, and all wetted parts with appropriate solvents (e.g., toluene, isopropanol) and deionized water, then dry completely.

    • Fill the optical cell with the STAC solution.

    • Carefully introduce a droplet of crude oil at the tip of the needle immersed in the STAC solution.

    • Pressurize and heat the cell to the desired reservoir conditions.

    • Allow the system to equilibrate for a specified time (e.g., 30 minutes).

    • Capture a high-resolution image of the oil droplet.

    • The software analyzes the shape of the droplet based on the Young-Laplace equation to calculate the IFT.

    • Repeat the measurement for each STAC concentration.

Wettability Alteration Assessment

Objective: To quantify the change in wettability of reservoir rock from oil-wet to water-wet upon treatment with STAC solutions.

Method: Contact Angle Measurement (Sessile Drop)

  • Apparatus: Goniometer or contact angle measurement system with a high-resolution camera and software.

  • Materials:

    • Core plugs or polished rock slices (sandstone and/or carbonate) from the reservoir of interest.

    • Crude oil.

    • Synthetic brine.

    • STAC solutions of varying concentrations.

  • Procedure:

    • Core Preparation:

      • Clean the rock samples using solvents (e.g., toluene, methanol) to remove any existing hydrocarbons and salts.

      • Saturate the clean, dry samples with synthetic brine.

      • Age the brine-saturated samples in crude oil at reservoir temperature for several weeks to establish an oil-wet or mixed-wet state.

    • Measurement:

      • Place the aged rock sample in a transparent cell filled with the synthetic brine.

      • Carefully place a small droplet of crude oil on the surface of the rock sample.

      • Allow the droplet to equilibrate.

      • Measure the contact angle between the oil droplet and the rock surface through the brine phase. This is the initial contact angle.

      • Replace the brine in the cell with the STAC solution.

      • Allow the system to age for a specified period (e.g., 24-48 hours) at reservoir temperature.

      • Measure the contact angle again. A decrease in the contact angle indicates a shift towards water-wetness.

Core Flooding Test

Objective: To evaluate the effectiveness of STAC in displacing residual oil from a reservoir rock core under simulated reservoir conditions.

Method: Core Flooding Apparatus

  • Apparatus: High-pressure, high-temperature core flooding system including a core holder, pumps for fluid injection, pressure transducers, temperature control, and an effluent collection system.

  • Materials:

    • Cylindrical core plug from the target reservoir.

    • Crude oil.

    • Synthetic brine.

    • STAC solution at the optimal concentration determined from IFT and wettability tests.

  • Procedure:

    • Core Preparation:

      • Clean and dry the core plug.

      • Measure its porosity and permeability.

      • Saturate the core with synthetic brine.

      • Flood the core with crude oil to irreducible water saturation (Swi) to establish the initial oil in place (OOIP).

    • Water Flooding (Secondary Recovery):

      • Inject synthetic brine into the core at a constant rate until no more oil is produced. This simulates secondary recovery and establishes the residual oil saturation (Sor).

    • Surfactant Flooding (Tertiary Recovery):

      • Inject the STAC solution (typically 0.5 to 2 pore volumes) into the core at the same injection rate.

      • Follow the surfactant slug with a polymer drive (if required for mobility control) and then chase water.

      • Continuously monitor the pressure drop across the core and collect the effluent in a fraction collector.

    • Analysis:

      • Measure the volume of oil and water in each collected fraction.

      • Calculate the incremental oil recovery as a percentage of the residual oil in place after water flooding.

Visualizations

EOR_Mechanism cluster_0 Initial Reservoir State (Oil-Wet) cluster_1 STAC Injection cluster_2 EOR Mechanisms cluster_3 Final State (Water-Wet) Rock_Surface Rock Surface Oil_Droplet Trapped Oil Oil_Droplet->Rock_Surface Adhesion STAC STAC Solution Water Formation Water IFT_Reduction IFT Reduction STAC->IFT_Reduction Wettability_Alteration Wettability Alteration STAC->Wettability_Alteration Oil_Droplet_Mobilized Mobilized Oil IFT_Reduction->Oil_Droplet_Mobilized Rock_Surface_WW Rock Surface Wettability_Alteration->Rock_Surface_WW Water_WW Injected Water Rock_Surface_WW->Water_WW Adhesion

Caption: Mechanism of Enhanced Oil Recovery using STAC.

Core_Flooding_Workflow A Core Preparation (Clean, Dry, Saturate with Brine) B Crude Oil Flooding (Establish Initial Oil Saturation) A->B C Water Flooding (Secondary Recovery to Residual Oil) B->C D STAC Solution Injection (Tertiary Recovery) C->D E Chase Water/Polymer Flood D->E F Effluent Collection & Analysis E->F G Calculate Incremental Oil Recovery F->G

Caption: Experimental workflow for core flooding.

References

Application Notes and Protocols for Stearyltrimethylammonium as an Emulsifying Agent in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium (STMA), commonly available as this compound Chloride (STAC), is a cationic surfactant belonging to the quaternary ammonium (B1175870) compounds.[1][2][3] Its amphiphilic nature, characterized by a long lipophilic stearyl chain and a hydrophilic quaternary ammonium headgroup, imparts excellent emulsifying properties.[2][4] In pharmaceutical formulations, particularly topical and transdermal systems, STMA offers the dual benefit of creating stable oil-in-water (O/W) emulsions while potentially enhancing the penetration of active pharmaceutical ingredients (APIs).[5][6][7] This document provides detailed application notes and experimental protocols for the utilization of STMA as a primary or co-emulsifier in pharmaceutical preparations.

Principle of Emulsification

STMA stabilizes oil-in-water emulsions through electrostatic repulsion.[8][9] When dispersed in an aqueous phase, the positively charged headgroup of STMA orients towards the water, while the lipophilic tail partitions into the oil droplets. This forms a protective layer around the oil droplets, imparting a positive surface charge. The resulting electrostatic repulsion between the droplets prevents them from coalescing, thus ensuring the stability of the emulsion.[8][9]

Cationic emulsions formulated with emulsifiers like STMA are known for their unique sensory profile, often described as a smooth, powdery after-feel, which can improve patient compliance in topical applications.[5][10]

Key Formulation Considerations

  • Concentration: The optimal concentration of STMA typically ranges from 0.5% to 5% (w/w) of the total formulation, depending on the oil phase composition and desired viscosity. For leave-on products, lower concentrations are generally recommended.[11]

  • pH: The pH of the formulation should be maintained in a range where STMA remains ionized (typically below 7) to ensure its cationic nature and emulsifying efficacy.[9]

  • Compatibility: STMA is incompatible with anionic excipients, such as anionic surfactants (e.g., sodium lauryl sulfate) and certain polymers, as they can form insoluble complexes.[10] It is crucial to ensure the compatibility of all formulation components.

  • Co-emulsifiers: To enhance stability and modify the texture, STMA can be used in combination with non-ionic co-emulsifiers like fatty alcohols (e.g., cetyl alcohol, stearyl alcohol).[5][12]

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a stable oil-in-water emulsion formulated with this compound. These values are indicative and may vary based on the specific formulation and processing conditions.

ParameterTypical ValueSignificanceAnalytical Technique
Particle Size (Mean Droplet Diameter) 1 - 10 µmInfluences stability, texture, and bioavailability. Smaller, uniform droplets are generally desired.[13][14]Dynamic Light Scattering (DLS) or Laser Diffraction
Polydispersity Index (PDI) < 0.5Indicates the uniformity of droplet size distribution. A lower PDI suggests a more monodisperse and stable system.Dynamic Light Scattering (DLS)
Zeta Potential > +30 mVA measure of the electrostatic repulsion between droplets. A high positive zeta potential is critical for the stability of cationic emulsions.[8][9][14][15]Electrophoretic Light Scattering (ZetaSizer)
Viscosity 5,000 - 20,000 cPAffects the physical stability (creaming/sedimentation) and application properties of the formulation.[12]Rotational Viscometer
pH 4.5 - 6.5Ensures the cationic nature of STMA and is compatible with skin application.[9]pH Meter

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Cream

This protocol describes the preparation of a model O/W cream using STMA as the primary emulsifying agent.

Materials:

  • Oil Phase:

    • Mineral Oil: 15% (w/w)

    • Cetyl Alcohol: 5% (w/w)

  • Aqueous Phase:

    • This compound Chloride (STAC): 2% (w/w)

    • Glycerin: 3% (w/w)

    • Preservative (e.g., Phenoxyethanol): 0.5% (w/w)

    • Purified Water: q.s. to 100% (w/w)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator homogenizer)

  • Overhead stirrer

  • pH meter

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve the this compound Chloride, glycerin, and preservative in purified water.

    • Heat the aqueous phase to 70-75°C with gentle stirring until all components are fully dissolved.[16]

  • Preparation of the Oil Phase:

    • In a separate beaker, combine the mineral oil and cetyl alcohol.

    • Heat the oil phase to 70-75°C with stirring until all components are melted and homogenous.[16]

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed.

    • Continue stirring until the cream has cooled to room temperature and has a uniform consistency.

  • Final Adjustments:

    • Check the pH of the final formulation and adjust if necessary to the target range (4.5-6.5).

    • Package the cream in an appropriate container.

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation A1 Dissolve STAC, Glycerin, Preservative in Water A2 Heat to 70-75°C A1->A2 E Emulsification: Add Oil Phase to Aqueous Phase with High-Speed Homogenization A2->E O1 Combine Mineral Oil and Cetyl Alcohol O2 Heat to 70-75°C O1->O2 O2->E C Cooling with Gentle Stirring E->C F Final Product: O/W Cream C->F Stability_Testing_Workflow cluster_tests Stability Assessment Methods Start Prepared Emulsion T1 Macroscopic Evaluation Start->T1 T2 Microscopic Evaluation Start->T2 T3 Particle Size & Zeta Potential Start->T3 T4 Centrifugation Test Start->T4 T5 Freeze-Thaw Cycling Start->T5 Decision Stable? T1->Decision T2->Decision T3->Decision T4->Decision T5->Decision End Proceed with Further Development Decision->End Yes Reformulate Reformulate Decision->Reformulate No

References

Application Notes and Protocols for Stearyltrimethylammonium Chloride as a Biocide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with potent biocidal activity against a broad spectrum of microorganisms, including bacteria and fungi.[1][2] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a positively charged hydrophilic head group, allows it to effectively disrupt microbial cell membranes, leading to cell death.[1] These characteristics make STAC a valuable biocide for various laboratory applications, including surface disinfection and prevention of microbial contamination.

This document provides detailed application notes and protocols for the effective and safe use of this compound chloride as a biocide in laboratory environments.

Mechanism of Action

The primary biocidal mechanism of this compound chloride, like other QACs, involves the disruption of microbial cell membranes. The positively charged headgroup of the STAC molecule electrostatically interacts with the negatively charged components of the microbial cell wall and membrane. The long hydrophobic stearyl tail then penetrates the lipid bilayer, causing disorganization and increased permeability of the membrane. This leads to the leakage of essential intracellular components, ultimately resulting in cell lysis and death.

cluster_membrane Microbial Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid PL5 Phospholipid PL6 Phospholipid STAC This compound Chloride (STAC) Interaction Electrostatic Interaction STAC->Interaction 1. Adsorption Penetration Hydrophobic Tail Penetration Interaction->Penetration 2. Insertion Disruption Membrane Disruption Penetration->Disruption 3. Destabilization Lysis Cell Lysis & Death Disruption->Lysis 4. Leakage

Figure 1. Mechanism of microbial cell membrane disruption by STAC.

Safety Precautions

This compound chloride can cause skin and eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect skin and clothing.

Handling Procedures:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in the Laboratory

This compound chloride can be used for a variety of biocidal applications in the laboratory, including:

  • Surface Disinfection: For benchtops, incubators, and other laboratory equipment.

  • Disinfection of Aqueous Solutions: To prevent microbial growth in non-biological buffers and solutions.

  • Antifungal Treatment: For the control of fungal contamination.[3][4]

Quantitative Biocidal Efficacy Data

Microorganism TypeRepresentative OrganismsExpected MIC Range for QACs (µg/mL)
Gram-positive BacteriaStaphylococcus aureus0.5 - 10
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa1 - 50
YeastsCandida albicans1 - 20
MoldsAspergillus niger2 - 100

Note: The actual MIC of STAC may vary depending on the specific microbial strain, culture conditions, and the purity of the compound. It is highly recommended to determine the MIC for the specific application and target organisms in your laboratory.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound chloride for further dilution.

  • Materials:

    • This compound chloride powder

    • Sterile deionized or distilled water

    • Sterile container (e.g., glass bottle)

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a fume hood, weigh the desired amount of STAC powder.

    • Add the powder to the sterile container.

    • Gradually add the sterile water while stirring until the powder is completely dissolved.

    • Store the stock solution at room temperature, protected from light.

start Start weigh Weigh STAC Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve store Store Stock Solution dissolve->store end End store->end

Figure 2. Workflow for preparing a STAC stock solution.

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

  • Objective: To determine the MIC of STAC against a specific microbial strain.

  • Materials:

    • STAC stock solution

    • Sterile 96-well microtiter plates

    • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Microbial culture in the logarithmic growth phase

    • Spectrophotometer or microplate reader

    • Sterile pipette tips and multichannel pipette

  • Procedure:

    • Prepare Microbial Inoculum: Adjust the turbidity of the microbial culture with sterile medium to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Serial Dilution:

      • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

      • Add 200 µL of the STAC working solution (at twice the highest desired test concentration) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (medium and inoculum only).

      • Well 12 serves as the sterility control (medium only).

    • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11.

    • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

    • Reading Results: The MIC is the lowest concentration of STAC at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of STAC in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Figure 3. Experimental workflow for MIC determination.

Conclusion

This compound chloride is an effective biocide for use in laboratory settings. Its broad-spectrum activity and well-understood mechanism of action make it a reliable choice for disinfection and contamination control. Adherence to proper safety protocols is essential when handling this compound. For specific applications, it is recommended to empirically determine the optimal concentration and contact time for the target microorganisms.

References

Application Notes and Protocols for Stearyltrimethylammonium Chloride (STAC) as a Flocculant in Water Purification Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Stearyltrimethylammonium Chloride (STAC), a cationic surfactant, as a flocculant for the removal of suspended particles in water purification research. This document outlines the fundamental principles of STAC-induced flocculation, detailed experimental protocols for performance evaluation, and illustrative data to guide experimental design.

Introduction

This compound Chloride (STAC) is a quaternary ammonium (B1175870) compound that functions as a cationic flocculant.[1][2] Its positively charged head group interacts with negatively charged suspended particles, such as clays, silica, and microorganisms, which are common sources of turbidity in water. This interaction neutralizes the particle surface charges, leading to their agglomeration into larger, settleable flocs. This process of flocculation is a critical step in water clarification, facilitating the removal of suspended solids through subsequent sedimentation or filtration.[3][4]

Principle of Flocculation with STAC

The primary mechanism by which STAC induces flocculation is charge neutralization . Most suspended particles in water carry a negative surface charge, which creates repulsive forces that keep them dispersed and stable. As a cationic surfactant, STAC possesses a positively charged quaternary ammonium head group. When introduced into turbid water, these positively charged molecules adsorb onto the surface of the negatively charged suspended particles. This adsorption neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate into larger flocs through van der Waals forces.

Data Presentation: Illustrative Flocculation Performance of STAC

The following tables present illustrative data on the performance of STAC in reducing turbidity. This data is representative of the expected performance of a cationic flocculant under controlled laboratory conditions and should be used as a guide for experimental design. Actual results may vary depending on the specific characteristics of the water sample being tested.

Table 1: Effect of STAC Dosage on Turbidity Removal

Initial Turbidity (NTU)STAC Dosage (mg/L)Final Turbidity (NTU)Turbidity Removal (%)
10016535
10023070
10051090
10010595
10020892

Conditions: pH 7.0, Rapid mix (1 min at 200 rpm), Slow mix (15 min at 40 rpm), Settling time (30 min).

Table 2: Effect of pH on Turbidity Removal with STAC

Initial Turbidity (NTU)STAC Dosage (mg/L)pHFinal Turbidity (NTU)Turbidity Removal (%)
100552575
100561585
100571090
100581882
100593070

Conditions: Rapid mix (1 min at 200 rpm), Slow mix (15 min at 40 rpm), Settling time (30 min).

Table 3: Effect of Settling Time on Turbidity Removal with STAC

Initial Turbidity (NTU)STAC Dosage (mg/L)Settling Time (min)Final Turbidity (NTU)Turbidity Removal (%)
100553565
1005151585
1005301090
100560892

Conditions: pH 7.0, Rapid mix (1 min at 200 rpm), Slow mix (15 min at 40 rpm).

Experimental Protocols

Preparation of STAC Stock Solution (1 g/L)
  • Accurately weigh 1.0 g of this compound Chloride (STAC) powder.

  • Dissolve the STAC powder in 800 mL of deionized water in a 1 L volumetric flask.

  • Gently heat and stir the solution until the STAC is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1 L with deionized water.

  • Store the stock solution in a labeled, sealed container at room temperature.

Jar Test Protocol for Evaluating STAC Performance

The jar test is a standard method for determining the optimal dosage of a flocculant and the optimal conditions (e.g., pH, mixing speed) for water treatment.

Equipment:

  • Jar testing apparatus with multiple paddles and variable speed control

  • Beakers (e.g., 1 L)

  • Pipettes and graduated cylinders

  • Turbidimeter

  • pH meter

  • Timer

Procedure:

  • Sample Preparation: Fill each beaker with a known volume (e.g., 500 mL) of the turbid water sample to be tested.

  • Initial Measurements: Measure and record the initial turbidity and pH of the water sample.

  • Coagulant Addition: Place the beakers in the jar test apparatus. While the paddles are rotating at a rapid mix speed (e.g., 200 rpm), add the desired volume of the STAC stock solution to each beaker simultaneously using pipettes. It is recommended to test a range of dosages (e.g., 1, 2, 5, 10, 20 mg/L).

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1 minute) to ensure uniform dispersion of the flocculant.

  • Slow Mix (Flocculation): Reduce the paddle speed to a slow mix setting (e.g., 40 rpm) for a longer duration (e.g., 15-20 minutes). This gentle agitation promotes the formation of larger flocs.

  • Sedimentation: Stop the paddles and allow the flocs to settle for a predetermined period (e.g., 30 minutes).

  • Final Measurements: Carefully collect a sample from the supernatant of each beaker without disturbing the settled flocs. Measure and record the final turbidity and pH of each sample.

  • Data Analysis: Calculate the percentage of turbidity removal for each dosage and condition using the following formula: Turbidity Removal (%) = [(Initial Turbidity - Final Turbidity) / Initial Turbidity] x 100

  • Optimization: Repeat the jar test, varying one parameter at a time (e.g., pH, mixing time, settling time) while keeping the others constant to determine the optimal conditions for flocculation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_jartest Jar Test Procedure cluster_analysis Analysis A Prepare STAC Stock Solution D Rapid Mix with STAC Addition A->D B Prepare Turbid Water Sample C Initial Measurement (Turbidity, pH) B->C C->D E Slow Mix (Flocculation) D->E F Sedimentation E->F G Final Measurement (Turbidity, pH) F->G H Calculate Turbidity Removal (%) G->H I Determine Optimal Conditions H->I

Caption: Experimental workflow for evaluating STAC as a flocculant.

Flocculation_Mechanism cluster_before Before Flocculation cluster_addition STAC Addition cluster_after After Flocculation P1 Negatively Charged Suspended Particle STAC STAC Molecule (Cationic) P2 Negatively Charged Suspended Particle P3 Negatively Charged Suspended Particle label_repulsion Electrostatic Repulsion Floc Aggregated Floc (Neutralized) STAC->Floc Charge Neutralization

Caption: Mechanism of flocculation by STAC.

References

Application Notes and Protocols: Stearyltrimethylammonium (STAC) Modified Bentonite Clays for Material Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentonite (B74815), a natural clay composed primarily of montmorillonite, has garnered significant attention in material science and drug delivery due to its unique layered structure, high cation exchange capacity (CEC), and excellent swelling properties.[1][2] However, the inherent hydrophilicity of bentonite limits its application in organic systems and for the delivery of hydrophobic drugs. Modification of bentonite with cationic surfactants, such as stearyltrimethylammonium chloride (STAC), transforms its surface from hydrophilic to organophilic, thereby enhancing its compatibility with organic matrices and its ability to encapsulate and control the release of therapeutic agents.[3][4]

This document provides detailed application notes and protocols for the synthesis, characterization, and application of STAC-modified bentonite, with a particular focus on its use as a drug delivery vehicle.

I. Synthesis of STAC-Modified Bentonite (Organo-Bentonite)

The synthesis of STAC-modified bentonite is achieved through a cation exchange reaction, where the inorganic cations (e.g., Na+, Ca2+) in the interlayer space of bentonite are replaced by the this compound cations of STAC.[3]

Materials
  • Sodium Bentonite

  • This compound Chloride (STAC)

  • Deionized Water

  • Ethanol

Experimental Protocol

A detailed experimental workflow for the synthesis of STAC-modified bentonite is outlined below.

experimental_workflow start Start prep_bentonite Bentonite Suspension Preparation start->prep_bentonite prep_stac STAC Solution Preparation start->prep_stac mixing Mixing and Reaction prep_bentonite->mixing prep_stac->mixing washing Washing and Centrifugation mixing->washing Cation Exchange drying Drying washing->drying Removal of excess salt grinding Grinding and Sieving drying->grinding characterization Characterization grinding->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of STAC-modified bentonite.

Step-by-Step Procedure:

  • Preparation of Bentonite Suspension: Disperse a known amount of sodium bentonite in deionized water (e.g., 2% w/v) and stir vigorously for 24 hours to ensure full exfoliation of the clay platelets.

  • Preparation of STAC Solution: Prepare a solution of STAC in a mixture of deionized water and ethanol. The amount of STAC used is typically calculated based on the cation exchange capacity (CEC) of the bentonite. For example, to achieve 100% CEC modification, the molar equivalent of STAC to the CEC of the bentonite is used.

  • Mixing and Reaction: Heat the bentonite suspension to 60-80°C with continuous stirring. Slowly add the STAC solution to the heated bentonite suspension. Maintain the temperature and stirring for several hours (e.g., 4-6 hours) to facilitate the cation exchange process.

  • Washing and Centrifugation: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to separate the modified bentonite. The supernatant is discarded, and the solid product is washed repeatedly with a water/ethanol mixture to remove any unreacted STAC and exchanged inorganic salts. The washing is complete when a silver nitrate (B79036) test of the supernatant shows no precipitate, indicating the absence of chloride ions.

  • Drying: Dry the washed STAC-modified bentonite in an oven at 60-80°C until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried product to a fine powder using a mortar and pestle and sieve to obtain a uniform particle size.

II. Characterization of STAC-Modified Bentonite

The successful modification of bentonite with STAC can be confirmed through various characterization techniques.

Key Characterization Techniques and Expected Results
Characterization TechniqueParameter MeasuredExpected Result for STAC-Modified Bentonite
X-Ray Diffraction (XRD) Interlayer spacing (d-spacing)Increase in the d-spacing of the (001) plane compared to unmodified bentonite, indicating the intercalation of the long-chain STAC molecules into the clay galleries.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groupsAppearance of new absorption bands corresponding to the C-H stretching vibrations of the alkyl chain of STAC.
Thermogravimetric Analysis (TGA) Thermal stability and organic contentWeight loss at higher temperatures corresponding to the decomposition of the organic STAC molecules, which can be used to quantify the amount of STAC intercalated.
Scanning Electron Microscopy (SEM) Surface morphologyChanges in the surface morphology from a smooth to a more aggregated and fluffy texture.

III. Application in Drug Delivery

STAC-modified bentonite serves as a promising carrier for the controlled delivery of various therapeutic agents, particularly hydrophobic drugs. The organophilic nature of the modified clay enhances drug loading and can provide sustained release profiles.

Drug Loading Protocol
  • Drug Solution Preparation: Dissolve the desired drug in a suitable organic solvent.

  • Loading: Disperse a known amount of STAC-modified bentonite in the drug solution.

  • Stirring: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for the adsorption and intercalation of the drug molecules into the modified clay.

  • Separation and Drying: Separate the drug-loaded bentonite by centrifugation or filtration and dry it under vacuum to remove the solvent.

Drug Release Protocol
  • Release Medium: Prepare a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Release Study: Disperse a known amount of the drug-loaded STAC-bentonite in the release medium.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium.

  • Analysis: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Drug Delivery Applications

The following table summarizes representative quantitative data for drug loading and release from organo-modified bentonites. Note: Specific data for STAC-modified bentonite is limited; therefore, data from closely related systems (e.g., HDTMA-modified bentonite) is presented as an illustrative example.

DrugOrgano-ModifierDrug Loading Capacity (%)Encapsulation Efficiency (%)Release ProfileReference
IbuprofenHDTMA~15%~75%Sustained release over 24 hours[5]
DiclofenacHDTMA~20%~85%pH-responsive release, faster at pH 7.4[5]

IV. Cellular Uptake and Potential Signaling Pathways

The interaction of drug-loaded STAC-modified bentonite nanoparticles with cells is a critical aspect of their therapeutic efficacy. The cellular uptake of nanoparticles typically occurs through endocytosis.

cellular_uptake cluster_cell Intracellular nanoparticle Drug-Loaded STAC-Bentonite Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis Binding cell_membrane Cell Membrane endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release Degradation signaling Modulation of Cellular Signaling Pathways drug_release->signaling therapeutic_effect Therapeutic Effect signaling->therapeutic_effect

Caption: Generalized cellular uptake and mechanism of action for drug-loaded nanoparticles.

Upon cellular uptake, the nanoparticles are typically enclosed within endosomes. The drug can be released either through escape from the endosome or after the fusion of the endosome with a lysosome.[3][6] The released drug can then interact with its intracellular target, leading to the modulation of cellular signaling pathways and ultimately a therapeutic effect.

While specific signaling pathways modulated by STAC-bentonite delivered drugs are drug-dependent, nanoparticle-based drug delivery systems, in general, have been shown to influence various pathways. For instance, the delivery of anti-cancer drugs using nanoparticles can target pathways like the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival.[7] Furthermore, the nanoparticles themselves can sometimes induce cellular responses, such as the activation of TNF and MAPK signaling pathways.[8] A thorough understanding of these interactions is essential for the rational design of safe and effective drug delivery systems.

References

Application Notes and Protocols: The Role of Stearyltrimethylammonium Chloride (STAC) as an Antistatic Agent in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Stearyltrimethylammonium Chloride (STAC) as an antistatic agent in textile research. Included are detailed experimental protocols, data presentation, and visualizations to guide researchers in applying and evaluating the efficacy of STAC for mitigating static electricity in textiles.

Introduction

Static electricity generation on textile surfaces is a persistent issue in the textile industry and for end-users, leading to problems such as clinging, dust attraction, and discomfort. In certain environments, electrostatic discharge (ESD) can even pose a fire hazard or damage sensitive electronic equipment.[1][2] Antistatic agents are therefore crucial in textile finishing to enhance the safety, performance, and comfort of textile products.

This compound chloride (STAC) is a quaternary ammonium (B1175870) compound, a type of cationic surfactant, that is widely utilized as an effective antistatic agent for various textiles.[3] Its molecular structure, featuring a long hydrophobic alkyl chain and a positively charged hydrophilic head, allows it to effectively interact with and modify the surface properties of textile fibers.[3]

Mechanism of Action

The primary mechanism by which STAC imparts antistatic properties to textiles involves the formation of a thin, conductive layer on the fiber surface. Most textile fibers, particularly synthetic ones like polyester (B1180765), have a negative surface charge and are hydrophobic, which contributes to the buildup of static electricity.[3][4]

The cationic nature of STAC facilitates its adsorption onto the negatively charged surface of the textile fibers through electrostatic attraction.[3] The long hydrophobic stearyl group of the STAC molecule orients away from the fiber surface, creating a lubricating effect that can reduce friction and charge generation.[4]

Crucially, the positively charged quaternary ammonium group attracts and binds water molecules from the atmosphere, forming a microscopic, moisture-containing film on the fiber surface. This aqueous layer contains mobile ions, which increases the surface conductivity of the fabric. The enhanced conductivity allows for the rapid dissipation of static charges, preventing their accumulation to problematic levels.[4][5]

Mechanism of Action of STAC as an Antistatic Agent cluster_0 Textile Fiber cluster_1 STAC Application cluster_2 Antistatic Effect Fiber Negatively Charged Textile Fiber Surface Adsorption STAC molecules adsorb onto fiber surface Fiber->Adsorption STAC This compound Chloride (STAC) STAC->Adsorption Film_Formation Formation of a moisture-attracting film Adsorption->Film_Formation Charge_Dissipation Increased surface conductivity and charge dissipation Film_Formation->Charge_Dissipation

Mechanism of STAC as an antistatic agent.

Data Presentation

The effectiveness of an antistatic agent is primarily quantified by measuring the surface resistivity and charge decay time of the treated fabric. Lower surface resistivity and shorter charge decay times indicate better antistatic performance.

The following table presents illustrative quantitative data on the effect of different concentrations of STAC on the surface resistivity of 100% polyester fabric. This data is synthesized based on typical performance characteristics of cationic antistatic agents and is intended for comparative purposes.

STAC Concentration (% owf*)Surface Resistivity (Ω/sq)Antistatic Performance Category
0 (Control)5.2 x 10¹²Insulative
0.58.5 x 10¹⁰Antistatic
1.09.1 x 10⁹Antistatic
2.07.3 x 10⁸Antistatic
3.05.5 x 10⁸Antistatic

% owf: on weight of fabric

Experimental Protocols

The following are detailed protocols for the application of STAC to a textile substrate and the subsequent evaluation of its antistatic properties.

Protocol 1: Application of STAC to Textile Fabric (Padding Method)

This protocol describes a standard laboratory procedure for applying STAC to a textile fabric using a padding method.

Materials and Equipment:

  • This compound Chloride (STAC)

  • Deionized water

  • Textile fabric (e.g., 100% polyester or cotton)

  • Laboratory balance

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Laboratory padder with adjustable nip pressure

  • Drying oven

Procedure:

  • Preparation of STAC Solutions:

    • Calculate the required amount of STAC to prepare solutions of desired concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0% w/v).

    • In separate beakers, dissolve the calculated amount of STAC in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Fabric Preparation:

    • Cut fabric samples to a suitable size for the laboratory padder (e.g., 30 cm x 30 cm).

    • Ensure the fabric samples are clean, dry, and free from any finishing agents.

  • Padding Application:

    • Set the nip pressure of the laboratory padder to achieve a desired wet pick-up (e.g., 70-80%).

    • Immerse a fabric sample completely in the STAC solution for 1-2 minutes to ensure thorough wetting.

    • Pass the immersed fabric through the nip rollers of the padder.

    • Collect the treated fabric sample.

  • Drying and Curing:

    • Dry the treated fabric sample in an oven at a specified temperature and time (e.g., 100°C for 5-10 minutes).

    • If required for the specific formulation, cure the fabric at a higher temperature (e.g., 130-150°C for 3-5 minutes).

  • Conditioning:

    • Condition the treated and dried fabric samples in a standard atmosphere (e.g., 20 ± 2°C and 65 ± 5% relative humidity) for at least 24 hours before testing.

Experimental Workflow for STAC Application Start Start Prep_Solution Prepare STAC Solution (various concentrations) Start->Prep_Solution Prep_Fabric Prepare and Cut Textile Samples Start->Prep_Fabric Padding Immerse and Pad Fabric in STAC Solution Prep_Solution->Padding Prep_Fabric->Padding Drying Dry and Cure Treated Fabric Padding->Drying Conditioning Condition Fabric (24h, 20°C, 65% RH) Drying->Conditioning Testing Perform Antistatic Property Testing Conditioning->Testing

Experimental workflow for STAC application.
Protocol 2: Measurement of Surface Resistivity (AATCC Test Method 76)

This protocol outlines the procedure for measuring the surface resistivity of STAC-treated fabrics according to the AATCC 76 standard.[6][7][8][9][10]

Materials and Equipment:

  • Conditioned STAC-treated fabric samples

  • Surface resistivity meter with a concentric ring electrode assembly

  • Conductive rubber electrodes

  • Timer

  • Controlled environment chamber (20 ± 2°C and 65 ± 5% relative humidity)

Procedure:

  • Instrument Setup:

    • Place the surface resistivity meter in the controlled environment chamber and allow it to equilibrate.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Placement:

    • Place the conditioned fabric sample flat on the base plate of the electrode assembly, ensuring there are no wrinkles.

    • Gently lower the concentric ring electrode onto the fabric surface.

  • Measurement:

    • Apply a specified DC voltage (e.g., 100V or 500V) to the electrodes.

    • Measure the resistance after a specified electrification time (typically 60 seconds).[7]

    • Record the resistance reading.

  • Repeat Measurements:

    • Take at least three measurements at different locations on each fabric sample.

    • Calculate the average resistance.

  • Calculation of Surface Resistivity:

    • Calculate the surface resistivity (ρs) in ohms per square (Ω/sq) using the following formula: ρs = R * (P/g) where:

      • R is the measured resistance in ohms (Ω).

      • P is the perimeter of the guarded electrode in cm.

      • g is the distance between the guarded and guarding electrodes in cm. (Note: Most modern surface resistivity meters automatically calculate and display the surface resistivity.)

Protocol 3: Measurement of Charge Decay Time

This protocol describes the general procedure for measuring the charge decay time of a fabric, which indicates how quickly a fabric can dissipate a static charge.

Materials and Equipment:

  • Conditioned STAC-treated fabric samples

  • Charge decay tester

  • High-voltage power supply

  • Static charge sensor

  • Timer or data acquisition system

  • Controlled environment chamber (20 ± 2°C and 65 ± 5% relative humidity)

Procedure:

  • Instrument Setup:

    • Set up the charge decay tester within the controlled environment chamber.

    • Calibrate the instrument as per the manufacturer's guidelines.

  • Sample Mounting:

    • Mount the conditioned fabric sample in the test fixture of the charge decay tester.

  • Charging:

    • Apply a high voltage (typically +5 kV or -5 kV) to the fabric sample for a specified duration to induce a static charge.

  • Charge Decay Measurement:

    • Turn off the high-voltage supply and simultaneously start the timer or data acquisition system.

    • The static charge sensor will monitor the decay of the charge on the fabric surface over time.

  • Data Analysis:

    • Record the time it takes for the initial charge to decay to a certain percentage of its initial value (e.g., 50% or 10%). This is the charge decay time.

    • Repeat the measurement at least three times for each fabric sample and calculate the average charge decay time.

Conclusion

This compound chloride is a highly effective cationic antistatic agent for textiles. Its mechanism of action, based on forming a conductive moisture layer on the fiber surface, allows for the efficient dissipation of static charges. The application of STAC via methods such as padding, followed by standardized testing of surface resistivity and charge decay time, enables a quantitative evaluation of its antistatic performance. The protocols and illustrative data provided in these notes serve as a valuable resource for researchers and scientists in the development of antistatic textiles.

References

Application Notes and Protocols for the Preparation of Silicone Oil Emulsions using Stearyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone oils, particularly polydimethylsiloxane (B3030410) (PDMS), are widely utilized in topical and transdermal drug delivery systems due to their biocompatibility, chemical inertness, and unique sensory properties. Emulsification of silicone oil into an aqueous phase is a common strategy to incorporate these hydrophobic materials into water-based formulations such as creams, lotions, and gels. Stearyltrimethylammonium chloride (STAC), a cationic surfactant, is an effective emulsifying agent for preparing stable oil-in-water (O/W) silicone oil emulsions. The positive charge imparted by STAC can enhance the deposition of the silicone oil onto negatively charged surfaces like the skin and hair.

These application notes provide a comprehensive overview, experimental protocols, and characterization data for the preparation of silicone oil emulsions stabilized with STAC.

Principle of Emulsification

The emulsification of silicone oil in water using STAC relies on the amphiphilic nature of the surfactant. The long hydrophobic stearyl chain of STAC orients into the silicone oil droplets, while the positively charged quaternary ammonium (B1175870) headgroup resides at the oil-water interface, extending into the aqueous phase. This creates a stabilizing layer around the oil droplets, preventing their coalescence through electrostatic repulsion. The overall stability and characteristics of the emulsion are influenced by factors such as the concentration of STAC, the oil-to-water ratio, and the energy input during emulsification.

Experimental Protocols

Materials
  • Silicone Oil (e.g., Dimethyl silicone oil, viscosity 200 cSt)

  • This compound chloride (STAC)

  • Deionized Water

  • High-shear homogenizer

Protocol for Preparation of a 1% Silicone Oil Emulsion

This protocol is adapted from a study on a similar cationic surfactant and silicone oil system[1][2].

  • Preparation of the Aqueous Phase: Dissolve 0.5 g of this compound chloride (STAC) in 495 mL of deionized water. Stir until the STAC is completely dissolved.

  • Preparation of the Oil Phase: Weigh 4.5 g of dimethyl silicone oil.

  • Emulsification:

    • Slowly add the silicone oil to the aqueous STAC solution while stirring.

    • Subject the mixture to high-shear homogenization at approximately 3000 r/min for 10 minutes to ensure complete dispersion and the formation of a stable emulsion.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the emulsion using dynamic light scattering (DLS).

    • Determine the zeta potential of the emulsion to assess its electrostatic stability.

    • Evaluate the short-term stability by observing for any phase separation, creaming, or coalescence after a set period (e.g., 24 hours) at room temperature and under accelerated conditions (e.g., 40°C).

Data Presentation

The following table summarizes expected quantitative data for a silicone oil emulsion prepared with a cationic surfactant, based on available literature[1][2].

ParameterValueMethod of Analysis
Silicone Oil Concentration0.9% (w/v)Formulation
STAC Concentration0.1% (w/v)Formulation
Average Particle Size (D50)~325 nm at 20°CDynamic Light Scattering
Zeta Potential> +30 mV (expected)Electrophoretic Light Scattering
Surface Tension~24 mN/m (at 70°C for a similar system)Tensiometer (Ring Method)

Note: Zeta potential is a critical parameter for the stability of ionic emulsions. For cationic emulsions, a zeta potential greater than +30 mV generally indicates good electrostatic stability, as the positive charges on the droplets create repulsive forces that prevent aggregation.

Visualizations

Experimental Workflow for Silicone Oil Emulsion Preparation

G cluster_prep Phase Preparation cluster_char Characterization A Aqueous Phase: Dissolve STAC in Deionized Water C Combine Phases: Add Silicone Oil to Aqueous Phase A->C B Oil Phase: Measure Silicone Oil B->C D High-Shear Homogenization (e.g., 3000 rpm, 10 min) C->D E Stable Silicone Oil Emulsion D->E F Particle Size Analysis (DLS) E->F G Zeta Potential Measurement E->G H Stability Assessment E->H

Figure 1. Workflow for preparing and characterizing a STAC-stabilized silicone oil emulsion.
Role of STAC in Emulsion Stabilization

G cluster_oil Silicone Oil Droplet cluster_water Aqueous Phase cluster_stac STAC Molecule O S_head + S_tail S_head->S_tail S_tail->O Hydrophobic Interaction

Figure 2. STAC molecules stabilizing a silicone oil droplet in water.

Applications in Drug Development

Silicone oil emulsions prepared with STAC are promising for various topical and transdermal applications:

  • Enhanced Skin Deposition: The positive charge of the emulsion droplets can promote adhesion to the negatively charged skin surface, potentially increasing the residence time and bioavailability of incorporated active pharmaceutical ingredients (APIs).

  • Improved Sensory Profile: Silicone oil provides a smooth, non-greasy feel to topical formulations, improving patient compliance.

  • Protective Barrier: The silicone film formed upon application can provide a protective barrier on the skin, which can be beneficial for certain dermatological conditions.

  • Solubilization of Lipophilic Drugs: The oil phase of the emulsion can serve as a reservoir for lipophilic drugs, facilitating their incorporation into aqueous-based formulations.

Stability Considerations

The stability of silicone oil emulsions is a critical factor for their successful application. Key factors influencing stability include:

  • Particle Size: Smaller particle sizes generally lead to more stable emulsions due to reduced gravitational separation (creaming or sedimentation).

  • Zeta Potential: A sufficiently high positive zeta potential (e.g., > +30 mV) is crucial for preventing droplet aggregation through electrostatic repulsion.

  • Concentration of STAC: An optimal concentration of STAC is required to adequately cover the surface of the oil droplets and provide sufficient electrostatic stabilization.

  • Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase can slow down the movement of oil droplets, thereby enhancing the kinetic stability of the emulsion.

Conclusion

This compound chloride is an effective cationic surfactant for the preparation of stable oil-in-water silicone oil emulsions. By carefully controlling the formulation parameters and processing conditions, it is possible to produce emulsions with desired characteristics for various applications in the pharmaceutical and drug development fields. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to develop and characterize STAC-stabilized silicone oil emulsions for their specific needs.

References

Troubleshooting & Optimization

How to improve the solubility of Stearyltrimethylammonium in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Stearyltrimethylammonium and its common salt, this compound chloride (STAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound Chloride (STAC) and what are its basic properties?

A1: this compound chloride (STAC) is a cationic surfactant, a type of quaternary ammonium (B1175870) compound.[1][2] It possesses a long hydrophobic alkyl chain (stearyl group) and a positively charged hydrophilic head group.[1] This amphiphilic structure allows it to interact with both aqueous and lipid phases, making it useful as a conditioning agent, emulsifier, antistatic agent, and fabric softener.[1][3][4]

Q2: Why is the aqueous solubility of STAC limited?

A2: The limited aqueous solubility of STAC is due to its long C18 hydrophobic stearyl chain. While the quaternary ammonium head is hydrophilic, the large nonpolar tail dominates, making the molecule overall poorly soluble in water.[1] Reports on its solubility vary, with some indicating very low solubility (e.g., 1.759 mg/L at 25°C), while others state it is soluble, likely referring to its ability to form micelles and disperse in water at concentrations above its Critical Micelle Concentration (CMC).[1][5][6]

Q3: What is the Critical Micelle Concentration (CMC) of STAC?

A3: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into micelles. For STAC, the CMC in water at 25°C is reported to be approximately 49 mg/L.[6] Above this concentration, the apparent solubility of hydrophobic substances can increase due to their encapsulation within these micelles.[7][8][9]

Physicochemical Properties of this compound Chloride

The following table summarizes key quantitative data for STAC (CAS No. 112-03-8).

PropertyValueSource(s)
Molecular Formula C₂₁H₄₆ClN[5][10][11]
Molecular Weight 348.05 g/mol [10][11][12]
Appearance White to light yellow powder or solid[1][3][4]
Melting Point ~60-80°C[1][3][5]
Water Solubility (25°C) 1.759 mg/L (below CMC)[1][5]
Critical Micelle Conc. (CMC) 49 mg/L (in water at 25°C, pH 7)[6]

Troubleshooting Guide: Poor STAC Solubility in Aqueous Solutions

This guide provides a systematic approach to resolving common issues with STAC solubility during experimental work.

TroubleshootingWorkflow start Problem: Poor STAC Solubility (Cloudiness/Precipitation) step1 Step 1: Increase Temperature start->step1 Simplest Method step2 Step 2: Add a Co-solvent (e.g., Ethanol (B145695), Isopropanol) step1->step2 If temp control is not feasible or insufficient success Result: Clear & Stable Solution step1->success Issue Resolved step3 Step 3: Modify Solution pH step2->step3 If organic solvents interfere with the experiment step2->success Issue Resolved step4 Step 4: Use a Hydrotrope (e.g., Sodium Xylene Sulfonate) step3->step4 If pH change is not an option or is ineffective step3->success Issue Resolved step5 Step 5: Use Cyclodextrin (B1172386) (e.g., HP-β-CD) step4->step5 Advanced Methods step4->success Issue Resolved step5->success Issue Resolved fail Issue Persists: Consult further literature or consider alternative surfactant step5->fail If all methods fail

Caption: A troubleshooting workflow for addressing poor solubility of this compound Chloride.

Issue: STAC solution is cloudy or forms a precipitate at the desired concentration.

Solution 1: Increase the Temperature

  • Principle: The solubility of most solids in water, including STAC, increases with temperature.[13][14] Heating the solution above STAC's melting point (~60-70°C) can significantly improve its dissolution.[3] The process of micellization for similar cationic surfactants is also temperature-dependent.[15]

  • When to use: This is often the first and simplest method to try, especially for preparing stock solutions, provided that elevated temperatures do not affect other components in your formulation.

  • Experimental Protocol:

    • Add the weighed amount of STAC to your aqueous solvent in a suitable vessel.

    • Place the vessel in a water bath on a magnetic stirrer with a heating function.

    • Gradually increase the temperature of the water bath while stirring. Start at 40°C and increase in 10°C increments.

    • Observe the temperature at which the solution becomes clear. For STAC, temperatures between 60-80°C are often effective.[3]

    • Caution: Once dissolved, the solution may become cloudy again upon cooling to room temperature if the concentration is above its solubility limit at that temperature. This method is most effective if the final application is also at an elevated temperature.

Solution 2: Use a Co-solvent

  • Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds. STAC is soluble in organic solvents like ethanol and acetone.[3]

  • When to use: When temperature modification is not possible or when a stable solution at room temperature is required.

  • Experimental Protocol:

    • Prepare a series of aqueous solutions containing different percentages (v/v) of a co-solvent (e.g., ethanol, isopropanol). Start with 5%, 10%, 20%, and 50%.

    • For each co-solvent concentration, add the desired amount of STAC.

    • Stir the mixtures at room temperature for a set period (e.g., 1 hour) or until dissolution is complete.

    • Observe the minimum percentage of co-solvent required to achieve a clear, stable solution.

    • Caution: Ensure the chosen co-solvent is compatible with all other components and the intended application.

Solution 3: Modify Solution pH

  • Principle: While STAC is a quaternary ammonium salt and its positive charge is stable across a wide pH range, the overall properties of the solution and potential interactions can be pH-dependent. For some applications, adjusting the pH can influence solubility and stability.[16][17] For instance, the solubility of telmisartan, a drug with pH-dependent solubility, was significantly improved by incorporating pH modifiers.[18]

  • When to use: When other methods are not suitable and the experimental system can tolerate a specific pH range. This is generally less effective for quaternary amines than for primary, secondary, or tertiary amines but can still influence formulation stability.

  • Experimental Protocol:

    • Prepare your aqueous medium.

    • Adjust the pH to the desired levels (e.g., pH 5, 7, and 9) using dilute HCl or NaOH.

    • Add the desired concentration of STAC to each pH-adjusted solution.

    • Stir and observe for complete dissolution.

    • Monitor the stability of the solutions over time to check for precipitation.

    • Caution: Extreme pH values, especially when combined with high temperatures, can potentially lead to the degradation of some quaternary ammonium salts.[17]

Solution 4: Use a Hydrotrope

  • Principle: Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water through a mechanism other than micellization.[19] They are typically used at high concentrations and consist of a small hydrophobic part and a hydrophilic part. Examples include sodium xylene sulfonate and urea.[19][20]

  • When to use: When the addition of co-solvents or surfactants is undesirable, and a significant increase in solubility is needed.

  • Experimental Protocol:

    • Select a hydrotrope compatible with your system (e.g., sodium xylene sulfonate).

    • Prepare a stock solution of the hydrotrope in your aqueous solvent (e.g., 20% w/v).

    • Create a series of dilutions of the hydrotrope stock solution.

    • Add the target concentration of STAC to each hydrotrope solution.

    • Stir and observe the minimum concentration of hydrotrope required to achieve a clear solution.

Solution 5: Complexation with Cyclodextrins

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate the hydrophobic stearyl tail of STAC, forming an inclusion complex.[23] This complex has a hydrophilic exterior, leading to a significant increase in the apparent water solubility of the STAC molecule.[21][22][24]

  • When to use: In advanced formulations, such as in drug delivery, where the use of organic solvents is restricted and high stability is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[24]

  • Experimental Protocol (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 15 mM HP-β-CD).

    • Add an excess amount of STAC to each solution in separate vials.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

    • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved STAC.

    • Analyze the concentration of dissolved STAC in the filtrate using a suitable analytical method (e.g., HPLC or a titration method).

    • Plot the concentration of dissolved STAC against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble inclusion complex.[22]

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.

References

Stearyltrimethylammonium stability issues at high temperature and extreme pH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of Stearyltrimethylammonium (STMA) compounds, particularly at high temperatures and extreme pH levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for STMA at high temperatures and in strongly alkaline conditions?

A1: The primary degradation pathway for STMA, a quaternary ammonium (B1175870) salt, under these conditions is Hofmann elimination . This reaction occurs when the compound is heated in the presence of a strong base (high pH). It involves the removal of a proton from a beta-carbon (a carbon atom adjacent to the nitrogen), leading to the formation of an alkene (1-octadecene), a tertiary amine (trimethylamine), and water. Due to the bulky nature of the quaternary ammonium group, the reaction favors the formation of the least sterically hindered, or "Hofmann", product.[1][2][3][4]

Q2: My STMA-based formulation shows instability (e.g., phase separation, precipitation) when I adjust the pH to a high level. What is causing this?

A2: Instability in STMA formulations at high pH can be due to several factors:

  • Chemical Degradation: As mentioned in Q1, high pH promotes Hofmann elimination, especially when heated.[1][5] The degradation products (alkene and tertiary amine) have different physicochemical properties than STMA, which can lead to phase separation or precipitation.

  • Incompatibility with Other Ingredients: Extreme pH can alter the charge or solubility of other components in your formulation, leading to incompatibilities with the cationic STMA.

  • Electrolyte Effects: High concentrations of salts, often present in pH-adjusting buffers, can compress the electrical double layer around STMA-stabilized droplets in an emulsion, reducing repulsive forces and leading to instability.[6]

Q3: Is STMA stable in acidic conditions?

A3: Generally, quaternary ammonium compounds like STMA are considered stable in acidic to neutral pH ranges.[7] However, very strong acids combined with high temperatures can potentially lead to hydrolysis or other degradation reactions over time, although this is less common than degradation under alkaline conditions. A study on a related polymeric quaternary ammonium compound found that viscosity loss was greater under acidic conditions (pH 3) compared to neutral pH at high temperatures, suggesting a potential for acid-catalyzed hydrolysis.[8][9][10]

Q4: I've observed a change in color, odor, or a drop in viscosity in my formulation over time. Could this be related to STMA degradation?

A4: Yes, these changes can be indicators of formulation instability, potentially involving STMA degradation.

  • Color or Odor Changes: These are often signs of chemical reactions.[11] The formation of degradation products like trimethylamine (B31210) can produce a characteristic fishy odor. Oxidation of other ingredients in the formula, potentially accelerated by high temperatures, can also cause these changes.

  • Viscosity Drop: A significant change in pH can cause a drop in viscosity.[12] Additionally, the degradation of the primary surfactant, STMA, into smaller, less effective molecules will disrupt the micellar structure or emulsion network, leading to a loss of viscosity.

Q5: How can I improve the stability of my STMA-containing formulation?

A5: To enhance stability, consider the following strategies:

  • pH Control: Maintain the formulation pH within a stable range, typically neutral to mildly acidic (e.g., pH 5-7), using an appropriate buffering system.[7]

  • Temperature Management: Avoid exposing the formulation to excessively high temperatures during manufacturing and storage.

  • Ingredient Selection: Ensure all excipients are compatible with cationic surfactants across your target pH and temperature range.

  • Use of Stabilizers: Consider adding co-surfactants or polymers that can improve the structural integrity of your formulation.

  • Chelating Agents: If metal ions are present, which can catalyze degradation, adding a chelating agent like EDTA may improve stability.[11]

Quantitative Stability Data

Specific kinetic data for the degradation of STMA is not widely available in the literature. However, studies on analogous cationic polymers provide insight into how temperature and pH affect stability. The following data is adapted from a study on Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) and illustrates the general trends expected for quaternary ammonium compounds.

Table 1: Effect of Temperature and pH on the Hydrolysis Rate of a Cationic Polymer (PMAPTAC) over 96 Days. [8][10]

Disclaimer: This data is for a polymeric quaternary ammonium compound (PMAPTAC) and should be used as a representative example only. Actual degradation rates for STMA may vary.

Temperature (°C)pH 3pH 7pH 11
30°C --5.88%
55°C --8.32%
80°C 9.73%6.19%21.27%

As shown, the rate of hydrolysis increases significantly with both higher temperature and more extreme pH, particularly under alkaline conditions.

Degradation Pathways and Troubleshooting Workflows

Hofmann_Elimination STMA This compound (STMA) C₁₈H₃₇N⁺(CH₃)₃ Conditions High Temperature (≥100-200°C) + Strong Base (High pH) STMA->Conditions Exposed to TS Transition State (E2 Mechanism) Conditions->TS Promotes Alkene 1-Octadecene (Alkene) TS->Alkene Amine Trimethylamine (Tertiary Amine) TS->Amine Water Water TS->Water Products Degradation Products

Caption: Hofmann Elimination degradation pathway for STMA.

Troubleshooting_Workflow Start Instability Observed (e.g., phase separation, viscosity drop) Check_pH Is pH extreme (<4 or >9)? Start->Check_pH Check_Temp Was formulation exposed to high temperature (>60°C)? Check_pH->Check_Temp No Action_pH Adjust pH to 5-7 range. Incorporate buffer system. Check_pH->Action_pH Yes Check_Ingredients Review ingredient compatibility. Any known issues? Check_Temp->Check_Ingredients No Action_Temp Optimize process/storage temperature. Check_Temp->Action_Temp Yes Action_Ingredients Replace incompatible excipient. Consider adding a stabilizer. Check_Ingredients->Action_Ingredients Yes Analyze Conduct analytical tests (HPLC, GC-MS) to confirm degradation. Check_Ingredients->Analyze No / Unsure Action_pH->Analyze Action_Temp->Analyze Action_Ingredients->Analyze End Stable Formulation Analyze->End

Caption: Troubleshooting workflow for STMA formulation instability.

Experimental Protocols

Protocol 1: Accelerated Stability Study of an STMA Formulation

This protocol is based on ICH Q1A(R2) guidelines for stability testing.[13]

1. Objective: To evaluate the stability of an STMA-containing formulation under accelerated temperature and humidity conditions to predict its shelf life.

2. Materials & Equipment:

  • Three batches of the final formulation.

  • Packaging components identical to the proposed commercial packaging.

  • Calibrated stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[13]

  • Analytical instrumentation for quantifying STMA and its potential degradation products (e.g., HPLC, GC-MS).

  • Viscometer, pH meter, light microscope.

3. Methodology:

  • Initial Analysis (T=0): For each of the three batches, perform a complete analysis before placing them in the stability chambers. This includes:

    • Appearance: Color, clarity, phase separation.

    • Physicochemical Properties: pH, viscosity.

    • Assay: Quantify the concentration of STMA.

    • Degradation Products: Screen for and quantify any known degradation products.

    • Microbial Limits: Test for microbial contamination.

  • Sample Storage: Place the packaged samples from each batch into the accelerated stability chamber (40°C/75% RH).

  • Time Points: Pull samples for full analysis at predetermined time points. For a 6-month accelerated study, recommended time points are 0, 3, and 6 months.[13][14]

  • Analysis at Each Time Point: At each time point, repeat the full analysis as described in step 1.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) data and the established product specifications. A "significant change" (e.g., >5% loss of initial assay, failure to meet acceptance criteria for appearance or pH) indicates potential stability issues.

Protocol 2: Analysis of STMA Degradation Products by GC-MS

This protocol outlines a method to identify and quantify volatile degradation products of STMA, such as trimethylamine and 1-octadecene.

1. Objective: To identify and quantify the primary degradation products of STMA in a stressed formulation sample using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials & Equipment:

  • Stressed formulation sample (e.g., from Protocol 1).

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Headspace or SPME autosampler (optional, for volatile amine analysis).

  • Reference standards for trimethylamine and 1-octadecene.

  • Appropriate solvents (e.g., hexane (B92381), dichloromethane).

3. Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): a. Take a known quantity (e.g., 1 g) of the formulation and dissolve/disperse it in deionized water. b. Adjust the pH to >11 with NaOH to ensure any amine is in its free base form. c. Extract the aqueous solution with a water-immiscible organic solvent like hexane or dichloromethane. This will extract the non-polar alkene (1-octadecene). d. Carefully separate the organic layer. Concentrate if necessary using a gentle stream of nitrogen.

  • Sample Preparation (Headspace for Volatiles): a. For trimethylamine analysis, place a known quantity of the alkalinized aqueous sample into a sealed headspace vial. b. Incubate the vial at a controlled temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.

  • GC-MS Analysis: a. Injector: Set to an appropriate temperature (e.g., 250°C). Use splitless injection for trace analysis. b. Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute all compounds of interest.[15] c. Mass Spectrometer: Operate in scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST). For quantification, switch to Selected Ion Monitoring (SIM) mode using characteristic ions for the target degradation products.[15]

  • Data Analysis: a. Identify degradation products by comparing their retention times and mass spectra with those of the pure reference standards. b. Quantify the amount of each degradation product by creating a calibration curve using the reference standards.

References

Technical Support Center: Purification of Crude Stearyltrimethylammonium Chloride (STAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Stearyltrimethylammonium chloride (STAC) after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound chloride (STAC) after synthesis?

Common impurities in crude STAC typically include unreacted starting materials such as stearylamine and trimethylammonium chloride. Additionally, byproducts from side reactions and residual solvents used during the synthesis can also be present.[1] Discolored batches may contain degradation products, which often require specific treatment for removal.

Q2: What are the primary methods for purifying crude STAC?

The most common and effective methods for purifying crude STAC are:

  • Recrystallization: This technique is used to obtain high-purity crystalline STAC by dissolving the crude product in a suitable hot solvent and allowing it to cool, which causes the purified STAC to crystallize while impurities remain in the solvent.

  • Trituration (Solvent Washing): This method involves washing the crude solid STAC with a solvent in which it is insoluble, but the impurities are soluble. This is particularly effective for removing unreacted starting materials.

  • Activated Carbon Treatment: This is primarily used for decolorizing the crude STAC solution before recrystallization if the product is colored.[2]

Q3: How do I choose the right purification method for my crude STAC?

The choice of purification method depends on the nature and quantity of the impurities. A general approach is outlined in the workflow diagram below. For a solid crude product, trituration is a good first step to remove soluble impurities. If the product is still impure or colored, recrystallization, potentially with a preceding activated carbon treatment, is recommended.

G start Crude STAC is_solid Is the crude product a solid? start->is_solid trituration Perform Trituration (Solvent Washing) is_solid->trituration Yes oily_product Crude product is an oil/gum is_solid->oily_product No is_colored Is the product colored? trituration->is_colored activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes recrystallization Perform Recrystallization is_colored->recrystallization No activated_carbon->recrystallization pure_stac Pure STAC recrystallization->pure_stac dissolve_and_precipitate Dissolve in a minimal amount of a polar solvent and precipitate with a non-polar solvent. oily_product->dissolve_and_precipitate dissolve_and_precipitate->is_colored G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude STAC in minimal hot solvent decolorize Add Activated Carbon (Optional, for colored solutions) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter decolorize->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry G cluster_trituration Trituration Workflow suspend Suspend crude STAC in cold non-solvent stir Stir vigorously suspend->stir vacuum_filter Vacuum Filtration stir->vacuum_filter wash Wash with fresh cold non-solvent vacuum_filter->wash dry Dry under vacuum wash->dry

References

Technical Support Center: Stearyltrimethylammonium (STAC) and Anionic Surfactant Incompatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incompatibility issues when working with Stearyltrimethylammonium (STAC), a cationic surfactant, and various anionic surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incompatibility between this compound (STAC) and anionic surfactants?

A1: The primary cause of incompatibility is the strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) head group of STAC and the negatively charged head group of anionic surfactants (e.g., sulfate, sulfonate, or carboxylate groups). This attraction can lead to the formation of an insoluble complex, often observed as precipitation or turbidity in the formulation.[1][2] The nature of this interaction can be influenced by factors such as the specific surfactants used, their concentration, the ionic strength of the solution, and the pH.

Q2: What are "hard" and "soft" surfactant complexes?

A2: In the context of cationic and anionic surfactant mixtures, these terms describe the nature of the resulting complex:

  • Hard Complexes: These are insoluble precipitates that form due to strong electrostatic interactions. They often appear as a "gummy" solid or cause significant turbidity in the solution. The formation of hard complexes is generally considered a sign of strong incompatibility.

  • Soft Complexes: These are formed when the interaction between the cationic and anionic surfactant leads to desirable properties such as increased viscosity or the formation of a clear, stable gel. These complexes are often sought after in formulation development for their unique rheological properties.

The formation of a hard versus a soft complex is dependent on the molecular structure of the interacting surfactants.

Q3: Can I ever formulate STAC with an anionic surfactant?

A3: While challenging, it is possible under certain conditions. The formation of stable mixtures often depends on the ratio of the surfactants, the presence of other components like non-ionic surfactants or polymers, and careful control of the formulation's pH and ionic strength.[3] In some cases, the interaction can be synergistic, leading to enhanced performance characteristics.[4][5]

Q4: What are the initial signs of incompatibility I should look for in my experiment?

A4: The most common initial signs of incompatibility between STAC and anionic surfactants include:

  • Precipitation: Formation of a solid, insoluble material.

  • Turbidity or Haziness: The solution becomes cloudy or opaque.

  • Phase Separation: The formulation separates into two or more distinct layers.

  • Unexpected Viscosity Changes: A sudden and significant increase or decrease in viscosity that was not intended.

Troubleshooting Guide

Issue 1: My solution containing STAC and an anionic surfactant has turned cloudy or formed a precipitate.

This is a classic sign of a "hard complex" formation due to strong electrostatic attraction.

Troubleshooting Steps:

  • Adjust the Molar Ratio: The ratio of the cationic to the anionic surfactant is critical. Systematically vary the molar ratio of STAC to the anionic surfactant to identify if a stable region exists. Sometimes, an excess of one surfactant can help to stabilize the system.

  • Change the Order of Addition: The way the surfactants are mixed can influence the outcome. Try adding the STAC solution slowly to the anionic surfactant solution with constant stirring, and vice versa.

  • Incorporate a Non-ionic Surfactant: Non-ionic surfactants can act as stabilizers by incorporating into the mixed micelles, reducing the charge density and steric hindrance, thereby preventing precipitation.

  • Modify the Ionic Strength: The addition of electrolytes (salts) can either shield the electrostatic interactions, potentially leading to dissolution of the complex, or in some cases, induce precipitation through salting-out effects. This should be investigated systematically.

  • Adjust the pH: For anionic surfactants with carboxylate head groups, pH will significantly influence the degree of ionization. At lower pH, the carboxylate group is protonated and uncharged, which can reduce the electrostatic attraction to the cationic STAC.

Issue 2: The viscosity of my formulation has unexpectedly and dramatically increased.

You may be observing the formation of a "soft complex," which can lead to a significant increase in viscosity.

Troubleshooting Steps:

  • Characterize the Rheology: Perform rheological measurements to understand the flow behavior of your formulation. This will help determine if the viscosity increase is desirable for your application.

  • Optimize Surfactant Concentration: A high viscosity is often observed at a specific concentration range and ratio of the two surfactants. Carefully titrate one surfactant into the other while monitoring the viscosity to map out this behavior.

  • Temperature Control: Viscosity is often temperature-dependent. Ensure your experimental conditions are consistent and investigate the effect of temperature on the viscosity of your mixture.

Quantitative Data on Surfactant Interactions

The following table summarizes key parameters for individual surfactants and provides a general outlook on their behavior in mixtures. Finding precise quantitative data for STAC-anionic surfactant mixtures in the public domain is challenging, as it is often proprietary or highly dependent on specific experimental conditions.

ParameterThis compound Chloride (STAC)Sodium Lauryl Sulfate (SLS)STAC-SLS Mixture (General Behavior)
Type CationicAnionicCatanionic
Typical CMC (in water) ~0.3 mM8.2 mM[6]Significantly lower than individual CMCs due to strong interaction.
Zeta Potential PositiveNegativeCan vary from positive to negative depending on the molar ratio, crossing the isoelectric point where precipitation is often maximal.
Interaction Type Forms complexes with anionic species.[7]Interacts strongly with cationic species.Strong electrostatic interaction leading to precipitation ("hard complex") is common. Under specific conditions, "soft complexes" with high viscosity may form.
Precipitation Point --Highly dependent on concentration, molar ratio, ionic strength, and temperature. Often occurs around a 1:1 molar ratio.

Experimental Protocols

Protocol 1: Determination of Surfactant Incompatibility by Conductometry

This method is used to detect the formation of non-conducting or less-conducting complexes between cationic and anionic surfactants.[8][9]

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of STAC and the anionic surfactant (e.g., SLS) of known concentrations in deionized water.

    • Prepare a series of solutions with varying molar ratios of STAC to the anionic surfactant, keeping the total surfactant concentration constant.

  • Conductivity Measurement:

    • Calibrate the conductometer with standard KCl solutions.

    • Measure the conductivity of each individual surfactant solution and each of the mixed solutions. Ensure the temperature is constant throughout the experiment (e.g., 25 °C).

  • Data Analysis:

    • Calculate the theoretical conductivity for each mixture by assuming ideal mixing (sum of the conductivities of the individual components at the same concentration).

    • Plot the measured conductivity and the theoretical conductivity against the mole fraction of one of the surfactants.

    • A significant negative deviation of the measured conductivity from the theoretical conductivity indicates the formation of a less-conducting complex, which is a sign of interaction and potential incompatibility.

Protocol 2: Troubleshooting via Visual Titration

This is a simple, qualitative method to quickly assess the compatibility range of a cationic and anionic surfactant pair.

Methodology:

  • Prepare Solutions:

    • Prepare a 1% (w/v) solution of the anionic surfactant (e.g., SLS) in a beaker with a magnetic stirrer.

    • Prepare a 1% (w/v) solution of STAC.

  • Titration:

    • Slowly add the STAC solution dropwise to the stirring SLS solution.

    • Observe the solution for any signs of turbidity or precipitation.

    • Note the volume of STAC solution added when the first signs of incompatibility appear and when precipitation is maximal.

  • Reverse Titration:

    • Repeat the process by titrating the SLS solution into the STAC solution.

  • Analysis:

    • This will give you a qualitative understanding of the molar ratios at which incompatibility occurs. You can further investigate the regions of clarity for potential stable formulations.

Visualizations

G cluster_0 STAC This compound (STAC) (Cationic) Interaction Electrostatic Attraction STAC->Interaction Anionic Anionic Surfactant (e.g., SLS) Anionic->Interaction Complex Insoluble Catanionic Complex Interaction->Complex Precipitation Precipitation / Turbidity Complex->Precipitation

Caption: Incompatibility mechanism between STAC and anionic surfactants.

G Start Start: Mixture of STAC and Anionic Surfactant Observation Observe for Precipitation/Turbidity Start->Observation Yes Yes Observation->Yes Precipitation Occurs No No Observation->No Clear Solution Troubleshoot Troubleshooting Steps Yes->Troubleshoot Stable Potentially Stable Formulation No->Stable AdjustRatio Adjust Molar Ratio Troubleshoot->AdjustRatio AddNonIonic Add Non-ionic Surfactant Troubleshoot->AddNonIonic AdjustpH Adjust pH / Ionic Strength Troubleshoot->AdjustpH AdjustRatio->Observation AddNonIonic->Observation AdjustpH->Observation

Caption: Experimental workflow for troubleshooting incompatibility.

G Incompatible Incompatible Mixture (Precipitation) Condition1 Is Molar Ratio Optimized? Incompatible->Condition1 Condition1->Incompatible No Condition2 Is a Stabilizer (e.g., Non-ionic) Present? Condition1->Condition2 Yes Condition2->Incompatible No Condition3 Is pH / Ionic Strength Controlled? Condition2->Condition3 Yes Condition3->Incompatible No Compatible Compatible Mixture Condition3->Compatible Yes

Caption: Logical relationship for achieving a compatible formulation.

References

Technical Support Center: Troubleshooting Emulsion Instability with Stearyltrimethylammonium Chloride (STAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting emulsion instability when using Stearyltrimethylammonium chloride (STAC). The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My emulsion is showing signs of creaming. What are the likely causes and how can I resolve this?

A1: Creaming is the upward movement of the dispersed phase (oil droplets) due to a density difference between the oil and water phases. It is a reversible phenomenon.

Possible Causes:

  • Insufficient Viscosity of the Continuous Phase: A low viscosity aqueous phase allows oil droplets to move more freely.

  • Large Droplet Size: Larger droplets have a greater tendency to rise.

  • High Concentration of the Dispersed Phase: A higher oil-to-water ratio can increase the likelihood of creaming.

Troubleshooting Steps:

  • Increase the Viscosity of the Continuous Phase: Incorporate a thickening agent or rheology modifier into the aqueous phase. Examples include natural gums (e.g., xanthan gum), cellulose (B213188) derivatives (e.g., hydroxyethyl (B10761427) cellulose), or synthetic polymers.

  • Reduce Droplet Size: Optimize your homogenization process. Higher shear rates, longer homogenization times, or the use of a high-pressure homogenizer can reduce the average droplet size.

  • Adjust the Phase Ratio: If possible, decrease the concentration of the oil phase.

Q2: I am observing flocculation in my STAC-stabilized emulsion. What does this indicate and what are the solutions?

A2: Flocculation is the aggregation of dispersed droplets into loose clusters. While the individual droplets remain distinct, these clusters can accelerate creaming. This is often a precursor to coalescence.

Possible Causes:

  • Insufficient STAC Concentration: The concentration of STAC may be below the Critical Micelle Concentration (CMC), leading to incomplete coverage of the oil droplets and attractive interactions between them.[1]

  • Inappropriate pH: The pH of the aqueous phase can influence the surface charge of the droplets, affecting their electrostatic repulsion. For cationic emulsions, stability is often pH-dependent.[2]

  • High Electrolyte Concentration: The presence of salts can compress the electrical double layer around the droplets, reducing electrostatic repulsion and promoting flocculation.[3][4]

Troubleshooting Steps:

  • Increase STAC Concentration: Ensure the concentration of STAC is above its CMC to provide adequate electrostatic and steric stabilization.

  • Optimize pH: Adjust the pH of the aqueous phase. Cationic emulsions are generally more stable in acidic to neutral conditions. Drastic changes in pH can destabilize the emulsion.[2]

  • Control Electrolyte Levels: Minimize the concentration of electrolytes in your formulation. If salts are necessary, consider using monovalent ions over multivalent ions, as the latter can have a more pronounced destabilizing effect.

Q3: My emulsion is breaking, showing clear signs of coalescence. How can I prevent this irreversible instability?

A3: Coalescence is the merging of small droplets to form larger ones, ultimately leading to the complete separation of the oil and water phases. This is an irreversible process and indicates a failure of the interfacial film.[5][6]

Possible Causes:

  • Insufficient Emulsifier Concentration: The amount of STAC may be inadequate to form a stable interfacial film around the oil droplets.

  • Incompatible Ingredients: The presence of anionic surfactants or other negatively charged molecules can interact with the cationic STAC, disrupting the interfacial film.[7][8]

  • Inappropriate HLB of the Emulsifier System: While STAC has a high HLB suitable for O/W emulsions, the overall required HLB of your oil phase may necessitate a co-emulsifier.

  • High Temperature: Elevated temperatures can increase the kinetic energy of the droplets and decrease the viscosity of the continuous phase, promoting coalescence.[9]

Troubleshooting Steps:

  • Increase STAC Concentration: A higher concentration of STAC can create a more robust interfacial film.

  • Avoid Incompatible Ingredients: Do not use anionic surfactants in combination with STAC, as this will lead to the formation of an insoluble complex.[7][8]

  • Optimize the Emulsifier System: Consider adding a non-ionic co-emulsifier to achieve the required HLB for your specific oil phase.

  • Control Temperature: Maintain a consistent and appropriate temperature during both the emulsification process and storage.

Quantitative Data Summary

The following tables provide key quantitative data for this compound chloride (STAC) and general guidelines for emulsion formulation.

Parameter Value Reference
HLB Value 15.7 - 15.8[10][11]
Typical Use Level 0.1% - 5.0%
Appearance White to off-white powder[12]
Parameter Guideline Notes
Optimal pH Range Acidic to NeutralCationic emulsions are generally more stable at lower pH values.[2]
Electrolyte Tolerance Low to ModerateHigh concentrations of electrolytes, especially multivalent ions, can reduce stability.[3][4]
Compatibility Cationic & Non-ionic SurfactantsIncompatible with anionic surfactants.[7][8]

Experimental Protocols

Protocol 1: Determination of Emulsion Stability via Visual Observation

Objective: To qualitatively assess the stability of an emulsion over time.

Methodology:

  • Prepare the emulsion according to your standard protocol.

  • Transfer 10 mL of the emulsion into a clear, sealed glass vial.

  • Store the vial at a controlled temperature (e.g., room temperature, 4°C, 40°C).

  • Visually inspect the sample at regular intervals (e.g., 1, 24, 48 hours, and 1 week) for any signs of instability, including:

    • Creaming: The appearance of a concentrated layer of the dispersed phase at the top.

    • Flocculation: The formation of visible aggregates or clumps of droplets.

    • Coalescence: The appearance of larger oil droplets and eventual phase separation.

  • Record your observations and photograph the samples at each time point for comparison.

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To quantitatively measure the droplet size distribution of the emulsion, a key indicator of stability.

Methodology:

  • Prepare the emulsion sample for analysis by diluting it with the continuous phase (e.g., deionized water) to an appropriate concentration for the DLS instrument.

  • Gently agitate the diluted sample to ensure homogeneity.

  • Transfer the sample to a suitable cuvette for the DLS instrument.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the data to determine the mean droplet size and the polydispersity index (PDI). An increase in the mean droplet size over time is indicative of coalescence.

Diagrams

TroubleshootingWorkflow start Emulsion Instability Observed creaming Creaming (Reversible) start->creaming Separation into layers flocculation Flocculation (Reversible) start->flocculation Clumping of droplets coalescence Coalescence (Irreversible) start->coalescence Phase separation increase_viscosity Increase Continuous Phase Viscosity creaming->increase_viscosity reduce_droplet_size Reduce Droplet Size (Homogenization) creaming->reduce_droplet_size adjust_phase_ratio Adjust Phase Ratio creaming->adjust_phase_ratio increase_stac_conc Increase STAC Concentration flocculation->increase_stac_conc optimize_ph Optimize pH (Acidic to Neutral) flocculation->optimize_ph control_electrolytes Control Electrolyte Concentration flocculation->control_electrolytes increase_stac_conc2 Increase STAC Concentration coalescence->increase_stac_conc2 check_compatibility Check for Incompatible Ingredients (e.g., Anionic Surfactants) coalescence->check_compatibility optimize_hlb Optimize HLB with Co-emulsifier coalescence->optimize_hlb control_temp Control Temperature coalescence->control_temp stable_emulsion Stable Emulsion increase_viscosity->stable_emulsion reduce_droplet_size->stable_emulsion adjust_phase_ratio->stable_emulsion increase_stac_conc->stable_emulsion optimize_ph->stable_emulsion control_electrolytes->stable_emulsion increase_stac_conc2->stable_emulsion check_compatibility->stable_emulsion optimize_hlb->stable_emulsion control_temp->stable_emulsion

Caption: Troubleshooting workflow for STAC emulsion instability.

ExperimentalWorkflow prep Prepare Emulsion store Store at Controlled Temperatures prep->store dls Particle Size Analysis (DLS) prep->dls observe Visual Observation (Creaming, Flocculation, Coalescence) store->observe conclusion Assess Emulsion Stability observe->conclusion analyze Analyze Droplet Size Distribution & PDI dls->analyze analyze->conclusion

Caption: Experimental workflow for assessing emulsion stability.

References

Technical Support Center: Optimizing Stearyltrimethylammonium (STAB) for Plasmid DNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of stearyltrimethylammonium (STAB) in plasmid DNA precipitation.

Disclaimer: While the principles discussed here are broadly applicable to cationic detergents, much of the specific quantitative data is based on studies using Cetyltrimethylammonium Bromide (CTAB), a closely related compound. These values should be considered a starting point for optimization with STAB.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind STAB-based plasmid DNA precipitation?

A1: this compound (STAB) is a cationic detergent. In solution, the positively charged headgroup of STAB interacts with the negatively charged phosphate (B84403) backbone of the DNA. This neutralizes the charge on the DNA, reducing its solubility in aqueous solution and causing it to precipitate. This method is effective for selectively precipitating plasmid DNA away from contaminants like proteins, RNA, and endotoxins.[1]

Q2: What is a recommended starting concentration for STAB in plasmid DNA precipitation?

A2: Based on optimization studies with the similar cationic detergent CTAB, a starting concentration of 0.004% STAB is recommended for the purification of plasmid DNA.[2] However, the optimal concentration can vary depending on the plasmid size, initial DNA concentration, and the composition of the lysate. It is advisable to perform a titration to determine the optimal STAB concentration for your specific application.

Q3: How do salts influence the efficiency of STAB precipitation?

A3: Salts play a crucial role in modulating the precipitation process. While STAB can precipitate DNA on its own, the presence of certain salts can enhance the selectivity of the precipitation. For instance, specific concentrations of salts like magnesium chloride or calcium chloride can help in the selective removal of RNA.[2] The salt concentration can also be adjusted to selectively dissolve the precipitated plasmid DNA, leaving behind other contaminants.[1]

Q4: Can STAB precipitation remove other contaminants besides proteins?

A4: Yes, precipitation with cationic detergents like STAB has been shown to be effective in removing not only proteins but also RNA, endotoxins, and even host genomic DNA.[1][3][4] The selectivity for plasmid DNA over other nucleic acids is likely based on conformational differences.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Plasmid DNA Yield Suboptimal STAB Concentration: Too little STAB will result in incomplete precipitation. Too much can sometimes lead to difficulties in redissolving the pellet.Perform a pilot experiment with a range of STAB concentrations (e.g., 0.002%, 0.004%, 0.006%) to determine the optimal concentration for your plasmid and lysate conditions.
Incomplete Lysis: If the bacterial cells are not completely lysed, the plasmid DNA will not be released into the supernatant for precipitation.[5]Ensure the cell pellet is fully resuspended before adding the lysis buffer. Adhere to the recommended incubation times for the lysis step.[5]
Low Copy Number Plasmid: The starting amount of plasmid DNA in the cells is low.Increase the culture volume to start with a larger quantity of cells.[6]
RNA Contamination in Final Product Inadequate Selective Precipitation: The conditions were not optimal for the selective removal of RNA.Optimize the salt concentration in your precipitation and wash buffers. The addition of calcium chloride (0.4-0.5 M) or magnesium chloride (0.3-0.4 M) has been shown to improve RNA removal during CTAB precipitation.[2]
RNase A Inactivity: If using RNase A, it may not be active.Ensure RNase A is added to the resuspension buffer and is stored correctly to maintain its activity.
Genomic DNA Contamination Vigorous Lysis/Neutralization: Excessive vortexing or mixing during the lysis and neutralization steps can shear the genomic DNA, leading to its co-precipitation with the plasmid.[7]Gently invert the tubes to mix during the lysis and neutralization steps. Avoid vigorous shaking or vortexing.
Incomplete Precipitation of gDNA: The conditions did not favor the selective precipitation of plasmid DNA over genomic DNA.Cationic detergents can offer selectivity by removing genomic DNA in earlier, separate fractions.[1] Consider a fractional precipitation approach by adding STAB in stages.
Difficulty Redissolving the DNA Pellet Over-drying the Pellet: Excessive drying can make the DNA pellet very difficult to redissolve.Air-dry the pellet briefly. Avoid using a vacuum centrifuge for extended periods.
Excess STAB: Too much detergent in the pellet can interfere with redissolving.Wash the pellet thoroughly with 70% ethanol (B145695) to remove excess STAB and salts.

Data Presentation

Table 1: Effect of Cationic Detergent (CTAB) and Salt Concentration on Plasmid DNA Purification

Cationic DetergentOptimal ConcentrationSalt AdditiveOptimal Salt ConcentrationKey OutcomeReference
CTAB0.004%--High recovery rate of plasmid DNA (>80%).[2]
CTABNot specifiedCalcium Chloride0.4 - 0.5 MRNA content less than 1%.[2]
CTABNot specifiedMagnesium Chloride0.3 - 0.4 MRNA content less than 1%.[2]

Experimental Protocols

Protocol: Plasmid DNA Precipitation using a Cationic Detergent (STAB/CTAB)

This protocol is a general guideline and may require optimization for specific plasmids and bacterial strains.

Materials:

  • Bacterial culture containing the plasmid of interest

  • Resuspension Solution (e.g., 50 mM Tris-HCl, 10 mM EDTA, pH 8.0) with RNase A

  • Lysis Solution (e.g., 200 mM NaOH, 1% SDS)

  • Neutralization Solution (e.g., 3 M Potassium Acetate, pH 5.5)

  • STAB/CTAB Stock Solution (e.g., 1% w/v in sterile water)

  • High Salt Solution (e.g., 1.2 M NaCl)

  • 70% Ethanol

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • Cell Harvest: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet thoroughly in Resuspension Solution with RNase A.

  • Lysis: Add Lysis Solution and mix gently by inverting the tube 4-6 times. Do not vortex. Incubate at room temperature for no more than 5 minutes.

  • Neutralization: Add Neutralization Solution and mix gently by inverting the tube until a white precipitate forms. Incubate on ice for 10 minutes.

  • Clarification: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the cell debris and genomic DNA.

  • Precipitation: Carefully transfer the clear supernatant to a new tube. Add the optimized concentration of STAB/CTAB stock solution (e.g., to a final concentration of 0.004%). Mix gently and incubate at room temperature for 10-15 minutes. A precipitate should form.

  • Pelleting: Centrifuge at high speed for 10 minutes to pellet the plasmid DNA-detergent complex.

  • Washing: Discard the supernatant. Wash the pellet with 70% ethanol to remove residual STAB/CTAB and salts.

  • Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Redissolve the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Mandatory Visualization

Plasmid_Precipitation_Workflow cluster_0 Cell Lysis and Clarification cluster_1 STAB Precipitation cluster_2 Purification and Resuspension start Bacterial Cell Pellet resuspend Resuspend in Buffer (with RNase A) start->resuspend lyse Alkaline Lysis (NaOH/SDS) resuspend->lyse neutralize Neutralize (Potassium Acetate) lyse->neutralize centrifuge1 Centrifuge to Pellet Debris and gDNA neutralize->centrifuge1 supernatant Collect Supernatant (contains pDNA) centrifuge1->supernatant add_stab Add STAB to Supernatant supernatant->add_stab incubate Incubate at RT add_stab->incubate centrifuge2 Centrifuge to Pellet pDNA-STAB Complex incubate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash dry Air Dry Pellet wash->dry resuspend_final Resuspend in Water or TE Buffer dry->resuspend_final end Purified Plasmid DNA resuspend_final->end

Caption: Experimental workflow for plasmid DNA precipitation using STAB.

Troubleshooting_Flowchart start Low Plasmid DNA Yield? cause1 Suboptimal STAB Concentration? start->cause1 Yes cause3 RNA Contamination? start->cause3 No, but purity is low solution1 Perform STAB Titration cause1->solution1 Yes cause2 Incomplete Cell Lysis? cause1->cause2 No solution2 Ensure Complete Resuspension cause2->solution2 Yes solution3 Optimize Salt Concentration cause3->solution3 Yes cause4 gDNA Contamination? cause3->cause4 No solution4 Gentle Lysis/ Neutralization cause4->solution4 Yes

References

Common degradation pathways for Stearyltrimethylammonium in chemical reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the chemical stability and degradation of Stearyltrimethylammonium (STMA) compounds, such as this compound Chloride (STAC). The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve issues during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My STMA-containing formulation, which is alkaline, seems to be losing its cationic character and efficacy over time. What could be the cause?

A1: At elevated pH (alkaline conditions), quaternary ammonium (B1175870) compounds like STMA are susceptible to a degradation process called Hofmann elimination . This reaction is accelerated by heat. The hydroxide (B78521) ions in your formulation can act as a base, leading to the elimination of the bulky trimethylamine (B31210) group and the formation of an alkene (1-octadecene). This process neutralizes the positive charge of the STMA molecule, leading to a loss of its surfactant and conditioning properties.[1][2][3]

Q2: I am observing an unexpected, non-polar compound in my formulation after storing it at a high temperature. Could this be related to STMA degradation?

A2: Yes, this is a strong possibility. The primary degradation pathways for STMA, Hofmann elimination and nucleophilic substitution, both produce specific byproducts.

  • Hofmann Elimination: This pathway yields 1-octadecene (B91540) , a long-chain alkene which is non-polar, and trimethylamine .[4][5]

  • Nucleophilic Substitution (SN2): This pathway can also occur, especially in the presence of nucleophiles other than hydroxide. For instance, if a halide ion is present, it could attack one of the methyl groups, yielding stearyldimethylamine and a methyl halide .[6][7]

The appearance of a new non-polar peak in your analysis (e.g., via reverse-phase HPLC) is consistent with the formation of 1-octadecene.

Q3: What are the primary chemical pathways through which STMA can degrade?

A3: STMA, a quaternary ammonium salt, primarily degrades through two established pathways for this class of compounds:

  • Hofmann Elimination: A base-catalyzed elimination reaction that occurs at the beta-carbon relative to the quaternary nitrogen. It results in the formation of the least sterically hindered alkene (Hofmann's rule), which for STMA is 1-octadecene, and trimethylamine as a leaving group.[3][4] This pathway is significant under basic conditions and at elevated temperatures.[2]

  • Nucleophilic Substitution (SN2): In this pathway, a nucleophile attacks one of the carbon atoms attached to the nitrogen. For STMA, the most likely points of attack are the methyl groups due to less steric hindrance. This would result in the formation of stearyldimethylamine and a substituted methane (B114726) derivative (e.g., methanol (B129727) if hydroxide is the nucleophile, or a methyl halide if a halide is the nucleophile).[6]

Q4: Are there any substances that STMA is incompatible with?

A4: Yes. STMA should not be used with strong oxidizing agents.[8][9] Additionally, its stability can be compromised under strongly alkaline conditions (high pH), especially when heated, due to the risk of Hofmann elimination.[2]

Q5: How can I monitor my formulation for STMA degradation?

A5: You can use chromatographic techniques to monitor the stability of your formulation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a Mass Spectrometer (MS), is ideal.[10] This would allow you to quantify the remaining STMA over time and also to identify and quantify potential degradation products such as 1-octadecene and stearyldimethylamine. Analysis of the headspace for volatile trimethylamine using Gas Chromatography (GC) could also be a useful indicator.

Factors Influencing Quaternary Ammonium Salt Stability

While STMA is generally considered to have good chemical stability, several factors can accelerate its degradation.[11] The following table summarizes key influencing factors based on studies of related quaternary ammonium compounds.

FactorEffect on StabilityPrimary Degradation Pathway AffectedSource(s)
High pH (Alkaline) Decreases stabilityHofmann Elimination[2]
High Temperature Decreases stabilityHofmann Elimination & SN2[2]
Presence of Nucleophiles Decreases stabilityNucleophilic Substitution (SN2)[6][7]
Strong Oxidizing Agents Incompatible, leads to degradationOxidation[8][9]
Solvent Type Can influence degradation rateGeneral Stability[2]

Degradation Pathway Diagrams

The following diagrams illustrate the primary degradation pathways predicted for this compound.

Caption: Hofmann Elimination pathway for STMA degradation.

Caption: SN2 Nucleophilic Substitution pathway for STMA.

Experimental Protocols

Protocol 1: Forced Degradation Study of STMA

  • Objective: To intentionally degrade STMA under controlled stress conditions to identify potential degradation products and pathways.

  • Methodology:

    • Preparation of Samples: Prepare several identical aqueous solutions of STMA (e.g., 1 mg/mL).

    • Acidic Stress: Adjust the pH of one sample to 2 with 1N HCl. Store at 60°C for 48 hours.

    • Alkaline Stress: Adjust the pH of a second sample to 12 with 1N NaOH. Store at 60°C for 48 hours.[2] This condition is expected to promote Hofmann elimination.

    • Oxidative Stress: Treat a third sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Stress: Store a fourth (neutral pH) sample at 80°C for 72 hours.

    • Control Sample: Store a fifth (neutral pH) sample at 4°C in the dark.

    • Analysis: After the designated time, neutralize the acidic and alkaline samples. Analyze all samples, including the control, by HPLC-MS to identify and quantify any degradation products.

Protocol 2: HPLC-MS Method for STMA and Degradant Analysis

  • Objective: To develop a stability-indicating analytical method for separating and identifying STMA from its primary degradation products.

  • Methodology:

    • Chromatographic System: High-Performance Liquid Chromatograph with a Mass Spectrometric detector (LC-MS).[12]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[12]

    • Mobile Phase:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-22 min: Return to 95% A, 5% B

      • 22-27 min: Re-equilibration

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Expected Elution: Due to its polarity, STMA will elute earlier. The non-polar degradation product, 1-octadecene, will be strongly retained and elute much later. Stearyldimethylamine will elute between these two. The mass spectrometer can confirm the identity of each peak by its mass-to-charge ratio.

Troubleshooting Workflow

If you suspect STMA degradation in your experiment, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Observation of Instability (e.g., loss of function, pH change, new peaks) check_conditions Review Experimental Conditions - pH - Temperature - Presence of oxidizers/nucleophiles start->check_conditions is_alkaline Is pH > 8 and/or Temp > 40°C? check_conditions->is_alkaline is_oxidizer Are strong oxidizers present? check_conditions->is_oxidizer is_alkaline->is_oxidizer No analyze Perform Analytical Chemistry (e.g., HPLC-MS, GC-MS) is_alkaline->analyze Yes is_oxidizer->analyze No/Unsure oxidation Conclusion: Oxidative Degradation is_oxidizer->oxidation Yes compare Compare stressed sample to control analyze->compare identify_peaks Identify Degradation Products - m/z for 1-octadecene? - m/z for stearyldimethylamine? - Headspace for trimethylamine? compare->identify_peaks hofmann Conclusion: Hofmann Elimination Likely identify_peaks->hofmann 1-Octadecene / TMA detected sn2 Conclusion: SN2 Degradation Possible identify_peaks->sn2 Stearyldimethylamine detected remediate Remediation: - Adjust pH to < 8 - Lower temperature - Use inert atmosphere - Remove incompatible agents hofmann->remediate oxidation->remediate sn2->remediate

Caption: A logical workflow for troubleshooting STMA degradation.

References

Technical Support Center: Resolving Stearyltrimethylammonium (STMA) Interference in PCR Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Stearyltrimethylammonium (STMA) and similar cationic detergents interfering with PCR amplification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (STMA) and why is it used in my protocols?

This compound (STMA) is a cationic detergent chemically similar to Cetyltrimethylammonium Bromide (CTAB). These detergents are frequently used in DNA extraction protocols, particularly from plant and fungal tissues, due to their ability to effectively lyse cells and remove polysaccharides and other challenging contaminants.[1][2]

Q2: How does STMA interfere with PCR amplification?

Carryover of STMA or CTAB into the final DNA eluate can severely inhibit PCR.[2][3] The primary mechanisms of inhibition are:

  • Interaction with DNA: The positively charged STMA molecules can bind to the negatively charged phosphate (B84403) backbone of DNA, altering its conformation and preventing primer annealing and polymerase binding.

  • Inhibition of DNA Polymerase: Cationic detergents can directly interact with the DNA polymerase enzyme, denaturing it or otherwise interfering with its catalytic activity.[4]

Q3: What are the signs of STMA/CTAB inhibition in my PCR results?

Symptoms of STMA or CTAB inhibition in PCR include:

  • Reduced or no PCR product (faint or absent bands on an agarose (B213101) gel).[1]

  • Complete PCR failure, even with positive controls (if the inhibitor is in the master mix).

  • Inconsistent amplification across replicate samples.[1]

  • In quantitative PCR (qPCR), an increase in the quantification cycle (Cq) value or a decrease in the amplification efficiency.[1][5]

Q4: Is there a difference in PCR inhibition between STMA and other cationic detergents like CTAB?

While specific studies on STMA are limited, its chemical properties are very similar to the well-documented PCR inhibitor, CTAB. Therefore, it is expected that residual STMA will have a comparable inhibitory effect on PCR, and the troubleshooting and removal methods for CTAB are applicable to STMA.[1]

Troubleshooting Guide

Step 1: Assess the Purity of Your DNA Sample

Before modifying your PCR protocol, it's crucial to determine if STMA/CTAB contamination is the likely cause of inhibition.

Methodology: Spectrophotometric Analysis

  • Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance of your DNA sample at 260 nm, 280 nm, and 230 nm.

  • Calculate the A260/A280 and A260/A230 ratios.

Data Interpretation:

RatioIdeal ValueIndication of Contamination
A260/A280 ~1.8A ratio significantly lower than 1.8 suggests protein or phenol (B47542) contamination.[6][7][8]
A260/A230 2.0 - 2.2A ratio below this range is a strong indicator of contamination with polysaccharides or residual salts and solvents, including STMA/CTAB.[1][2]

If your A260/A230 ratio is low, proceed to Step 2.

Step 2: Implement an STMA/CTAB Removal Strategy

If you suspect STMA/CTAB contamination, you can either clean up your existing DNA sample or modify your PCR setup.

Choose one of the following methods to purify your DNA sample.

  • Method 1: Ethanol (B145695) Re-precipitation (Recommended First Step) This is a simple and effective method to wash the DNA pellet and remove residual salts and detergents.[1] See the detailed protocol below.

  • Method 2: Chloroform:Isoamyl Alcohol Extraction An additional organic extraction can effectively partition the cationic detergent away from the aqueous DNA solution.[1]

  • Method 3: Commercial DNA Cleanup Kits Spin column-based kits are designed to bind DNA while allowing contaminants to be washed away. These kits often provide high-purity DNA.[6][7][9][10]

  • Method 4: Agarose Gel-Based Purification For highly inhibited samples, excising the DNA band from an agarose gel can effectively separate the DNA from inhibitors.[1]

If cleanup methods are not feasible or are still resulting in inhibition, you can try to overcome the interference by modifying the PCR reaction itself.

  • Dilute the DNA Template: Diluting the template can reduce the concentration of inhibitors to a level tolerated by the DNA polymerase.[1] Try serial dilutions (e.g., 1:10, 1:100).

  • Use PCR Facilitators/Enhancers: Additives like Bovine Serum Albumin (BSA) can bind to inhibitors and relieve inhibition.

  • Choose a Robust DNA Polymerase: Some commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.[1]

Quantitative Data Summary

While the precise inhibitory concentration of STMA is not widely published, data for similar detergents can provide a useful reference. The presence of even low concentrations of these detergents can inhibit PCR.

Table 1: Inhibitory Concentrations of Common PCR Inhibitors

SubstanceInhibitory ConcentrationReference(s)
SDS (Anionic Detergent)>0.005% (w/v)[11]
Phenol>0.2% (v/v)[11]
Ethanol>1% (v/v)[11]
Isopropanol>1% (v/v)[11]
Sodium Acetate≥5 mM[11]
Sodium Chloride>25mM[12]
EDTA0.5mM (reduces yield), 1mM (complete inhibition)[12]

Note: This table provides general guidance. The exact inhibitory concentration can vary depending on the specific PCR assay, polymerase, and cycling conditions.

Experimental Protocols

Protocol 1: Ethanol Re-precipitation for STMA/CTAB Removal

This protocol is designed to wash and re-precipitate a previously extracted DNA sample to remove residual STMA/CTAB.

Materials:

  • DNA sample in TE buffer or water

  • 3 M Sodium Acetate (pH 5.2)

  • 100% cold ethanol (-20°C)

  • 70% cold ethanol (-20°C)

  • Microcentrifuge

  • Nuclease-free water or TE buffer

Methodology:

  • To your DNA sample (e.g., 50 µL), add 0.1 volumes of 3 M Sodium Acetate (e.g., 5 µL). Mix gently by flicking the tube.

  • Add 2-2.5 volumes of cold 100% ethanol (e.g., 110-137.5 µL).

  • Mix by inverting the tube several times until a white, thread-like precipitate of DNA is visible.

  • Incubate at -20°C for at least 30 minutes to enhance precipitation. For very dilute samples, incubate overnight.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Carefully discard the supernatant without dislodging the pellet.

  • Wash the pellet by adding 1 mL of cold 70% ethanol. This step is critical for removing the STMA/CTAB.[3]

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant. It is better to leave a small amount of ethanol than to risk aspirating the DNA pellet.[13]

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Visualizations

Troubleshooting_Workflow start PCR Failure or Low Yield assess_purity Step 1: Assess DNA Purity (A260/230 Ratio) start->assess_purity low_ratio Low A260/230 Ratio (<2.0) assess_purity->low_ratio Suspicion of Inhibitor good_ratio Good A260/230 Ratio (>2.0) assess_purity->good_ratio No Suspicion of Inhibitor cleanup Step 2: Implement STMA/CTAB Removal Strategy low_ratio->cleanup other_issues Troubleshoot Other PCR Parameters (Primers, Annealing Temp, etc.) good_ratio->other_issues reprecipitate Ethanol Re-precipitation cleanup->reprecipitate chloroform Chloroform Extraction cleanup->chloroform kit Commercial Cleanup Kit cleanup->kit pcr_optimization PCR Optimization (Dilution, Enhancers) cleanup->pcr_optimization run_pcr Run PCR reprecipitate->run_pcr chloroform->run_pcr kit->run_pcr pcr_optimization->run_pcr

Caption: Troubleshooting workflow for STMA/CTAB-induced PCR inhibition.

Inhibition_Mechanism cluster_0 Normal PCR Amplification cluster_1 PCR Inhibition by STMA DNA {DNA Template}|{5'-...-3'} Polymerase DNA Polymerase Primers Primers Amplification Successful Amplification STMA STMA (+) Inhibited_DNA {DNA Template (-)}|{STMA molecules bind} STMA->Inhibited_DNA Binds to DNA Inhibited_Polymerase Inhibited DNA Polymerase STMA->Inhibited_Polymerase Inhibits Enzyme No_Amplification PCR Failure Inhibited_DNA->No_Amplification Inhibited_Polymerase->No_Amplification

Caption: Mechanism of PCR inhibition by STMA.

References

Validation & Comparative

Stearyltrimethylammonium Chloride vs. Bromide for Nanoparticle Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stearyltrimethylammonium chloride (STAC) and this compound bromide (STAB) are cationic surfactants crucial for the synthesis and functionalization of various nanoparticles. Both share an identical long alkyl chain (stearyl group) and a quaternary ammonium (B1175870) headgroup, making them effective stabilizing agents. The primary distinction lies in their counter-ion: chloride (Cl⁻) for STAC and bromide (Br⁻) for STAB. This guide provides an objective comparison of their performance in nanoparticle functionalization, supported by experimental data and detailed protocols, to aid in the selection of the appropriate surfactant for specific research applications.

Impact of Counter-Ion on Nanoparticle Properties

The choice between a chloride and a bromide counter-ion can significantly influence the physicochemical properties and subsequent performance of nanoparticles. This is particularly evident in the synthesis of metallic nanoparticles, such as gold nanoparticles, where halide ions play a direct role in particle growth and morphology.

Key Performance Differences:

  • Surface Passivation and Growth Kinetics: Halide ions adsorb onto the surface of metallic nanoparticles, influencing their growth. Bromide ions (Br⁻) tend to bind more strongly to gold surfaces than chloride ions (Cl⁻).[1] This stronger binding leads to a more compact and ordered surfactant layer on the nanoparticle surface.[1] Consequently, replacing bromide with chloride can result in a less compact surfactant layer, which may lead to faster and more uniform nanoparticle growth.[1]

  • Morphology Control: The differential binding affinity of halide ions to various crystallographic facets of a growing nanoparticle is a key factor in directing its final shape (e.g., nanorods vs. nanospheres).[1] The stronger adsorption of bromide can provide more anisotropic growth conditions.

  • Colloidal Stability: Both STAC and STAB impart a positive surface charge to nanoparticles, leading to electrostatic repulsion that prevents aggregation and enhances colloidal stability. The magnitude of this effect, measured as zeta potential, is a critical parameter for many applications.

  • Cytotoxicity: The cationic nature of these surfactants, particularly the long alkyl chain, is a primary contributor to their cytotoxicity.[2][3] They can disrupt cell membranes, leading to cell death.[4] Studies comparing cetyltrimethylammonium bromide (CTAB), a related surfactant, with other cationic surfactants have shown that CTAB can be highly cytotoxic even at low concentrations.[5] While direct comparative cytotoxicity data for STAC and STAB is limited, it is reasonable to infer that both would exhibit similar cytotoxic profiles due to their identical cationic headgroup and alkyl chain. The choice of counter-ion is less likely to be the dominant factor in their toxicity compared to the cationic structure itself.

Comparative Data Summary
ParameterSurfactantNanoparticle SystemObservationReference
Growth & Morphology CTAB vs. CTACGold NanoparticlesReplacing Br⁻ with Cl⁻ leads to a less compact surfactant layer and more uniform, faster nanoparticle growth.[1][1]
Cytotoxicity (IC50) CTAB-SLNsSolid Lipid NanoparticlesHighly cytotoxic at low concentrations (IC50 < 10 µg/mL).[5][5]
Cytotoxicity (IC50) DDAB-SLNsSolid Lipid NanoparticlesMuch lower cytotoxicity (IC50 from 284 to 870 µg/mL).[5][5]
Photochemical Stability CTAB vs. CTACGold NanoparticlesColloidal gold is less stable under UV irradiation in the presence of bromide compared to chloride due to the formation of radicals.

Note: CTAB (cetyltrimethylammonium bromide) and CTAC (cetyltrimethylammonium chloride) are structurally very similar to STAB and STAC, with a slightly shorter alkyl chain (C16 vs. C18). DDAB (dimethyldioctadecylammonium bromide) is another cationic surfactant used for comparison.

Experimental Protocols and Workflows

The following section details a generalized protocol for the synthesis of solid lipid nanoparticles (SLNs) using either STAC or STAB. This method is widely applicable for the encapsulation of hydrophobic drugs.

Protocol: Synthesis of STAC/STAB-Stabilized Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is a common and scalable method for producing SLNs.[6]

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Cationic Surfactant (STAC or STAB)

  • Co-surfactant (optional, e.g., Tween® 80, lecithin)

  • Hydrophobic drug

  • Purified water

Procedure:

  • Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. The hydrophobic drug is then dissolved in the molten lipid.

  • Preparation of Aqueous Phase: The surfactant (STAC or STAB) and any co-surfactant are dissolved in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer. This step is typically repeated for several cycles at a defined pressure and temperature to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Solidification: The resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional): To remove excess surfactant, the SLN dispersion can be purified by methods such as dialysis or centrifugal filtration.[7]

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and predict colloidal stability.

  • Drug Encapsulation Efficiency and Loading Capacity: Determined by separating the free drug from the SLNs and quantifying the amount of encapsulated drug using a suitable analytical method (e.g., HPLC).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of STAC/STAB functionalized nanoparticles.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_characterization Characterization prep_lipid 1. Prepare Lipid Phase (Melt Lipid + Dissolve Drug) pre_emulsion 3. Form Pre-emulsion (High-Speed Mixing) prep_lipid->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Dissolve STAC/STAB) prep_aq->pre_emulsion homogenize 4. High-Pressure Homogenization pre_emulsion->homogenize cool 5. Cooling & Solidification homogenize->cool purify 6. Purification (Optional) cool->purify dls Size & Zeta Potential (DLS) tem Morphology (TEM/SEM) hplc Encapsulation Efficiency (HPLC) purify->dls purify->tem purify->hplc

Caption: Workflow for synthesis and characterization of lipid nanoparticles.

Mechanism of Action and Biological Interaction

Nanoparticles functionalized with STAC or STAB possess a strong positive surface charge. This is a key feature for their interaction with biological systems, such as for drug and gene delivery.

Interaction with Cell Membranes:

The primary mechanism for the cellular uptake of these cationic nanoparticles is their electrostatic interaction with the negatively charged components of the cell membrane, such as proteoglycans. This interaction facilitates adsorption onto the cell surface, followed by internalization, often through endocytosis.

Gene Delivery:

For gene delivery applications, the positive charge of the nanoparticle is critical for complexing with negatively charged nucleic acids (like plasmid DNA or siRNA) through electrostatic interactions.[8] This process, known as complexation, protects the genetic material from degradation by nucleases and facilitates its delivery into cells.

The diagram below illustrates the general mechanism of a STAC/STAB-functionalized nanoparticle interacting with a cell for payload delivery.

G cluster_system Biological Interaction cluster_uptake np Cationic Nanoparticle (+ STAC/STAB) cell Target Cell (Negatively Charged Membrane) np->cell 1. Electrostatic Attraction uptake 2. Adsorption & Endocytosis payload Payload (Drug/Gene) cell->payload 3. Internalization & Payload Release

Caption: Mechanism of cationic nanoparticle interaction with a target cell.

Conclusion and Recommendations

The choice between STAC and STAB for nanoparticle functionalization depends heavily on the specific application and the type of nanoparticle being synthesized.

  • For Metallic Nanoparticles (e.g., Gold): The counter-ion has a pronounced effect. STAB, with its stronger binding bromide ion, offers a route to more defined, anisotropic structures. STAC may be preferred for applications requiring faster, more uniform growth kinetics.[1]

  • For Lipid-Based Nanoparticles (e.g., SLNs, LNPs): The influence of the counter-ion is likely less critical than the properties imparted by the shared stearyl chain and quaternary ammonium headgroup. Factors such as commercial availability, purity, and cost may be more significant drivers of choice.

  • For Biological Applications: Both surfactants contribute to significant cytotoxicity, which is a major consideration for in vivo applications.[4][5] The concentration of the surfactant must be carefully optimized to balance its function as a stabilizing agent with its potential for causing cell damage. For applications requiring high biocompatibility, exploring alternative cationic lipids with better toxicity profiles, such as DDAB, may be warranted.[5]

References

A Comparative Guide to Cationic Detergents in Genomic DNA Extraction: Stearyltrimethylammonium Bromide (STAB) vs. Cetyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of high-quality genomic DNA is a critical first step for a multitude of molecular applications, from PCR and qPCR to next-generation sequencing. The choice of extraction method can significantly impact the yield, purity, and integrity of the isolated DNA. Cationic detergents are widely employed for their ability to lyse cells and effectively separate DNA from contaminants, particularly in challenging samples like plants and fungi. Among these, Cetyltrimethylammonium Bromide (CTAB) is a well-established and ubiquitously used reagent. This guide provides a detailed comparison of CTAB with a lesser-known but potentially more potent alternative, Stearyltrimethylammonium Bromide (STAB).

At a Glance: Performance Comparison

The primary difference between STAB and CTAB lies in the length of their hydrophobic alkyl chains (C18 for STAB and C16 for CTAB). This structural difference is hypothesized to influence their efficiency in precipitating DNA.

ParameterThis compound Bromide (STAB)Cetyltrimethylammonium Bromide (CTAB)Key Considerations
DNA Yield Theoretically HigherModerate to HighThe longer alkyl chain of STAB may lead to more efficient precipitation of the DNA-detergent complex, potentially resulting in a higher yield.[1] CTAB has been reported to yield 52-694 ng of DNA per mg of sample in feed products.[2]
DNA Purity (A260/A280) Theoretically Similar1.8 - 2.0A ratio of ~1.8 is generally considered indicative of pure DNA. Both detergents are effective at separating DNA from proteins. In maize, CTAB extraction resulted in A260/A280 ratios between 1.6 and 2.0.[3]
DNA Purity (A260/A230) Theoretically Similar> 2.0This ratio indicates the removal of polysaccharides and other contaminants. A combination of CTAB and SDS has been shown to yield A260/A230 ratios of >2.[4]
Contaminant Removal Theoretically More EfficientHighly EfficientThe increased hydrophobicity of STAB could potentially enhance the removal of polysaccharides and polyphenols. CTAB is well-known for its effectiveness in this regard.[5]
Protocol Complexity Similar to CTABModerateBoth methods involve similar steps of lysis, precipitation, and purification.
Cost Varies by SupplierRelatively LowCTAB is widely available and generally inexpensive. The cost of STAB may be higher due to lower demand.

The Underlying Chemistry: A Tale of Two Alkyl Chains

Both STAB and CTAB are quaternary ammonium (B1175870) compounds that act as cationic detergents. Their mechanism of action in DNA extraction involves the following key steps:

  • Cell Lysis: The detergent disrupts the cell and nuclear membranes, releasing the cellular contents, including DNA.

  • Complex Formation: In a high-salt buffer, the positively charged head of the detergent interacts with the negatively charged phosphate (B84403) backbone of the DNA, while the hydrophobic tails interact with each other, leading to the formation of a DNA-detergent complex.

  • Precipitation: By lowering the salt concentration, the DNA-detergent complex becomes insoluble and precipitates out of the solution, leaving behind many contaminants like proteins and polysaccharides.

The key difference, the alkyl chain length, influences the hydrophobic interactions. The longer C18 chain of STAB results in a more hydrophobic molecule compared to the C16 chain of CTAB. This increased hydrophobicity can lead to a more stable and efficient precipitation of the DNA-detergent complex, which theoretically could translate to a higher recovery of DNA.

Experimental Protocols

Below are detailed protocols for genomic DNA extraction using CTAB and a proposed protocol for STAB, adapted from standard cationic detergent extraction methods.

Cetyltrimethylammonium Bromide (CTAB) DNA Extraction Protocol (Adapted for Plant Tissue)

This protocol is a widely used method for isolating DNA from plant tissues, which are often rich in polysaccharides and polyphenols.[6][7]

Materials:

Procedure:

  • Sample Preparation: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% (v/v) 2-mercaptoethanol (added just before use). Vortex thoroughly to mix.

  • Incubate the lysate at 65°C for 60 minutes with occasional gentle inversion.

  • Chloroform Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by inversion for 5-10 minutes to form an emulsion.

  • Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface and the lower organic phase.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white DNA precipitate becomes visible.

  • Incubate at -20°C for at least 30 minutes to enhance precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid dissolution.

Proposed this compound Bromide (STAB) DNA Extraction Protocol

This proposed protocol is based on the principles of cationic detergent-based DNA extraction and can be used as a starting point for optimization.

Materials:

  • STAB Extraction Buffer (2% STAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • 2-Mercaptoethanol

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • Liquid Nitrogen

  • Mortar and Pestle

Procedure:

  • Sample Preparation: Grind 100-200 mg of sample material to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Lysis: Transfer the powder to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) STAB Extraction Buffer with 0.2% (v/v) 2-mercaptoethanol. Vortex thoroughly.

  • Incubate at 65°C for 60 minutes with occasional gentle inversion.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at room temperature.

  • Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the ethanol, air-dry the pellet, and resuspend in 50-100 µL of TE buffer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both the CTAB and the proposed STAB DNA extraction workflows.

CTAB_Workflow start Sample Grinding (Liquid Nitrogen) lysis Lysis with CTAB Buffer (65°C) start->lysis chloroform Chloroform:Isoamyl Alcohol Extraction lysis->chloroform centrifuge1 Centrifugation (Phase Separation) chloroform->centrifuge1 transfer Aqueous Phase Transfer centrifuge1->transfer precipitate DNA Precipitation (Isopropanol) transfer->precipitate centrifuge2 Centrifugation (Pellet DNA) precipitate->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend end Genomic DNA resuspend->end STAB_Workflow start Sample Grinding (Liquid Nitrogen) lysis Lysis with STAB Buffer (65°C) start->lysis chloroform Chloroform:Isoamyl Alcohol Extraction lysis->chloroform centrifuge1 Centrifugation (Phase Separation) chloroform->centrifuge1 transfer Aqueous Phase Transfer centrifuge1->transfer precipitate DNA Precipitation (Isopropanol) transfer->precipitate centrifuge2 Centrifugation (Pellet DNA) precipitate->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend end Genomic DNA resuspend->end

References

Effective Alternatives to Stearyltrimethylammonium Chloride (STAC) in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective cationic surfactants beyond Stearyltrimethylammonium chloride (STAC), a careful evaluation of alternatives is crucial for optimizing formulation performance, enhancing biological interactions, and ensuring favorable safety profiles. This guide provides a comprehensive comparison of viable alternatives to STAC, focusing on key performance metrics, experimental data, and underlying mechanisms of action.

This guide explores established quaternary ammonium (B1175870) compounds such as Cetyltrimethylammonium Bromide (CTAB) and Behentrimonium Chloride (BTAC), as well as emerging classes of biodegradable and biocompatible alternatives like dialkyldimethylammonium salts and aminolipids. The selection of an appropriate cationic surfactant is critical in applications ranging from nanoparticle formulation and drug delivery to gene therapy, where surface charge and surfactant properties dictate stability, cellular uptake, and ultimately, therapeutic efficacy.

Performance Comparison of Cationic Surfactants

The following tables summarize key quantitative data for STAC and its alternatives. Direct comparative studies for all parameters across all compounds are limited; therefore, data has been compiled from various sources. Experimental conditions, such as temperature and solvent, can influence these values.

Table 1: Physicochemical Properties of Cationic Surfactants

SurfactantChemical StructureMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound Chloride (STAC) C21H46N+·Cl-348.04~0.3~35
Cetyltrimethylammonium Bromide (CTAB) C19H42N+·Br-364.450.92 - 1.0[1]25 - 38
Behentrimonium Chloride (BTAC) C25H54N+·Cl-404.16Data not readily availableData not readily available
Didecyldimethylammonium Chloride (DDAC) C22H48N+·Cl-362.08~1.42[2]~30[2]
Aminolipids (general) Varies (e.g., amino acid-based)VariesVariesVaries

Table 2: Cytotoxicity and Nanoparticle Stability

SurfactantCell LineIC50 (µM)Zeta Potential of Nanoparticles (mV)
This compound Chloride (STAC) VariousData not readily available in direct comparisonTypically > +30
Cetyltrimethylammonium Bromide (CTAB) VariousGenerally considered more toxic than newer alternatives> +30[3]
Behentrimonium Chloride (BTAC) -Considered to have a good safety profile in cosmetic applicationsData not readily available
Didecyldimethylammonium Chloride (DDAC) 6 human cell lines1.44 - 5.47[4]Data not readily available
Aminolipids (general) 3T3, HaCaT30 - 300 µg/mL (for mono and diacylglycerol amino acid-based surfactants)[5]Varies based on structure

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of surfactant performance. Below are standard protocols for key experiments.

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry (Du Noüy ring or Wilhelmy plate method)

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of decreasing concentration.

  • Measurement: For each concentration, measure the surface tension of the solution using a tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension plateaus. The surface tension at the CMC is the value at this plateau.

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the surfactant that causes a 50% reduction in cell viability.

Protocol 3: Nanoparticle Formulation and Stability Assessment

Method: Emulsion-Solvent Evaporation (for polymeric nanoparticles)

  • Organic Phase Preparation: Dissolve the polymer and any hydrophobic drug in an organic solvent.

  • Aqueous Phase Preparation: Dissolve the cationic surfactant in water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge and wash the nanoparticles to remove excess surfactant and unencapsulated drug.

  • Stability Assessment:

    • Zeta Potential: Measure the surface charge of the nanoparticles using a Zetasizer. A zeta potential greater than +30 mV generally indicates good electrostatic stability[6].

    • Particle Size and Polydispersity Index (PDI): Monitor the particle size and PDI over time using Dynamic Light Scattering (DLS) to assess for aggregation.

    • Visual Observation: Visually inspect the nanoparticle dispersion for any signs of aggregation or precipitation over time.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Cationic Surfactant-Induced Apoptosis Signaling Pathway

Cationic surfactants, particularly quaternary ammonium compounds, are known to induce apoptosis in both normal and cancerous cells[7]. This process often involves the disruption of the cell membrane, leading to a cascade of intracellular events culminating in programmed cell death. A key pathway involves the modulation of the Bax/Bcl-2 protein family, leading to caspase activation[8][9].

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cationic_Surfactant Cationic Surfactant Membrane_Disruption Membrane Disruption Cationic_Surfactant->Membrane_Disruption Interaction Bax Bax (Pro-apoptotic) Membrane_Disruption->Bax Activates Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Cationic surfactant-induced apoptosis pathway.

Experimental Workflow for Comparative Surfactant Analysis

The following workflow outlines the key steps for a comprehensive comparison of different cationic surfactants as alternatives to STAC.

Experimental_Workflow cluster_preparation Preparation cluster_characterization Physicochemical Characterization cluster_formulation Nanoparticle Formulation & Stability cluster_biological Biological Evaluation cluster_analysis Data Analysis & Comparison Select_Surfactants Select Cationic Surfactants (STAC, CTAB, BTAC, etc.) Prepare_Solutions Prepare Aqueous Solutions Select_Surfactants->Prepare_Solutions Measure_CMC Determine CMC & Surface Tension Prepare_Solutions->Measure_CMC Formulate_NP Formulate Nanoparticles Prepare_Solutions->Formulate_NP Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Prepare_Solutions->Cytotoxicity_Assay Compare_Data Compare Performance Metrics Measure_CMC->Compare_Data Measure_Zeta Measure Zeta Potential, Size, and PDI Formulate_NP->Measure_Zeta Assess_Stability Assess Long-term Stability Measure_Zeta->Assess_Stability Assess_Stability->Compare_Data Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Determine_IC50->Compare_Data

Caption: Workflow for comparing cationic surfactants.

Conclusion

The selection of an effective alternative to STAC requires a multi-faceted evaluation of physicochemical properties, biological activity, and formulation stability. While traditional quaternary ammonium compounds like CTAB and BTAC remain relevant, the trend towards "greener," more biocompatible surfactants such as aminolipids and certain dialkyldimethylammonium salts is clear. These newer alternatives often exhibit lower cytotoxicity while maintaining desirable surfactant properties. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in selecting the optimal cationic surfactant for their specific research and development needs. Further direct comparative studies are warranted to build a more complete dataset for side-by-side evaluation.

References

A Comparative Performance Analysis of Stearyltrimethylammonium and Phosphonium Salts as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) is an indispensable technique in organic synthesis, enabling reactions between reactants segregated in immiscible phases. The efficacy of a phase transfer catalyst is pivotal to reaction success, influencing yield, reaction kinetics, and overall process efficiency. Among the diverse array of catalysts, quaternary ammonium (B1175870) and phosphonium (B103445) salts are prominent. This guide provides an objective, data-driven comparison of stearyltrimethylammonium salts, a representative long-chain quaternary ammonium salt, and phosphonium salts, offering insights into their respective performance characteristics.

Executive Summary: Key Performance Differences

Phosphonium salts generally exhibit superior thermal and chemical stability compared to their quaternary ammonium counterparts.[1][2] This makes them the catalysts of choice for reactions requiring elevated temperatures or prolonged reaction times under strongly basic conditions.[2][3] Quaternary ammonium salts, including this compound chloride, are susceptible to Hofmann elimination at high temperatures in the presence of a strong base, a degradation pathway that phosphonium salts do not undergo.[1][2]

In terms of catalytic activity, phosphonium salts can offer higher reactivity. This is attributed to the larger and more polarizable nature of the phosphorus atom, which forms a looser, more reactive ion pair with the anion being transferred to the organic phase.[3] However, the performance of quaternary ammonium salts is significantly influenced by their lipophilicity. The long stearyl chain (C18) in this compound salts enhances their solubility in the organic phase, which can improve catalytic efficiency, although an optimal chain length is often reaction-dependent.[4][5]

Data Presentation: Quantitative Performance Comparison

The following tables summarize quantitative data from comparative studies of various phase transfer catalysts. Due to the limited direct comparative data for this compound chloride, data for analogous long-chain quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB, C16 chain) and tricaprylylmethylammonium chloride (Aliquat 336, C8/C10 chains) are included to provide a relevant performance context.

Table 1: Catalyst Performance in the Synthesis of Butyl Benzoate

CatalystCatalyst TypeYield (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98
Tricaprylylmethylammonium Chloride (Aliquat 336)Quaternary Ammonium Salt (Long-Chain)92
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt (Short-Chain)91
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[3]

Table 2: Catalyst Performance in the Synthesis of 1,4-Dihydropyridines

CatalystCatalyst TypeYield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt (Short-Chain)94
Benzyltriethylammonium Chloride (BTEAC)Quaternary Ammonium Salt (Short-Chain)92
Cetyltrimethylammonium Bromide (CTAB)Quaternary Ammonium Salt (Long-Chain)85
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), ammonium acetate (B1210297) (2 mmol), catalyst (10 mol%), water, 60°C, 1 hour.[6]

Experimental Protocols

To provide a practical framework for catalyst evaluation, a detailed methodology for a representative nucleophilic substitution reaction, the Williamson ether synthesis, is provided below. This protocol can be adapted to directly compare the performance of this compound chloride and a selected phosphonium salt.

Objective: To compare the catalytic efficiency of this compound Chloride and Tetrabutylphosphonium Bromide in the synthesis of benzyl (B1604629) octyl ether.

Materials:

  • Octan-1-ol

  • Benzyl bromide

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Toluene

  • This compound chloride (STAC)

  • Tetrabutylphosphonium bromide (TBPB)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve octan-1-ol (0.1 mol) in 100 mL of toluene.

  • Add the phase transfer catalyst (STAC or TBPB, 1 mol%) to the solution.

  • Heat the mixture to 70°C with vigorous stirring (approximately 500 rpm).

  • Slowly add the 50% aqueous sodium hydroxide solution (20 mL) through the dropping funnel over a period of 30 minutes.

  • After the addition of the base is complete, add benzyl bromide (0.11 mol) dropwise over 15 minutes.

  • Maintain the reaction mixture at 70°C and continue vigorous stirring. Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting alcohol), cool the mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure benzyl octyl ether.

  • Calculate the isolated yield and compare the performance of the two catalysts based on yield and reaction time.

Mandatory Visualizations

The following diagrams illustrate the fundamental mechanisms and logical workflows relevant to the performance of these phase transfer catalysts.

G cluster_aqueous Aqueous Phase cluster_exchange NaY Na⁺Y⁻ interface NaY->interface Anion Exchange NaX Na⁺X⁻ RX R-Z RZ R-Y QX_org Q⁺X⁻ QY_org Q⁺Y⁻ interface->QY_org Transfer QY_org->RZ Reaction QX_org->interface Transfer

Caption: General mechanism of phase transfer catalysis.

G Quat_Salt Quaternary Ammonium Salt (R₄N⁺X⁻) Products Tertiary Amine (R₃N) + Alkene Quat_Salt->Products Hofmann Elimination Base Base (e.g., OH⁻) + Heat Phosphonium_Salt Phosphonium Salt (R₄P⁺X⁻) Degradation_Products Phosphine Oxide + Hydrocarbon (Requires more forcing conditions) Phosphonium_Salt->Degradation_Products Degradation G Start Start Reaction Setup Reaction Setup: - Dissolve alcohol in toluene - Add PTC - Heat to 70°C Start->Setup Add_Base Add 50% aq. NaOH Setup->Add_Base Add_Alkyl_Halide Add Benzyl Bromide Add_Base->Add_Alkyl_Halide Monitor Monitor Reaction (TLC/GC) Add_Alkyl_Halide->Monitor Monitor->Monitor Incomplete Workup Work-up: - Cool & add water - Separate layers - Wash organic phase Monitor->Workup Reaction Complete Isolate Isolate Product: - Dry organic layer - Evaporate solvent - Purify Workup->Isolate End End Isolate->End

References

Validating the Purity of Synthesized Stearyltrimethylammonium Chloride using ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthesized Stearyltrimethylammonium chloride (STMA). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound chloride (STMA), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in pharmaceutical formulations, cosmetics, and as an antimicrobial agent. The purity of synthesized STMA is critical for its efficacy and safety. ¹H NMR spectroscopy offers a powerful, non-destructive method for structural elucidation and quantitative purity assessment. This guide will detail the use of ¹H NMR for STMA analysis, compare it with alternative methods, and provide a clear workflow for purity validation.

¹H NMR Spectroscopy for Purity Determination

¹H NMR spectroscopy provides a "fingerprint" of a molecule, with the chemical shift of each proton providing information about its chemical environment. By integrating the signals, the relative number of protons can be determined, allowing for a quantitative assessment of the purity of the synthesized STMA against a known internal standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Chloride and Potential Impurities

The following table summarizes the predicted ¹H NMR chemical shifts for STMA in deuterated chloroform (B151607) (CDCl₃). These values are based on data from analogous compounds and spectral prediction tools. Experimental verification is recommended for precise assignments.

Assignment Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
STMA
a-N⁺(CH ₃)₃~ 3.3s9H
b-N⁺-CH ₂-~ 3.2t2H
c-CH₂-CH₂-N⁺-~ 1.7m2H
d-(CH ₂)₁₅-~ 1.2-1.4m30H
e-CH~ 0.88t3H
Potential Impurities
Stearyldimethylamine-N(CH ₃)₂~ 2.2s6H
-N-CH ₂-~ 2.3t2H
Unreacted Stearyl Chloride-CH₂-Cl~ 3.5t2H
Trimethylamine Hydrochloride-N(CH ₃)₃~ 2.9s9H

*s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS at 0.00 ppm.

Comparison with Alternative Purity Validation Methods

While ¹H NMR is a powerful tool, other methods can also be employed for purity analysis of STMA.

Table 2: Comparison of Analytical Methods for STMA Purity Validation

Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Nuclear spin resonance in a magnetic field.Provides structural information, quantitative, non-destructive, requires minimal sample preparation.Lower sensitivity compared to MS, requires specialized equipment and expertise.
Potentiometric Titration Titration of the quaternary ammonium cation with a standardized anionic surfactant.Simple, cost-effective, suitable for routine quality control.Lacks structural information, susceptible to interference from other ionic species.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High sensitivity and resolution, can separate complex mixtures.Requires reference standards for quantification, destructive, can be time-consuming to develop methods.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Extremely sensitive, provides molecular weight information, can be coupled with chromatography (LC-MS).May not distinguish between isomers, quantification can be complex, destructive.

Experimental Protocols

¹H NMR Spectroscopy for STMA Purity Validation

Objective: To determine the purity of synthesized this compound chloride using quantitative ¹H NMR (qNMR).

Materials:

  • Synthesized this compound chloride

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Internal Standard (IS), e.g., Maleic Anhydride (B1165640) (highly pure and stable)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized STMA into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of Maleic Anhydride) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃ with TMS.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure the spectrometer is properly shimmed to obtain sharp peaks and good resolution.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally recommended for qNMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening) of 0.3 Hz.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the well-resolved signals of STMA (e.g., the singlet of the -N⁺(CH₃)₃ protons at ~3.3 ppm) and the internal standard (e.g., the singlet of the olefinic protons of maleic anhydride at ~7.1 ppm).

    • Calculate the purity of the STMA sample using the following formula:

    Purity (%) = (I_STMA / N_STMA) * (N_IS / I_IS) * (MW_STMA / MW_IS) * (m_IS / m_STMA) * P_IS

    Where:

    • I_STMA = Integral of the STMA signal

    • N_STMA = Number of protons for the integrated STMA signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_STMA = Molecular weight of STMA

    • MW_IS = Molecular weight of the internal standard

    • m_STMA = Mass of the STMA sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizations

Workflow for STMA Purity Validation

The following diagram illustrates the overall workflow for validating the purity of synthesized this compound chloride.

STMA_Purity_Validation_Workflow Synthesis Synthesis of STMA Crude_Product Crude STMA Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_STMA Purified STMA Purification->Purified_STMA Purity_Analysis Purity Analysis Purified_STMA->Purity_Analysis NMR_Analysis ¹H NMR Spectroscopy Purity_Analysis->NMR_Analysis Primary Method Alternative_Methods Alternative Methods (Titration, HPLC, MS) Purity_Analysis->Alternative_Methods Comparative/Orthogonal Methods Data_Analysis Data Analysis and Purity Calculation NMR_Analysis->Data_Analysis Alternative_Methods->Data_Analysis Final_Product Validated Pure STMA Data_Analysis->Final_Product STMA_NMR_Correlation cluster_structure STMA Chemical Structure cluster_spectrum Predicted ¹H NMR Spectrum STMA_structure [CH₃(CH₂)₁₇N⁺(CH₃)₃] Cl⁻ Signal_e e: ~0.88 ppm (t, 3H) -CH₃ STMA_structure:e->Signal_e Terminal Methyl Signal_d d: ~1.2-1.4 ppm (m, 30H) -(CH₂)₁₅- STMA_structure:w->Signal_d Alkyl Chain Signal_c c: ~1.7 ppm (m, 2H) -CH₂-CH₂-N⁺- STMA_structure:w->Signal_c Methylene (β to N⁺) Signal_b b: ~3.2 ppm (t, 2H) -N⁺-CH₂- STMA_structure:w->Signal_b Methylene (α to N⁺) Signal_a a: ~3.3 ppm (s, 9H) -N⁺(CH₃)₃ STMA_structure:e->Signal_a Trimethylammonium

Comparative Efficacy of Stearyltrimethylammonium Chloride and Benzalkonium Chloride as Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of their antimicrobial activity, mechanisms of action, and the available data on their effectiveness against various pathogens.

In the realm of disinfection and antimicrobial research, quaternary ammonium (B1175870) compounds (QACs) are a cornerstone. Among the vast array of these cationic surfactants, Benzalkonium chloride (BAC) is a well-established and widely utilized disinfectant. This guide provides a detailed comparison of the disinfectant efficacy of a related but less ubiquitously studied QAC, Stearyltrimethylammonium chloride (STAC), against the benchmark set by BAC. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, a review of experimental methodologies, and a discussion of their mechanisms of action.

Executive Summary

Both this compound chloride (STAC) and Benzalkonium chloride (BAC) are quaternary ammonium compounds that exert their antimicrobial effects primarily through the disruption of microbial cell membranes. BAC is a well-documented, broad-spectrum disinfectant with extensive data available on its efficacy against a wide range of bacteria and fungi. In contrast, while STAC, with its C18 alkyl chain, is known to possess antimicrobial properties, there is a notable scarcity of publicly available, direct comparative studies and specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, against a broad panel of microorganisms. This guide compiles the available data for BAC and contextualizes the expected efficacy of STAC based on structure-activity relationships within the QAC family.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both STAC and BAC involves their cationic nature. The positively charged nitrogen atom in their molecular structure is attracted to the negatively charged components of microbial cell walls and membranes, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This infiltration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and nucleic acids, and ultimately, cell lysis and death.[1][2]

cluster_QAC Quaternary Ammonium Compound (QAC) cluster_Microbe Microbial Cell QAC Positively Charged Headgroup Hydrophobic Tail CellMembrane Negatively Charged Cell Membrane QAC->CellMembrane Electrostatic Interaction Intracellular Intracellular Components CellMembrane->Intracellular Disruption & Increased Permeability Lysis Cell Lysis & Death Intracellular->Lysis Leakage

Caption: Mechanism of action for quaternary ammonium compounds.

Comparative Efficacy: Quantitative Data

A direct, quantitative comparison of the disinfectant efficacy of STAC and BAC is hampered by the limited availability of specific MIC and MBC data for STAC in peer-reviewed literature. However, extensive data exists for BAC against a variety of clinically relevant microorganisms. The following tables summarize the reported MIC and MBC values for Benzalkonium chloride against common bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65381 - 4[3]
Staphylococcus aureus (HA-MRSA)Clinical Isolate5[4]
Escherichia coliATCC 259225 - 12[2][5]
Pseudomonas aeruginosaATCC 2785320 - 470[6]
Pseudomonas aeruginosaJade-X64[7]
Candida albicansClinical Isolate3.12[8]

Table 2: Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride (BAC)

MicroorganismStrainMBC (µg/mL)Reference
Streptococcus agalactiaeClinical Isolates0.78 - 12.50[1]
Listeria monocytogenesSLCC254011[9]

Experimental Protocols for Efficacy Testing

The determination of disinfectant efficacy relies on standardized in vitro tests that measure the ability of a chemical to inhibit or kill microbial populations. The most common methods are suspension tests and carrier tests, which are used to determine MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

Typical Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the disinfectant (e.g., STAC or BAC) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the disinfectant in which no visible turbidity (growth) is observed.

A Prepare serial dilutions of disinfectant in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate under appropriate conditions C->D E Observe for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Typical Protocol:

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

  • Plating: These aliquots are plated onto a solid growth medium (e.g., agar (B569324) plates) that does not contain the disinfectant.

  • Incubation: The plates are incubated to allow for the growth of any surviving microorganisms.

  • Colony Counting: The number of colony-forming units (CFUs) on each plate is counted.

  • Determination of MBC: The MBC is the lowest concentration of the disinfectant that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

A Perform MIC Test B Select wells with no visible growth (≥ MIC) A->B C Subculture aliquots onto disinfectant-free agar plates B->C D Incubate plates C->D E Count Colony-Forming Units (CFUs) D->E F Determine MBC: Lowest concentration with ≥99.9% kill rate E->F

Caption: Workflow for MBC determination.

Conclusion

Benzalkonium chloride is a disinfectant with a well-characterized and broad spectrum of antimicrobial activity, supported by a wealth of publicly available efficacy data. This compound chloride, another quaternary ammonium compound, is expected to possess potent antimicrobial properties due to its long alkyl chain. However, the current lack of specific, comparative efficacy data for STAC in the scientific literature makes a direct, quantitative comparison with BAC challenging.

For researchers and drug development professionals, this guide highlights the established efficacy of BAC and underscores the need for further research to quantify the disinfectant properties of STAC. Such studies, employing standardized protocols as outlined here, would be invaluable in expanding the palette of effective antimicrobial agents and allowing for a more definitive comparison between these two related compounds. Future investigations should focus on determining the MIC and MBC of STAC against a broad panel of clinically and industrially relevant microorganisms to fully elucidate its potential as a disinfectant.

References

A Comparative Analysis of Quaternary Ammonium Salts Based on Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium (B1175870) salts (QAS) are a versatile class of cationic surfactants widely recognized for their potent antimicrobial properties.[1][2] Their molecular structure, featuring a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups, is key to their biological activity. A critical determinant of their efficacy and safety is the length of the alkyl chain. This guide provides a comparative analysis of QAS with varying alkyl chain lengths, focusing on their antimicrobial activity, cytotoxicity, and physicochemical properties, supported by experimental data and detailed protocols.

Structure-Activity Relationship: The "Cut-off" Effect

The biological activity of QAS is intrinsically linked to their chemical structure, particularly the length of the N-alkyl substituent.[3] A well-documented phenomenon known as the "cut-off" effect describes a parabolic relationship between the alkyl chain length and antimicrobial efficacy.[4] Initially, as the alkyl chain elongates, the antimicrobial activity increases. This is attributed to enhanced hydrophobicity, which facilitates the molecule's penetration through the lipid-rich bacterial cell membrane.[5] However, beyond an optimal length, the activity begins to decline. This decrease is thought to be due to excessive hydrophobicity, which can lead to self-aggregation (micelle formation) that hinders interaction with bacterial cells, or steric hindrance that prevents effective insertion into the membrane.[5]

Antimicrobial Activity

The length of the alkyl chain significantly dictates the antimicrobial spectrum and potency of QAS. Generally, optimal activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi, is observed for QAS with alkyl chain lengths between C10 and C16.[4][6][7]

  • Gram-Positive Bacteria: QAS with alkyl chains of 12 to 14 carbons often exhibit the highest biocidal activity against Gram-positive bacteria.[7]

  • Gram-Negative Bacteria: Slightly longer chains, typically between 14 and 16 carbons, are often more effective against Gram-negative bacteria.[7]

  • Fungi and Yeasts: Similar to Gram-positive bacteria, optimal activity is frequently observed with C12 to C14 chains.[7]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)

The following table summarizes representative MIC values for a series of alkyl-substituted quaternary ammonium salts against common pathogens, illustrating the effect of chain length.

Alkyl Chain LengthStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
C8 >64>64>64
C10 163216
C12 484
C14 242
C16 8168
C18 326432

Note: These values are illustrative and can vary based on the specific QAS head group, counter-ion, and microbial strain.

Cytotoxicity Profile

A critical aspect of developing QAS for therapeutic or disinfectant applications is their selectivity – the ability to target microbial cells with minimal harm to mammalian cells. The cytotoxicity of QAS is also strongly correlated with alkyl chain length. As the chain length and associated hydrophobicity increase, so does the potential for disruption of mammalian cell membranes, leading to higher cytotoxicity.[5]

Comparative Cytotoxicity Data (IC50)

The table below presents typical 50% inhibitory concentration (IC50) values for QAS with varying alkyl chain lengths against a human cell line.

Alkyl Chain LengthIC50 on Human Hepatocellular Carcinoma (HepG2) cells (µg/mL)
C8 >100
C10 50
C12 25
C14 10
C16 15
C18 40

Note: These values are representative and can differ based on the cell line and assay conditions.

Physicochemical Properties

The alkyl chain length profoundly influences the physicochemical properties of QAS, such as their surface activity and tendency to form micelles.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. This parameter is crucial as it affects the bioavailability of the monomeric, biologically active form of the QAS. Generally, the CMC decreases as the alkyl chain length increases, due to the enhanced hydrophobic interactions driving micellization.[8][9]

Alkyl Chain LengthCritical Micelle Concentration (CMC) (mM)
C8 ~130
C10 ~30
C12 ~15
C14 ~4
C16 ~1
C18 ~0.3

Note: CMC values are dependent on factors such as temperature, pH, and the presence of electrolytes.

Mechanism of Action and Experimental Workflows

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for QAS involves the disruption of the microbial cell membrane.[3][7] This process can be visualized as a multi-step interaction.

G cluster_0 QAS-Microbe Interaction Adsorption Adsorption Membrane Penetration Membrane Penetration Adsorption->Membrane Penetration Electrostatic Attraction Membrane Disruption Membrane Disruption Membrane Penetration->Membrane Disruption Hydrophobic Interaction Leakage Leakage Membrane Disruption->Leakage Loss of Integrity Cell Death Cell Death Leakage->Cell Death Metabolic Imbalance

Caption: Proposed mechanism of QAS antimicrobial action.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

G cluster_1 MIC Determination Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Prepare QAS concentrations Incubation Incubation Inoculation->Incubation Add microbial suspension Visual Assessment Visual Assessment Incubation->Visual Assessment 37°C for 24h MIC Determination MIC Determination Visual Assessment->MIC Determination Lowest concentration with no visible growth

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[10][11]

G cluster_2 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubate 24h MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate for desired time Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubate 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Add solubilizing agent

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Quaternary ammonium salts (QAS) of different alkyl chain lengths

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Prepare a stock solution of each QAS in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of each QAS in the broth medium to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well containing only the medium and inoculum.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the QAS at which there is no visible growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10][12]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • QAS of different alkyl chain lengths

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the QAS. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13][14]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the QAS that inhibits cell growth by 50%.

References

A Comparative Analysis of the Biodegradability and Environmental Impact of Stearyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stearyltrimethylammonium Chloride and Its Alternatives

This compound chloride (STAC) is a widely utilized quaternary ammonium (B1175870) compound in various industrial and cosmetic applications, primarily valued for its conditioning and antistatic properties. However, its environmental fate and potential ecological impact are of increasing concern. This guide provides a comparative assessment of the biodegradability and environmental toxicity of STAC against common alternatives, supported by experimental data.

Quantitative Comparison of Environmental Impact

The following tables summarize the biodegradability and ecotoxicity data for STAC and its alternatives. This data is essential for a comprehensive environmental risk assessment.

Table 1: Biodegradability Data
SubstanceTest MethodBiodegradation (%)Classification
This compound chloride (STAC)OECD 301B1.1% (after 28 days)[1]Not Readily Biodegradable[1]
Behentrimonium Chloride-Readily biodegradable (qualitative)Readily Biodegradable
Cetrimonium Chloride-Data not available-
Dioleoylethyl Hydroxyethylmonium Methosulfate (Esterquat)-Readily biodegradable (qualitative)[2]Readily Biodegradable[2]
Table 2: Aquatic Ecotoxicity Data
SubstanceOrganismEndpointValue (mg/L)
This compound chloride (STAC) Fish (Danio rerio)96h LC500.064
Daphnia (Daphnia magna)48h EC500.037
Algae (Pseudokirchneriella subcapitata)96h EC500.11
Microorganisms (Pseudomonas putida)16h EC100.48
Behentrimonium Chloride Fish96h LC500.1 - 1
Daphnia48h EC500.1 - 1
Algae72h ErC500.1 - 1
Cetrimonium Chloride Fish (Danio rerio)96h LC500.2
Daphnia (Daphnia magna)48h EC500.03
Algae (Desmodesmus subspicatus)72h ErC500.07
Dioleoylethyl Hydroxyethylmonium Methosulfate (Esterquat) Fish (Oncorhynchus mykiss)96h LC501.91
Daphnia (Daphnia magna)48h EC506.05
Algae72h ErC5022.3

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

The OECD 301B test is a stringent method to assess the ready biodegradability of chemical substances.[3][4][5]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is determined by measuring the amount of carbon dioxide produced.[3][4]

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared with deionized water.

  • Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial inoculum.

  • Test Setup: The test substance is added to the mineral medium at a known concentration (typically providing 10-20 mg of total organic carbon per liter). The mixture is then inoculated with the microorganisms. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated at a constant temperature (around 22°C) and aerated with CO₂-free air.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a solution of barium or sodium hydroxide (B78521). The amount of CO₂ is then quantified by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance (corrected for the CO₂ from the blank inoculum control) to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[5]

Visualizing Biodegradation and Experimental Workflow

Aerobic Biodegradation Pathway of this compound Chloride

The primary mechanism for the aerobic biodegradation of long-chain quaternary ammonium compounds like STAC is initiated by the enzymatic N-dealkylation.[6] This process involves the cleavage of the bond between the nitrogen atom and one of the alkyl chains, leading to the formation of a tertiary amine and other intermediates that can be further degraded.

STAC This compound Chloride tertiary_amine Stearyldimethylamine (Tertiary Amine) STAC->tertiary_amine N-dealkylation formaldehyde Formaldehyde STAC->formaldehyde N-dealkylation further_degradation Further Degradation tertiary_amine->further_degradation formaldehyde->further_degradation co2_h2o CO2 + H2O + Biomass further_degradation->co2_h2o Mineralization

Figure 1: Proposed aerobic biodegradation pathway of STAC.

Experimental Workflow for OECD 301B Test

The following diagram illustrates the key steps involved in performing the OECD 301B ready biodegradability test.

start Start prepare_medium Prepare Mineral Medium start->prepare_medium prepare_inoculum Prepare Inoculum (e.g., Activated Sludge) start->prepare_inoculum setup_flasks Set up Test, Control, and Reference Flasks prepare_medium->setup_flasks prepare_inoculum->setup_flasks incubate Incubate for 28 days at ~22°C with CO2-free air setup_flasks->incubate trap_co2 Trap Evolved CO2 in Ba(OH)2 or NaOH incubate->trap_co2 analyze_co2 Quantify CO2 (Titration or IC Analyzer) trap_co2->analyze_co2 calculate Calculate % Biodegradation analyze_co2->calculate end End calculate->end

References

Cross-Reactivity of Stearyltrimethylammonium in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound (QAC), is utilized in various biological applications for its cationic surfactant properties. However, the introduction of any exogenous substance into a biological assay carries the risk of unintended interactions, or cross-reactivity, which can lead to unreliable results. Direct, publicly available research on the specific cross-reactivity of STAC in biological assays is limited. This guide, therefore, provides a comparative analysis based on data from structurally and functionally related QACs, such as Cetrimonium bromide (CTAB) and Benzalkonium chloride (BAC), to infer the potential for STAC to interfere in common biological assays. This guide also presents a comparison with alternative compounds and provides detailed experimental protocols to enable researchers to assess cross-reactivity in their specific assay systems.

Potential for Cross-Reactivity of Quaternary Ammonium Compounds

Cationic surfactants like STAC can interfere with biological assays through several mechanisms, including protein denaturation, non-specific binding, and direct effects on cell viability. This interference can lead to either false-positive or false-negative results, depending on the assay format and the nature of the interaction.

Immunoassay Interference

In immunoassays, such as ELISA, the positively charged headgroup of QACs can interact with negatively charged components of the assay system, including antibodies and antigens. This can lead to non-specific binding, where the QAC mediates the binding of assay reagents to the plate surface or to each other, resulting in a false-positive signal. Conversely, QACs can also denature antibodies or antigens, reducing their binding affinity and leading to a false-negative result.

Cell-Based Assay Interference

In cell-based assays, the primary mode of interference from QACs is cytotoxicity. As surfactants, they can disrupt cell membranes, leading to cell death and confounding the interpretation of assay results that rely on cell viability or metabolic activity. This is particularly relevant for assays such as MTT, XTT, and LDH release assays.

Table 1: Summary of Potential Interference by Quaternary Ammonium Compounds in Biological Assays

Assay TypeCompound ClassPotential EffectMechanism of Interference
Immunoassays (e.g., ELISA) Cationic Surfactants (inferred for STAC)False PositiveNon-specific binding to assay components and solid phase.[1]
False NegativeDenaturation of antibodies or antigen, hindering specific binding.[2]
Cell-Based Viability Assays (e.g., MTT, LDH) Cationic Surfactants (STAC, CTAB, BAC)False Positive (LDH) / False Negative (MTT)Cytotoxicity due to cell membrane disruption.[3]
Enzyme Activity Assays Cationic Surfactants (CTAB)Inhibition or EnhancementAlteration of enzyme conformation and interaction with substrates.[2][4]
Protein Quantification Assays (e.g., Bradford, BCA) Cationic SurfactantsInaccurate QuantificationInterference with dye-binding or copper-reduction mechanisms.[2]

Comparison with Alternative Compounds

The choice of an alternative to STAC depends on its specific application. Non-ionic and zwitterionic surfactants are often considered as less interfering alternatives in biological assays due to their neutral charge, which reduces the likelihood of non-specific electrostatic interactions.

Table 2: Comparison of this compound with Alternative Surfactants

CompoundClassKey PropertiesPotential for Assay Interference
This compound (STAC) Cationic SurfactantLong alkyl chain, positively charged headgroup.High: Prone to non-specific binding in immunoassays and cytotoxicity in cell-based assays.
Polysorbate 20 (Tween® 20) Non-ionic SurfactantPolyoxyethylene sorbitan (B8754009) monolaurate.Low: Generally considered non-interfering in immunoassays; can have mild cytotoxic effects at high concentrations.
Polysorbate 80 (Tween® 80) Non-ionic SurfactantPolyoxyethylene sorbitan monooleate.Low: Similar to Polysorbate 20, widely used as a stabilizing agent in biological formulations.
Triton™ X-100 Non-ionic SurfactantPolyoxyethylene octyl phenyl ether.Moderate: Can interfere with some enzyme assays and has known cytotoxicity.
CHAPS Zwitterionic Surfactant3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateLow to Moderate: Generally non-denaturing and useful for solubilizing membrane proteins, but can still exhibit some interference.[5]
Digitonin Non-ionic Surfactant (Saponin)Steroidal glycoside.High: Permeabilizes cell membranes by complexing with cholesterol; highly cytotoxic.

Table 3: Comparative Cytotoxicity of Surfactants

CompoundClassCell LineIC50 / LC50Reference
This compound chlorideCationicRat (oral LD50)702.5 mg/kg[4]
Cetyltrimethylammonium bromide (CTAB)CationicLuminous Bacteria-[6]
Benzalkonium chloride (BAC)CationicK562 cells-[3]
Sodium Dodecyl Sulfate (SDS)AnionicLuminous Bacteria10⁻⁵ M (IC50)[6]
Polysorbate 80 (Tween® 80)Non-ionicLuminous Bacteria-[6]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of STAC or any other compound in a specific biological assay, it is essential to perform validation experiments. Below are detailed protocols for assessing interference in immunoassays and cell-based assays.

Protocol 1: Assessing Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine if a test compound (e.g., STAC) causes false-positive or false-negative results in a sandwich ELISA.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Analyte standard

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compound (STAC) at various concentrations

  • Microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of the test compound in the assay diluent. The concentration range should span the expected working concentration of the compound in the final assay.

  • Assay Setup:

    • Negative Control (No Analyte): Add assay diluent only to a set of wells.

    • Analyte Standard Curve: Prepare a serial dilution of the analyte standard in the assay diluent and add to a set of wells.

    • Test for False Positives: Add the different concentrations of the test compound (without any analyte) to a set of wells.

    • Test for False Negatives: Prepare a constant, mid-range concentration of the analyte and spike it with the different concentrations of the test compound. Add these mixtures to a set of wells.

  • Incubation: Incubate the plate according to the ELISA kit manufacturer's instructions (e.g., 1-2 hours at room temperature).

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Detection: Add the detection antibody to all wells and incubate as recommended.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate to all wells and incubate in the dark for the recommended time.

  • Stopping the Reaction: Add the stop solution to all wells.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • False Positives: Compare the signal from the wells with the test compound alone to the negative control. A significant increase in signal indicates a false-positive interference.

  • False Negatives: Compare the signal from the wells containing the analyte spiked with the test compound to the signal from the analyte alone. A significant decrease in signal indicates a false-negative interference.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

Objective: To determine the cytotoxic effect of a test compound (e.g., STAC) on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • Test compound (STAC) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period relevant to the intended application of the compound (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Interference Mechanisms and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a potential mechanism of immunoassay interference and a general workflow for assessing compound interference.

Immunoassay_Interference Potential Mechanism of Cationic Surfactant Interference in a Sandwich ELISA cluster_0 No Interference (Correct Binding) cluster_1 Interference (False Positive) CaptureAb1 Capture Antibody Analyte1 Analyte CaptureAb1->Analyte1 Specific Binding DetectionAb1 Detection Antibody Analyte1->DetectionAb1 Specific Binding CaptureAb2 Capture Antibody STAC STAC (+) CaptureAb2->STAC Non-specific Interaction DetectionAb2 Detection Antibody STAC->DetectionAb2 Non-specific Interaction

Mechanism of Immunoassay Interference

Interference_Testing_Workflow Workflow for Assessing Compound Interference in a Biological Assay start Define Assay and Test Compound Concentrations protocol Select Appropriate Assay Protocol (e.g., ELISA, Cell Viability) start->protocol setup Prepare Controls: - Negative Control - Positive Control - Analyte/Cell Control protocol->setup experiment Perform Assay with Serial Dilutions of Test Compound setup->experiment readout Acquire Assay Readout (e.g., Absorbance, Fluorescence) experiment->readout analysis Analyze Data: - Compare to Controls - Calculate % Interference or IC50 readout->analysis conclusion Determine if Compound Causes Significant Interference analysis->conclusion

Interference Testing Workflow

References

Validating the Critical Micelle Concentration of Stearyltrimethylammonium Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cationic surfactants, the accurate determination of the critical micelle concentration (CMC) is a pivotal parameter for formulation, stability, and efficacy. This guide provides a comprehensive comparison of the CMC of Stearyltrimethylammonium chloride (STAC) and this compound bromide (STAB) with commonly used alternatives, Cetyltrimethylammonium chloride (CTAC) and Cetyltrimethylammonium bromide (CTAB). The data presented is supported by experimental findings from various scientific studies.

Comparative Analysis of Critical Micelle Concentration

The critical micelle concentration is the specific concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This parameter is influenced by factors such as the alkyl chain length of the surfactant, the nature of the counterion, temperature, and the presence of electrolytes. The following table summarizes the experimentally determined CMC values for STAC, STAB, and their cetyl-chain counterparts under various conditions.

SurfactantChemical FormulaMolar Mass ( g/mol )CMC (mM)Experimental MethodTemperature (°C)Reference
This compound Chloride (STAC) C₂₁H₄₆ClN348.05~0.3Surface Tensiometry25[1]
This compound Bromide (STAB) C₂₁H₄₆BrN392.500.29Conductometry25[2]
0.32Tensiometry25[2]
0.28Fluorimetry25[2]
Cetyltrimethylammonium Chloride (CTAC) C₁₉H₄₂ClN320.001.3Surface Tensiometry25
Cetyltrimethylammonium Bromide (CTAB) C₁₉H₄₂BrN364.450.92Conductometry25
1.0Surface Tensiometry30

Key Observations:

  • Effect of Alkyl Chain Length: As anticipated, the longer C18 alkyl chain of this compound surfactants results in a lower CMC compared to their C16 cetyltrimethylammonium counterparts. This is attributed to the increased hydrophobicity of the longer tail, which drives micellization at lower concentrations.

  • Effect of Counterion: The nature of the halide counterion (Cl⁻ vs. Br⁻) has a discernible but less pronounced effect on the CMC. Generally, bromide ions, being less hydrated than chloride ions, can more effectively screen the electrostatic repulsion between the cationic head groups, leading to a slightly lower CMC for the bromide salts.

Experimental Protocol: CMC Determination by Conductivity

The conductivity method is a widely used, straightforward, and reliable technique for determining the CMC of ionic surfactants. The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.

Materials:

  • This compound surfactant (STAC or STAB)

  • High-purity deionized water (conductivity < 1 µS/cm)

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bar

  • Calibrated glassware (burette, volumetric flasks, pipettes)

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the this compound surfactant in deionized water (e.g., 10 mM).

    • Ensure the surfactant is fully dissolved, which may require gentle warming and stirring, as long-chain surfactants can have a Krafft point above room temperature.

  • Experimental Setup:

    • Place a known volume of deionized water into the temperature-controlled conductivity cell.

    • Immerse the conductivity probe and a magnetic stir bar into the cell.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration and Measurement:

    • Record the initial conductivity of the deionized water.

    • Begin adding small, precise aliquots of the concentrated surfactant stock solution to the water in the cell using a burette.

    • After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

    • Continue this process well beyond the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The resulting graph will show two distinct linear regions with different slopes.

    • Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

    • The concentration at which the two regression lines intersect is the Critical Micelle Concentration (CMC).

Visualizing the Micellization Process and Experimental Workflow

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

MicelleFormation cluster_pre_cmc Below CMC cluster_post_cmc Above CMC Monomers Micelle Micelle Monomers->Micelle Self-Assembly Monomer1 Monomer2 Monomer3 Monomer4

Caption: Conceptual diagram of micelle formation from individual surfactant monomers.

CMC_Workflow A Prepare Surfactant Stock Solution C Titrate with Stock Solution A->C B Set up Temperature-Controlled Conductivity Cell B->C D Record Conductivity at each Concentration C->D E Plot Conductivity vs. Concentration D->E F Determine Intersection of Linear Regressions E->F G Identify CMC F->G

Caption: Experimental workflow for CMC determination using the conductivity method.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Stearyltrimethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Stearyltrimethylammonium, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a quaternary ammonium (B1175870) salt used in various applications, including as an antiseptic and surfactant. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and exposure.[1][2][3] The recommended PPE includes:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and dust.[1][2]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves, such as rubber gloves, must be worn.[1][3] Always inspect gloves prior to use and employ proper glove removal techniques to avoid skin contact.[2]

    • Protective Clothing: Wear impervious, fire/flame-resistant clothing to prevent skin exposure.[1][2] A full-body suit may be appropriate in certain situations.[3]

  • Respiratory Protection: In situations where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator is necessary.[1] For dust-generating activities, a dust mask may be required when handling large quantities.[2]

Hazard and Toxicity Profile

This compound chloride presents several health and environmental hazards. It is classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and serious eye damage.[1][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Toxicity DataValueSpeciesExposure Time
Toxicity to fish (LC50) 0.064 mg/LDanio rerio (Zebra fish)96 hours
Toxicity to daphnia and other aquatic invertebrates (EC50) 0.037 mg/LDaphnia magna (Water flea)48 hours
Toxicity to algae (EC50) 0.11 mg/LPseudokirchneriella subcapitata (Green algae)96 hours
Toxicity to microorganisms (EC10) 0.48 mg/LPseudomonas putida16 hours

Occupational exposure limits for this compound have not been established.[1][2]

Experimental Protocol: Safe Handling and Emergency Procedures

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended.

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed above.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling and before breaks.[2]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from incompatible materials.[1]

  • Security: Store in a locked-up area accessible only to authorized personnel.[1][6]

3. First-Aid Measures:

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water.[1][4] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.

Spill and Disposal Management

Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.

1. Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • Cleanup: For solid spills, sweep up and shovel the material. For liquid spills, use a non-combustible, absorbent material like sand or earth to contain and collect the spillage.[5] Place the collected material in a suitable, closed container for disposal.[1][2]

2. Disposal Plan:

  • Regulations: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1]

  • Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

Workflow for Handling and Disposal of this compound

G cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal A Preparation B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Impervious Clothing - Respirator (if needed) A->B C Handling in Ventilated Area B->C D Weighing/Measuring C->D G Spill Occurs C->G E Use in Experiment D->E D->G F Temporary Storage E->F E->G I Waste Collection E->I Waste Generated J Decontamination of Work Area E->J F->C Re-use H Spill Cleanup Protocol G->H H->I L Proper Disposal of Waste I->L K Doff PPE J->K M Hand Washing K->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.